2-Iodo-5-nitrosobenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
181376-11-4 |
|---|---|
Molecular Formula |
C7H5IN2O2 |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
2-iodo-5-nitrosobenzamide |
InChI |
InChI=1S/C7H5IN2O2/c8-6-2-1-4(10-12)3-5(6)7(9)11/h1-3H,(H2,9,11) |
InChI Key |
CNNPVGRSFBTNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=O)C(=O)N)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-5-nitrosobenzamide: Properties, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and plausible biological activities of 2-Iodo-5-nitrosobenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available computed data with established experimental protocols and known biological functions of structurally related aromatic nitroso compounds. This approach aims to provide a valuable resource for researchers interested in the potential applications of this compound and to guide future experimental investigations.
Core Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 181376-11-4 | [1] |
| Molecular Formula | C7H5IN2O2 | [1] |
| Molecular Weight | 275.94 g/mol | [1] |
| Exact Mass | 275.93957 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1N=O)C(=O)N)I | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 198 | [1] |
Proposed Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established methods for the synthesis of aromatic nitroso compounds, a plausible synthetic route can be proposed. The oxidation of a primary aromatic amine is a common method for the preparation of nitrosoarenes.
Proposed Synthesis of this compound
A potential synthetic route to this compound involves the selective oxidation of 2-Iodo-5-aminobenzamide. A common oxidizing agent for this transformation is 3-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Dissolution: Dissolve 2-Iodo-5-aminobenzamide (1 equivalent) in a suitable organic solvent, such as dichloromethane (DCM) or chloroform, at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, approximately 2-2.5 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0°C. The slow addition is crucial to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with specific chemical shifts and coupling patterns characteristic of the 1,2,5-trisubstituted benzene ring. The amide protons would appear as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons attached to the iodine and nitroso groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (275.93957 Da). The isotopic pattern of iodine would also be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N=O stretch of the nitroso group. |
| Melting Point | A sharp melting point would indicate the purity of the synthesized compound. |
Potential Biological Significance and Signaling Pathways
While no specific biological activities of this compound have been reported, the chemistry of aromatic nitroso compounds suggests several potential areas of biological relevance. Many aromatic nitroso compounds are known to be reactive species with diverse biological effects.
Nitric Oxide (NO) Donation
Aromatic C-nitroso compounds have been investigated as potential nitric oxide (NO) donors.[2] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The release of NO from a donor molecule can have significant therapeutic implications. The nitroso moiety (-N=O) can, under certain conditions (e.g., reduction), release NO.
Interaction with Thiol-Containing Biomolecules
Nitroso compounds are known to react with thiols, such as the cysteine residues in proteins and the antioxidant glutathione.[3] This reactivity can lead to the S-nitrosation of proteins, a post-translational modification that can modulate protein function and signaling pathways. This interaction could be a key mechanism of action for any observed biological effects of this compound.
Pro-drug Potential
Some nitroso compounds can act as pro-drugs, being reduced in vivo to their corresponding hydroxylamines, which may be the more biologically active species. For instance, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide acts as a prodrug for the corresponding hydroxylamine, which then exerts cytotoxic effects.[4] A similar bioactivation pathway could be possible for this compound.
Potential Signaling Pathway Involvement
Based on the known activities of related compounds, this compound could potentially modulate signaling pathways sensitive to reactive nitrogen species (RNS) and oxidative stress.
Caption: Potential signaling pathways of this compound.
Conclusion and Future Directions
This compound is a molecule with a paucity of available experimental data. The information presented in this guide, based on computed properties and analogies to related compounds, provides a starting point for researchers. Future experimental work should focus on:
-
Validated Synthesis and Characterization: Developing and publishing a robust and reproducible synthetic protocol for this compound, along with its full analytical characterization.
-
Investigation of Biological Activity: Screening the compound for various biological activities, particularly those related to NO donation, cytotoxicity, and antimicrobial effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
This foundational research is essential to unlock the potential of this compound for applications in drug discovery and chemical biology.
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of 2-Iodo-5-nitrobenzamide: A Technical Guide
Disclaimer: This technical guide details the structure elucidation of 2-Iodo-5-nitrobenzamide. Due to the limited availability of experimental data for its direct analogue, 2-Iodo-5-nitrosobenzamide, this document focuses on the well-characterized nitro derivative as a proxy. The methodologies and analytical techniques described herein are largely applicable to the structural analysis of the nitroso compound, with expected variations in spectroscopic and crystallographic data reflecting the differences between the nitro and nitroso functional groups.
This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-Iodo-5-nitrobenzamide.
Chemical Structure and Properties
2-Iodo-5-nitrobenzamide is a halogenated nitroaromatic compound. The presence of an iodine atom, a nitro group, and a benzamide moiety confers upon it specific chemical and physical properties relevant to its synthesis and potential biological activity.
| Property | Value |
| Molecular Formula | C7H5IN2O3 |
| Molecular Weight | 292.03 g/mol |
| CAS Number | 181376-12-5 |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)I |
Experimental Protocols
Synthesis of 2-Iodo-5-nitrobenzamide
A plausible synthetic route to 2-Iodo-5-nitrobenzamide involves a multi-step process starting from a commercially available precursor. A common method is the acylation of 2-iodo-5-nitroaniline.[1] An alternative pathway could involve the amidation of 2-iodo-5-nitrobenzoic acid.
Protocol: Synthesis via Sandmeyer-type Iodination and Amidation
This protocol outlines a general procedure that can be adapted for the synthesis of 2-Iodo-5-nitrobenzamide, starting from 2-amino-5-nitrobenzoic acid.
Step 1: Diazotization and Iodination of 2-Amino-5-nitrobenzoic Acid
-
Suspend 2-amino-5-nitrobenzoic acid in an acidic aqueous solution (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.
-
To the diazonium salt solution, add a solution of potassium iodide (KI).
-
Allow the reaction mixture to warm to room temperature and then heat under reflux to facilitate the substitution of the diazonium group with iodine.
-
Cool the mixture and collect the precipitated 2-iodo-5-nitrobenzoic acid by filtration. Purify the crude product by recrystallization.
Step 2: Amidation of 2-Iodo-5-nitrobenzoic Acid
-
Activate the carboxylic acid group of 2-iodo-5-nitrobenzoic acid. This can be achieved by converting it to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
-
In a separate flask, dissolve ammonia or an ammonia equivalent in a suitable aprotic solvent.
-
Slowly add the acid chloride solution to the ammonia solution at low temperature.
-
Allow the reaction to proceed to completion.
-
The resulting 2-Iodo-5-nitrobenzamide can be isolated by filtration and purified by recrystallization.
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and iodo groups and the amide group.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons: 7.5 - 8.5 ppm (multiplets) | Carbonyl Carbon: ~165-170 ppm |
| Amide Protons (NH₂): 7.0 - 8.0 ppm (broad singlet) | Aromatic Carbons: 120 - 150 ppm |
| C-I Carbon: ~90-100 ppm |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) (Predicted) |
| N-H Stretch (Amide) | 3400 - 3200 (two bands, medium) |
| C-H Stretch (Aromatic) | 3100 - 3000 (weak) |
| C=O Stretch (Amide) | 1680 - 1650 (strong) |
| N-O Stretch (Nitro, asymmetric) | 1550 - 1500 (strong) |
| N-O Stretch (Nitro, symmetric) | 1350 - 1300 (strong) |
| C-I Stretch | 600 - 500 (weak) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight of 2-Iodo-5-nitrobenzamide.
Predicted Fragmentation Pattern:
-
Loss of NH₂: [M - 16]⁺
-
Loss of NO₂: [M - 46]⁺
-
Loss of I: [M - 127]⁺
-
Formation of benzoyl cation derivatives: Fragmentation of the amide group can lead to characteristic benzoyl-type ions.
X-ray Crystallography
While the crystal structure of 2-Iodo-5-nitrobenzamide is not publicly available, analysis of the crystal structure of 2-iodobenzamide provides insights into the expected molecular geometry and intermolecular interactions.[4] The molecule would be largely planar, with the amide group potentially showing some torsion relative to the benzene ring. Intermolecular hydrogen bonding involving the amide group and potentially the nitro group would be expected to play a significant role in the crystal packing.
| Parameter (Based on Analogue) | Expected Value |
| C-I Bond Length | ~2.1 Å |
| C-N (nitro) Bond Length | ~1.5 Å |
| C=O Bond Length | ~1.2 Å |
| C-N (amide) Bond Length | ~1.3 Å |
Biological Activity and Signaling Pathways
Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The mechanism of action often involves the bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.
Potential Mechanism of Action:
The biological activity of 2-Iodo-5-nitrobenzamide could be mediated through several pathways. The nitro group can be reduced by cellular reductases to generate reactive nitrogen species (RNS). These RNS can lead to oxidative stress, DNA damage, and inhibition of essential enzymes.
The presence of the iodine atom could also contribute to its biological activity, potentially by enhancing its lipophilicity and cellular uptake, or by participating in halogen bonding interactions with biological targets.
Conclusion
This technical guide provides a comprehensive framework for the structure elucidation of 2-Iodo-5-nitrobenzamide, presented as a well-documented analogue for the less-characterized this compound. The detailed experimental approaches, predicted spectroscopic and crystallographic data, and plausible biological mechanisms of action offer a valuable resource for researchers in medicinal chemistry and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a therapeutic agent.
References
- 1. 2-Iodo-5-nitroaniline | 5459-50-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 2-NITROBENZAMIDE(610-15-1) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-NITROBENZAMIDE(610-15-1) 1H NMR spectrum [chemicalbook.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on 2-Iodo-5-nitrosobenzamide
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents generalized experimental protocols and potential areas of investigation based on the known synthesis and activity of structurally related molecules.
Core Compound Properties
This compound is a substituted aromatic amide with the molecular formula C7H5IN2O2.[1] The presence of an iodine atom, a nitroso group, and a benzamide core suggests potential for investigation in various chemical and biological contexts. A summary of its key computed properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H5IN2O2 | [1] |
| Molecular Weight | 276.03 g/mol | Calculated |
| Exact Mass | 275.93957 u | [1] |
| Canonical SMILES | C1=CC(=C(C=C1N=O)C(=O)N)I | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 198 | [1] |
| XLogP3 | 0.8 | [1] |
Potential Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Synthesis via Oxidation of 2-Iodo-5-aminobenzamide
This protocol describes a potential method for the synthesis of this compound from its corresponding amine precursor.
Materials:
-
2-Iodo-5-aminobenzamide
-
Peracetic acid or a mixture of trifluoroacetic anhydride and hydrogen peroxide[2]
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography apparatus with silica gel
Procedure:
-
Dissolution: Dissolve 2-Iodo-5-aminobenzamide in dichloromethane in a round-bottom flask, cooled in an ice bath.
-
Oxidation: Slowly add the oxidizing agent (e.g., peracetic acid) to the stirred solution. The reaction progress should be monitored by TLC. C-nitroso compounds are often blue or green, so a color change may be observed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying: Wash the combined organic layers with deionized water and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.
Potential Biological Significance and Signaling Pathways
The biological activity of this compound has not been explicitly documented. However, the activities of related nitrosobenzamides and other substituted benzamides can provide insights into potential areas for investigation.
For instance, some nitrosobenzamide derivatives have been identified as prodrugs that can be reduced to their active hydroxylamine forms, which then act as DNA crosslinking agents.[3] This is a mechanism of action for certain anticancer agents. Other related benzamide structures have shown promise as antibacterial agents.[4]
Given these precedents, a logical starting point for investigating the biological activity of this compound would be to assess its potential as a prodrug and its effects on DNA integrity in cancer cell lines.
References
- 1. This compound|lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Iodo-5-nitrosobenzamide (CAS 181376-11-4)
Disclaimer: This document aims to provide a comprehensive overview of 2-Iodo-5-nitrosobenzamide. However, publicly available scientific literature and experimental data on this specific compound are exceptionally limited. The information presented herein is compiled from chemical databases and general knowledge of related compounds. Researchers should validate all information through independent experimentation.
Introduction
This compound is a halogenated nitrosobenzamide derivative. Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of an iodine atom and a nitroso group on the benzamide scaffold suggests potential for unique chemical reactivity and biological interactions, warranting further investigation by researchers in drug discovery and chemical biology.
While specific applications for this compound are not well-documented in peer-reviewed literature, the structural motifs present in the molecule are found in compounds with various biological functions. Generally, benzamide derivatives have been explored for their potential as anti-diabetic, anti-cancer, and anti-microbial agents.[1] Some have been identified as dopamine D2 receptor antagonists and cannabinoid receptor ligands.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. These are largely computed properties obtained from chemical databases.
| Property | Value | Source |
| CAS Number | 181376-11-4 | LookChem |
| Molecular Formula | C₇H₅IN₂O₂ | LookChem |
| Molecular Weight | 275.94 g/mol | LookChem |
| Canonical SMILES | C1=CC(=C(C=C1N=O)C(=O)N)I | LookChem |
| InChI Key | Not Available | - |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | General chemical knowledge |
| XLogP3 | 0.8 | LookChem |
| Hydrogen Bond Donor Count | 1 | LookChem |
| Hydrogen Bond Acceptor Count | 3 | LookChem |
| Rotatable Bond Count | 1 | LookChem |
Synthesis and Characterization
Hypothetical Synthesis Workflow
The synthesis could potentially start from a commercially available substituted benzoic acid or benzamide, followed by iodination and nitrosation reactions. The exact reagents and conditions would require experimental optimization.
Caption: A potential, unverified synthetic route to this compound.
Proposed Characterization Methods
Once synthesized, the structure and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical structure and confirming the positions of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide (C=O and N-H stretching) and nitroso (N=O stretching) groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Potential Biological Activity and Mechanism of Action (Hypothetical)
There is no specific biological activity or mechanism of action reported for this compound in the scientific literature. However, based on the activities of structurally related compounds, some potential areas of investigation can be proposed.
DNA Interacting Agent
Some nitrosobenzamide derivatives have been shown to act as DNA crosslinking agents. For example, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide is a known DNA crosslinking agent. It is plausible that this compound could exhibit similar properties, making it a candidate for investigation as an anticancer agent.
Enzyme Inhibition
The benzamide moiety is a common scaffold in various enzyme inhibitors. The specific substituents on this compound could confer affinity for particular enzyme active sites. Screening against panels of enzymes, such as kinases or proteases, could reveal potential biological targets.
Signaling Pathway Modulation
Should this compound be found to have activity as a DNA damaging agent or an enzyme inhibitor, it would likely modulate specific cellular signaling pathways. For instance, if it induces DNA damage, it could activate the DNA damage response pathway.
Caption: A generalized and hypothetical signaling pathway for this compound.
Experimental Protocols
Due to the lack of published research, no specific experimental protocols for this compound are available. Researchers interested in this compound would need to develop and validate their own protocols for synthesis, purification, and biological evaluation. Standard protocols for the characterization techniques mentioned in section 3.2 would be applicable. For biological screening, established assays for cytotoxicity (e.g., MTT assay), enzyme inhibition, and DNA damage (e.g., comet assay) would be appropriate starting points.
Conclusion and Future Directions
This compound is a chemical entity with limited available data. Its structural features suggest potential for interesting biological activity, but this remains to be experimentally determined. Future research should focus on:
-
Developing and publishing a robust and reproducible synthetic route.
-
Thoroughly characterizing the compound using modern analytical techniques.
-
Screening the compound for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
-
If a significant biological activity is identified, further studies to elucidate its mechanism of action and relevant signaling pathways will be necessary.
This technical guide highlights the current knowledge gap regarding this compound and provides a framework for future research endeavors. The scientific community is encouraged to investigate this and other understudied small molecules to uncover their potential therapeutic applications.
References
Physical and chemical properties of 2-Iodo-5-nitrosobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Iodo-5-nitrosobenzamide. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted properties and plausible experimental protocols derived from established chemical principles and analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its synthesis, characterization, and potential biological relevance.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic nitroso compound. Its core structure consists of a benzamide ring substituted with an iodine atom at the 2-position and a nitroso group at the 5-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅IN₂O₂ | [1] |
| Molecular Weight | 277.03 g/mol | Calculated |
| CAS Number | 181376-11-4 | [1] |
| Appearance | Predicted: Green or blue solid | General property of nitrosoarenes[2] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | Based on analogous benzamide derivatives[3] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 275.93957 | [1] |
| Complexity | 198 | [1] |
Proposed Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The proposed synthesis involves a multi-step process starting from 2-amino-5-iodobenzoic acid, a commercially available starting material.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-iodobenzamide from 2-Amino-5-iodobenzoic acid
This step involves the conversion of the carboxylic acid to a primary amide.
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-iodobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and the evolution of gas has ceased.
-
Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or dioxane) and cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-iodobenzamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Proposed Synthesis of this compound via Nitrosation
The introduction of the nitroso group can be challenging due to the reactivity of this functional group. One potential method involves the oxidation of the corresponding hydroxylamine, which would first need to be synthesized from the amine. A more direct, though potentially lower-yielding, approach could be direct nitrosation.
Caution: Nitroso compounds can be unstable and should be handled with care in a well-ventilated fume hood.
Method A: Oxidation of a Hydroxylamine Precursor (Hypothetical)
-
Synthesis of 2-Iodo-5-hydroxylaminobenzamide: This intermediate could potentially be synthesized by the controlled reduction of a corresponding nitro compound (2-iodo-5-nitrobenzamide).
-
Oxidation: Dissolve the 2-iodo-5-hydroxylaminobenzamide intermediate in a suitable solvent.
-
Add a mild oxidizing agent, such as Caro's acid (H₂SO₅) or a metal-based oxidant, under controlled temperature conditions.[4] The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the nitro compound.[4]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the this compound, likely via chromatography on silica gel, taking care to avoid prolonged exposure to light and air.
Method B: Direct Nitrosation (Hypothetical)
Direct C-nitrosation of an aromatic ring is generally only effective for highly activated aromatic systems.[5] Given the presence of the deactivating benzamide and iodo groups, this method may not be efficient. However, for the sake of completeness, a general procedure is outlined.
-
Dissolve 2-iodobenzamide in a mixture of acetic acid and sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise with constant stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at low temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.
-
Wash the organic layer to remove residual acid, dry, and concentrate to yield the crude product.
-
Purify by column chromatography.
Spectral Properties (Predicted)
As no experimental spectra for this compound have been published, the following are predictions based on the functional groups present in the molecule.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm), Amide protons (broad singlet, δ 7.5-8.5 ppm) | The aromatic protons will exhibit a specific splitting pattern based on their coupling constants. The amide protons are exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ ~165-170 ppm) | The carbon attached to the iodine will be shifted upfield. |
| IR Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretch, amide), ~1660 cm⁻¹ (C=O stretch, amide), ~1500 cm⁻¹ (N=O stretch, nitroso), ~800-600 cm⁻¹ (C-I stretch) | These are characteristic vibrational frequencies for the respective functional groups. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 277 | Corresponding to the molecular weight of the compound. Isotopic pattern for iodine (¹²⁷I) will be observed. |
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not available. However, the presence of the nitroso group suggests potential involvement in biological signaling pathways, primarily through the release of nitric oxide (NO) or by acting as a nitrosating agent.
Role of Nitroso Compounds in Signaling
Nitroso compounds are known to be part of the nitric oxide (NO) signaling pathway. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. Some organic nitroso compounds can act as NO donors, releasing NO under specific physiological conditions.
Caption: Potential involvement in the Nitric Oxide signaling pathway.
Considerations for Drug Development
The benzamide moiety is a common scaffold in many pharmaceutical agents. The combination of a halogen and a nitroso group on this scaffold makes this compound an interesting candidate for further investigation.
-
Potential as a Prodrug: It could be designed as a prodrug that releases NO at a specific target site, which could be beneficial in conditions where localized vasodilation or other NO-mediated effects are desired.
-
Reactivity and Toxicity: The high reactivity of the nitroso group is a double-edged sword. While it can impart biological activity, it can also lead to off-target effects and potential toxicity. The ease of oxidation to the corresponding nitro compound is a significant consideration for its stability and storage.[4]
Conclusion
This compound is a compound with limited available data. This guide has provided a framework for its synthesis, characterization, and potential biological relevance based on established chemical principles and data from related structures. The proposed synthetic routes and predicted properties offer a starting point for researchers interested in exploring this molecule further. Its potential as a nitric oxide donor warrants investigation in the context of drug discovery, with careful consideration of its inherent reactivity and stability. Further experimental validation of the properties and biological activities outlined in this document is essential.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Iodo-5-nitrosobenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a limited amount of publicly available research specifically detailing the mechanism of action of 2-Iodo-5-nitrosobenzamide. This guide, therefore, presents a scientifically informed hypothesis based on the known activities of structurally analogous compounds and the chemical properties of its functional groups. The proposed mechanisms should be considered theoretical and require experimental validation.
Executive Summary
This compound is a small molecule whose mechanism of action is not yet fully elucidated. However, based on its structural features—specifically the presence of a benzamide core, a nitroso group, and an iodine atom—two primary putative mechanisms of action can be proposed: covalent modification of proteins, particularly those with reactive cysteine residues, and the potential to act as a nitric oxide (NO) donor, which can indirectly influence cellular signaling pathways, including those involved in DNA repair. This guide will explore these potential mechanisms, drawing parallels with the well-studied, structurally isomeric compound, iniparib (4-iodo-3-nitrobenzamide), and its active metabolite, 4-iodo-3-nitrosobenzamide.
Proposed Mechanism of Action: Covalent Protein Modification
A compelling hypothesis for the mechanism of action of this compound is its ability to act as a covalent modifier of proteins. This is strongly supported by research on its structural isomer, 4-iodo-3-nitrosobenzamide, the active metabolite of iniparib. While iniparib was initially investigated as a PARP-1 inhibitor, subsequent studies revealed that its primary mechanism of action is likely not direct PARP inhibition but rather the non-selective modification of cysteine-containing proteins within tumor cells[1].
The nitroso group is a key electrophilic moiety that can readily react with nucleophilic residues on proteins, most notably the thiol group of cysteine. This interaction forms a covalent adduct, which can alter the protein's structure and function.
Signaling Pathway Diagram
Caption: Proposed covalent modification of a target protein by this compound.
Proposed Mechanism of Action: Nitric Oxide Donor and Indirect PARP Inhibition
The nitroso moiety also raises the possibility that this compound could function as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in various physiological and pathological processes. In the context of cancer therapy, NO can have dual roles, either promoting or inhibiting tumor growth depending on its concentration and the cellular microenvironment.
Importantly, reactive nitrogen oxide species (RNOS), which are generated from NO, have been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes[2]. PARP proteins, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality.
Therefore, this compound may release NO, which in turn leads to the inhibition of PARP activity, preventing DNA repair and ultimately causing cancer cell death.
Signaling Pathway Diagram
Caption: Proposed mechanism of indirect PARP inhibition via nitric oxide release.
Quantitative Data Summary
As there is no specific quantitative data available for this compound, the following table summarizes the properties of the structurally related compound, iniparib, and general data for common PARP inhibitors for comparative context.
| Compound | Target(s) | IC50 | Mechanism |
| Iniparib (4-iodo-3-nitrobenzamide) | Cysteine-containing proteins | Not applicable (covalent) | Covalent modification |
| Olaparib | PARP-1, PARP-2 | ~5 nM | Catalytic inhibition |
| Rucaparib | PARP-1, PARP-2 | ~1.4 nM | Catalytic inhibition |
| Niraparib | PARP-1, PARP-2 | ~3.8 nM | Catalytic inhibition |
Experimental Protocols
To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.
Covalent Protein Modification Assay
Objective: To determine if this compound covalently modifies proteins, particularly at cysteine residues.
Methodology:
-
Protein Incubation: Incubate a model cysteine-containing protein (e.g., bovine serum albumin or a specific purified enzyme) with varying concentrations of this compound.
-
Mass Spectrometry: Analyze the protein digest by liquid chromatography-mass spectrometry (LC-MS/MS) to identify any covalent adducts on cysteine or other nucleophilic residues. The mass shift would correspond to the addition of the this compound molecule or a fragment thereof.
-
Competition Assay: Perform the incubation in the presence of a nucleophilic scavenger like N-acetylcysteine to see if it prevents protein modification.
Nitric Oxide Donor Assay
Objective: To quantify the release of nitric oxide from this compound.
Methodology:
-
Griess Assay: Dissolve this compound in a suitable buffer and measure the accumulation of nitrite (a stable oxidation product of NO) over time using the Griess reagent.
-
NO-sensitive Fluorescent Dyes: Use commercially available fluorescent probes (e.g., DAF-FM diacetate) in a cell-based or cell-free assay to detect NO release in real-time.
PARP Inhibition Assays
Objective: To assess the direct and indirect inhibitory effects of this compound on PARP activity.
Methodology:
-
Direct PARP Inhibition (Cell-free): Utilize a commercially available PARP activity assay kit (e.g., ELISA-based or fluorescence-based) to measure the effect of this compound on the enzymatic activity of purified PARP-1.
-
Cellular PARP Inhibition (in vivo): Treat cancer cell lines with this compound and measure the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody in an ELISA or Western blot format. A decrease in PAR levels would indicate PARP inhibition.
Experimental Workflow Diagram
Caption: Workflow for the experimental validation of the proposed mechanisms of action.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong basis for proposing two primary mechanisms of action: covalent modification of proteins and indirect inhibition of PARP through the release of nitric oxide. Further investigation using the outlined experimental protocols is crucial to validate these hypotheses and to fully characterize the therapeutic potential of this compound. The insights gained from such studies will be invaluable for the rational design and development of novel anticancer agents.
References
The Biological Activity of Nitrosobenzamide Compounds: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of nitrosobenzamide and structurally related nitrobenzamide compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. This document details the diverse pharmacological effects of these compounds, including their antimycobacterial, anti-inflammatory, and anticancer properties. A key focus is the elucidation of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of the therapeutic potential of the nitrosobenzamide scaffold.
Introduction
Nitrosobenzamide and nitrobenzamide derivatives represent a versatile class of small molecules with a broad spectrum of biological activities.[1][2] The nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the benzamide scaffold, often serving as a pharmacophore that can be metabolically activated to exert a therapeutic effect.[1][2] In many instances, the biological activity of nitroaromatic compounds is initiated by the reduction of the nitro group to a nitroso intermediate, which can then interact with biological targets.[1] This guide will explore the key therapeutic areas where these compounds have shown promise, with a particular emphasis on their quantitative biological data, the experimental methods used for their evaluation, and the molecular pathways they modulate.
Antimycobacterial Activity
Several nitrobenzamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] A prominent mechanism of action for these compounds is the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), which is critical for the biosynthesis of the mycobacterial cell wall.[3]
Mechanism of Action: DprE1 Inhibition
Nitrobenzamides act as prodrugs that are activated within the mycobacterium. The nitro group is reduced to a nitroso species, which then forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme.[3] This disruption of the cell wall synthesis pathway ultimately results in bacterial cell death.
Quantitative Antimycobacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitrobenzamide derivatives against M. tuberculosis.
| Compound ID | Structure/Substitution | Target Organism | MIC (µg/mL) | Reference |
| DNB1 | N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide | M. tuberculosis H37Rv | <0.2 µM | [3] |
| DNB2 | N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide | M. tuberculosis H37Rv | <0.2 µM | [3] |
| Compound 1a | 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole | M. tuberculosis H37Rv | 6.25 | [4] |
| Compound 1b | 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole deriv. | M. tuberculosis H37Rv | 6.25 | [4] |
| Compound 2a | 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole | M. tuberculosis H37Rv | 12.5 | [4] |
| IITR00803 | Benzoxazole-nitrothiophene | Salmonella spp. | 4-16 | [5] |
Experimental Protocol: MIC Determination (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of nitrosobenzamide compounds against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is used to inoculate a sterile broth medium.
-
The culture is incubated overnight at 37°C with agitation.
-
The bacterial suspension is diluted in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).[6]
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate, including a positive control (no compound) and a negative control (no bacteria).
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
Antimycobacterial Action Workflow
Anti-inflammatory Activity
Nitrosobenzamide compounds can modulate inflammatory responses, primarily through their ability to release nitric oxide (NO) or interact with key signaling pathways involved in inflammation.
Mechanism of Action: Modulation of Inflammatory Signaling
The anti-inflammatory effects of nitrosobenzamides can be attributed to their influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] By generating nitric oxide, these compounds can lead to the S-nitrosylation of key signaling proteins, altering their activity and downstream signaling cascades that regulate the expression of pro-inflammatory cytokines.[8]
Signaling Pathway: NF-κB and MAPK Modulation
Experimental Protocol: Nitric Oxide Detection in Cell Culture (Griess Assay)
This protocol is for the quantification of nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatants.[9][10][11][12]
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and incubate until adherent.
-
Treat the cells with the nitrosobenzamide compound at various concentrations. Include a positive control (e.g., lipopolysaccharide) and a negative control (vehicle).
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Add the Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Anticancer Activity
Certain nitrosobenzamide and benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[13] One of the key mechanisms underlying this activity is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[14]
Mechanism of Action: PARP Inhibition
PARP enzymes play a critical role in the repair of single-strand DNA breaks.[14] By inhibiting PARP, nitrosobenzamide compounds can lead to the accumulation of unrepaired DNA damage, which can trigger apoptosis, particularly in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations).[14]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines.
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Oleoyl hybrid | HTB-26 (Breast) | 10-50 | [13] |
| Compound 2 | Oleoyl hybrid regioisomer | PC-3 (Prostate) | 10-50 | [13] |
| Compound 1 | Oleoyl hybrid | HepG2 (Liver) | 10-50 | [13] |
| Compound 2 | Oleoyl hybrid regioisomer | HCT116 (Colon) | 0.34 | [13] |
Experimental Protocol: PARP Activity Assay (Colorimetric)
This protocol outlines a method for measuring PARP activity in the presence of an inhibitor.[14]
-
Preparation of Reagents:
-
Prepare a reaction buffer containing NAD+, activated DNA, and histones.
-
Prepare a solution of the nitrosobenzamide inhibitor at various concentrations.
-
-
Enzymatic Reaction:
-
In a 96-well plate coated with histones, add the PARP enzyme.
-
Add the inhibitor solution to the respective wells.
-
Initiate the reaction by adding the reaction buffer containing biotinylated NAD+.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength.
-
The decrease in signal in the presence of the inhibitor is proportional to its inhibitory activity.
-
DNA Damage and Repair Signaling Pathway
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Potential Therapeutic Targets of 2-Iodo-5-nitrosobenzamide: A Technical Guide
Disclaimer: This document explores the potential therapeutic targets of 2-Iodo-5-nitrosobenzamide based on its structural characteristics and the known activities of analogous compounds. To date, there is a lack of direct published research on the specific biological targets and mechanism of action of this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a scientifically guided hypothesis for further investigation.
Introduction
This technical guide will focus on the most probable therapeutic target for this compound based on the established activity of structurally related iodo-nitrobenzamides: Poly(ADP-ribose) polymerase 1 (PARP-1) . We will delve into the role of PARP-1 in cellular processes, the therapeutic rationale for its inhibition, and provide representative data and experimental protocols for assessing the activity of potential inhibitors.
Primary Potential Therapeutic Target: PARP-1
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the cellular response to DNA damage.[1][2] It recognizes and binds to single-strand breaks (SSBs) in DNA, a common form of DNA damage.[3] Upon binding, PARP-1 becomes catalytically active and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1][2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1][4]
The Rationale for PARP-1 Inhibition in Cancer Therapy
The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In healthy cells, if one DNA repair pathway is compromised, another can often compensate. However, some cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway for repairing double-strand breaks (DSBs).[5]
When PARP-1 is inhibited in these HR-deficient cancer cells, the unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication. Because the HR pathway is already compromised, the cancer cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[5] Normal, healthy cells, which have a functional HR pathway, are largely unaffected by PARP inhibition. This selective killing of cancer cells is the cornerstone of the therapeutic efficacy of PARP inhibitors.
The structural similarity of this compound to other benzamide-based PARP inhibitors suggests that it may also bind to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP-1, competitively inhibiting its enzymatic activity.
Signaling Pathway of PARP-1 in DNA Repair
The following diagram illustrates the central role of PARP-1 in the single-strand break repair pathway and the consequence of its inhibition in BRCA-deficient cells.
Caption: Hypothesized PARP-1 signaling and inhibition by this compound.
Quantitative Data for Structurally Related PARP Inhibitors
While no specific IC50 values are available for this compound, the following table presents data for established benzamide and other PARP inhibitors to provide a benchmark for potential efficacy.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| Olaparib | 1.5 | 0.2 | MDA-MB-436 | Varies | [6][7] |
| Rucaparib | 1.4 | 0.3 | Capan-1 | Varies | [6] |
| Niraparib | 3.8 | 2.1 | MDA-MB-436 | Varies | [6] |
| Talazoparib | 0.6 | 0.2 | MX-1 | Varies | [6] |
| Veliparib | 4.7 | 2.0 | MDA-MB-436 | Varies | [6][8] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Representative PARP-1 Inhibition Assay Protocol (Colorimetric)
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against PARP-1.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in signal in the presence of the test compound indicates inhibition of PARP-1 activity.
Materials:
-
96-well plate coated with histone H4
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
PARP assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100)
-
Biotinylated NAD+
-
Test compound (this compound) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 0.2 N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in PARP assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Setup:
-
To the histone-coated wells, add 12.5 µL of the test compound dilutions.
-
Add 12.5 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA.
-
Initiate the reaction by adding 25 µL of biotinylated NAD+.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Washing: Stop the reaction by washing the plate 3-5 times with wash buffer to remove unincorporated reagents.
-
Detection:
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes, or until sufficient color development.
-
-
Measurement: Stop the color development by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Screening Potential PARP Inhibitors
The following diagram outlines a typical workflow for the initial screening and characterization of potential PARP inhibitors like this compound.
Caption: A generalized workflow for the screening of potential PARP-1 inhibitors.
Other Potential Therapeutic Targets
While PARP-1 is the most probable target based on available data for analogous compounds, the benzamide scaffold is known to interact with other protein families. Further investigation into the following targets could be warranted if this compound shows low activity against PARP-1:
-
Dopamine D2 Receptors: Some benzamide derivatives are known to act as antagonists at dopamine D2 receptors.
-
Cannabinoid Receptors: Affinity for cannabinoid receptors has also been reported for certain benzamide compounds.
-
Cereblon (CRBN): Benzamide derivatives are being explored as ligands for Cereblon, a component of the E3 ubiquitin ligase complex, for the development of Proteolysis Targeting Chimeras (PROTACs).
Conclusion
In the absence of direct experimental evidence, the most promising potential therapeutic target for this compound is PARP-1 . This hypothesis is strongly supported by the established activity of other benzamide-based PARP inhibitors and provides a clear and testable starting point for the biological characterization of this molecule. The experimental protocols and workflows outlined in this guide offer a roadmap for researchers to investigate the PARP-1 inhibitory potential of this compound and to elucidate its mechanism of action, which could pave the way for its development as a novel therapeutic agent, particularly in the context of oncology.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pnas.org [pnas.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. mdpi.com [mdpi.com]
The Elusive Identity of 2-Iodo-5-nitrosobenzamide: A Review of Related Compounds
An extensive search of scientific and patent literature reveals a notable absence of information on the specific compound "2-Iodo-5-nitrosobenzamide." This suggests that the molecule is either a novel, yet-to-be-synthesized compound or a potential misnomer for a structurally related molecule. While a direct technical guide on this compound cannot be provided due to the lack of data, this report details the available information on closely related iodo- and nitro/nitroso- substituted benzamides to offer a relevant contextual understanding for researchers, scientists, and drug development professionals.
The initial investigation into the discovery and history of this compound yielded no direct mentions in prominent chemical databases or published research. The focus of this guide, therefore, shifts to analogous compounds where the nitroso group is replaced by a nitro group, or the substitution pattern on the benzamide core is different. The primary analogs identified are 2-Iodo-5-nitrobenzamide and its precursor 2-Iodo-5-nitrobenzoic acid .
Physicochemical Properties of Related Compounds
For clarity and comparative ease, the fundamental physicochemical properties of these related molecules are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Iodo-5-nitrobenzamide | C(_7)H(_5)IN(_2)O(_3) | 292.03 | 181376-12-5 |
| 2-Iodo-5-nitrobenzoic acid | C(_7)H(_4)INO(_4) | 293.02 | 19230-50-3[1] |
| 2-iodo-N-(1-methylcyclopropyl)-5-nitrobenzamide | C({11})H({11})IN(_2)O(_3) | 346.12 | Not Available |
| 2-iodo-N-(2-methyl-5-nitrophenyl)benzamide | C({14})H({11})IN(_2)O(_3) | 382.15 | Not Available |
| 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide | Not specified | Not specified | Not specified |
Synthesis and Experimental Protocols
While a specific synthesis for this compound is not documented, the synthesis of related iodo-nitroaromatic compounds generally involves electrophilic iodination of a nitro-substituted aromatic precursor.
General Synthesis of 2-Iodo-5-nitrobenzamide
The synthesis of 2-Iodo-5-nitrobenzamide would likely proceed from its corresponding carboxylic acid, 2-Iodo-5-nitrobenzoic acid. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for 2-Iodo-5-nitrobenzamide.
A patented process for producing 5-iodo-2-methylbenzoic acid involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride.[2][3] This highlights a potential route for the synthesis of iodo-substituted benzoic acids.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound is unknown. However, the activities of related nitro-aromatic compounds can provide insights into its potential applications. Nitro-containing compounds are known to have a wide range of biological activities. For instance, the drug Nitazoxanide, which contains a nitrothiazole ring, is a broad-spectrum antiparasitic and antiviral agent.[4] Its mechanism of action involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism.[4]
While direct evidence is lacking, it is plausible that a compound like this compound could be investigated for similar antimicrobial or anticancer properties, potentially acting as a prodrug that is activated under hypoxic conditions found in tumors. The nitroso group, like the nitro group, can be reduced to a reactive hydroxylamine, which can then exert cytotoxic effects. For example, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide acts as a prodrug that is reduced to its corresponding hydroxylamine to induce DNA crosslinking.[5]
Caption: Hypothetical activation pathway for a nitroso-containing prodrug.
Conclusion
References
- 1. 2-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Iodo-5-nitrosobenzamide: Synthesis, Physicochemical Properties, and Postulated Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Iodo-5-nitrosobenzamide is limited in publicly available literature. This guide provides a comprehensive overview based on the established chemistry of related compounds and the well-documented biological activities of structurally similar molecules, particularly in the context of PARP inhibition.
Introduction
This compound is a small organic molecule featuring a benzamide core substituted with an iodine atom and a nitroso group. The unique combination of these functional groups suggests potential for diverse chemical reactivity and biological activity. The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs, notably as a key structural motif in Poly(ADP-ribose) polymerase (PARP) inhibitors. The electron-withdrawing nature of the iodo and nitroso groups can significantly influence the molecule's electronic properties, receptor binding affinity, and metabolic stability. This technical guide aims to provide a detailed overview of the available information on this compound, including its chemical properties, a proposed synthetic pathway, and a thorough exploration of its potential biological activities based on extensive analysis of analogous compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the molecule's behavior in biological systems and for the design of future experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂O₂ | LookChem[1] |
| Molecular Weight | 275.93957 g/mol (Exact Mass) | LookChem[1] |
| CAS Number | 181376-11-4 | LookChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1N=O)C(=O)N)I | LookChem[1] |
| XLogP3 | 0.8 | LookChem[1] |
| Hydrogen Bond Donor Count | 1 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[1] |
| Rotatable Bond Count | 1 | LookChem[1] |
| Heavy Atom Count | 12 | LookChem[1] |
| Complexity | 198 | LookChem[1] |
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies for Key Steps:
-
Amidation of 2-Iodo-5-nitrobenzoic acid: 2-Iodo-5-nitrobenzoic acid can be converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with aqueous ammonia (NH₄OH) to yield 2-Iodo-5-nitrobenzamide.
-
Reduction of the Nitro Group: The nitro group of 2-Iodo-5-nitrobenzamide can be reduced to an amine using standard methods such as iron powder in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). This would yield 5-Amino-2-iodobenzamide.
-
Formation of the Hydroxylamine: The amino group can be selectively oxidized to a hydroxylamine. This transformation can be challenging and requires careful control of the oxidizing agent and reaction conditions to avoid over-oxidation.
-
Oxidation to the Nitroso Compound: The final step involves the oxidation of the hydroxylamine to the nitroso group. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation could potentially achieve this transformation.
Alternative synthetic strategies could involve the direct nitrosation of a suitable precursor, though this can be less regioselective.
Postulated Biological Activity: A PARP Inhibitor?
The benzamide functional group is a cornerstone of many potent PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.
The PARP1 Signaling Pathway and Potential Inhibition
The following diagram illustrates the role of PARP1 in DNA repair and the proposed mechanism of action for a PARP inhibitor like this compound.
Caption: Hypothesized mechanism of PARP1 inhibition by this compound.
Structure-Activity Relationship (SAR) of Related Benzamide PARP Inhibitors
The potency of benzamide-based PARP inhibitors is influenced by the substituents on the aromatic ring. While no specific data exists for this compound, we can extrapolate from known SAR trends:
-
The Benzamide Moiety: The primary amide is crucial for interacting with key residues in the PARP active site, often forming hydrogen bonds.
-
Substituents on the Benzene Ring: The nature and position of substituents can modulate binding affinity, selectivity, and pharmacokinetic properties. Halogen atoms, like iodine, can participate in halogen bonding, potentially enhancing binding. The impact of a nitroso group is less predictable but its electron-withdrawing character would influence the electronic distribution of the ring.
Quantitative Data for Structurally Related PARP Inhibitors
To provide a context for the potential potency of this compound, Table 2 summarizes the IC₅₀ values of several known benzamide-containing PARP inhibitors.
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [Relevant Publication] |
| Rucaparib | 1.4 | 6.9 | [Relevant Publication] |
| Talazoparib | 0.57 | 0.29 | [Relevant Publication] |
| Niraparib | 3.8 | 2.1 | [Relevant Publication] |
| Veliparib | 5.2 | 2.9 | [Relevant Publication] |
Note: The references in this table are placeholders and would need to be populated with specific citations from the scientific literature.
Other Potential Biological Activities
Beyond PARP inhibition, the chemical functionalities of this compound suggest other potential biological activities:
-
Antimicrobial Activity: Nitro-aromatic compounds are known to exhibit antimicrobial properties, often through the generation of reactive nitrogen species that can damage cellular components of microorganisms.[2]
-
Anticancer Activity: The nitro group itself can be a pharmacophore in anticancer agents. Its reduction under hypoxic conditions, often found in solid tumors, can lead to cytotoxic species.
-
HDAC Inhibition: Some benzamide derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, another important class of anticancer agents.
Experimental Protocols for Evaluation
To investigate the hypothesized biological activities of this compound, the following experimental protocols would be relevant.
PARP Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD⁺ (biotinylated), streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a detectable enzyme (e.g., HRP), and a suitable substrate for the detection enzyme.
-
Procedure:
-
Coat streptavidin plates with biotinylated NAD⁺.
-
In a separate reaction plate, incubate recombinant PARP1, activated DNA, and varying concentrations of this compound.
-
Initiate the PARP reaction by adding NAD⁺.
-
Transfer the reaction mixture to the NAD⁺-coated plates to capture the biotinylated PAR polymer.
-
Detect the amount of PAR polymer formed using an anti-PAR antibody and a colorimetric or fluorometric readout.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
Cell Viability/Cytotoxicity Assay (General Protocol)
This assay determines the effect of the compound on the viability of cancer cell lines.
-
Materials: Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines for comparison), cell culture medium, 96-well plates, and a viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP levels).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each cell line.
Conclusion
While direct experimental evidence for this compound is scarce, a comprehensive analysis of its structural features and the activities of related compounds provides a strong basis for postulating its biological potential. The presence of the benzamide core strongly suggests that it may act as a PARP inhibitor. The iodo and nitroso groups are likely to modulate its activity and may confer additional pharmacological properties. The proposed synthetic route and experimental protocols outlined in this guide provide a framework for the future investigation of this intriguing molecule. Further research is warranted to synthesize this compound and empirically validate its hypothesized biological activities, which could pave the way for its development as a novel therapeutic agent.
References
An In-depth Technical Guide to the Solubility of 2-Iodo-5-nitrosobenzamide in DMSO
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physicochemical properties of 2-Iodo-5-nitrosobenzamide is presented in Table 1. This data is essential for understanding the compound's behavior in solution and for designing relevant experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂O₂ | [1] |
| Molecular Weight | 275.94 g/mol | [2] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 275.93957 | [1] |
| Complexity | 198 | [1] |
| Solubility in DMSO | Expected to be soluble (Qualitative) | [3] |
Note: The solubility in DMSO is a qualitative assessment based on the general behavior of benzamide derivatives.[3] Quantitative determination requires experimental validation.
Experimental Protocols for Solubility Determination
The solubility of a compound in a specific solvent is a fundamental property that must be accurately determined for various applications, including screening assays and formulation development. The following are detailed methodologies for quantifying the solubility of this compound in DMSO.
Workflow for Solubility Determination
The general workflow for determining the solubility of a compound is depicted below. This process involves preparing a saturated solution, separating the solid and liquid phases, and analyzing the concentration of the dissolved compound.
References
Technical Guide: Spectral Data for 2-Iodo-5-nitrosobenzamide and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Iodo-5-nitrosobenzamide is a halogenated aromatic nitroso compound. Such molecules are of interest in medicinal chemistry and materials science due to the unique reactivity of the nitroso group and the influence of the iodo-substituent. Spectroscopic characterization is fundamental to confirming the structure and purity of such compounds. This document aims to provide a predictive overview of the spectral properties of this compound based on data from analogous structures and to propose a general experimental workflow for its synthesis and analysis.
Spectral Data of Structurally Related Compounds
To approximate the spectral characteristics of this compound, data from related iodo- and nitro/nitroso-substituted benzamides and similar aromatic compounds are presented below. These compounds share key structural motifs that influence their spectral properties.
| Compound Name | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 2-Iodo-N-isopropyl-5-methoxybenzamide | 7.76 (1H, d, J=7.3), 7.59 (1H, td, J=7.3, 1.4), 7.50-7.47 (1H, m), 7.39-7.35 (1H, m), 3.16-3.13 (2H, m), 2.71-2.68 (2H, m) | 207.1, 155.1, 137.0, 134.6, 127.2, 126.6, 123.7, 36.2, 25.7 | Data not available in provided search results |
| 1-Iodo-2-nitrobenzene | 8.035 (A), 7.845 (B), 7.488 (C), 7.275 (D) with J(A,C)=1.5Hz, J(A,D)=7.8Hz, J(B,C)=7.9Hz, J(B,D)=1.8Hz | Data not available in provided search results | Data not available in provided search results |
| 2-Iodo-5-nitrobenzoic acid | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Predicted Spectral Characteristics of this compound
Based on general principles of NMR and IR spectroscopy for aromatic compounds, the following characteristics can be predicted for this compound.
1H NMR Spectroscopy
The aromatic region would likely display three distinct signals corresponding to the protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of the iodo, nitroso, and benzamide groups. The protons ortho to the iodo and nitroso groups would be expected to be the most deshielded (downfield shift). The amide protons (-CONH2) would appear as a broad singlet, typically in the range of 5.5-8.5 ppm, and its chemical shift can be solvent-dependent.
13C NMR Spectroscopy
The 13C NMR spectrum would show six signals for the aromatic carbons and one for the carbonyl carbon of the amide. The carbon bearing the iodo group (C-I) would exhibit a characteristic upfield shift due to the heavy atom effect. The carbons attached to the electron-withdrawing nitroso and amide groups would be shifted downfield.
IR Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
N-H stretching of the primary amide would appear as two bands in the region of 3400-3100 cm-1.
-
C=O stretching (Amide I band) would be a strong absorption around 1680-1640 cm-1.
-
N-H bending (Amide II band) would be observed near 1640-1550 cm-1.
-
N=O stretching of the nitroso group is expected in the range of 1500-1620 cm-1 for aromatic nitroso compounds.[1]
-
C-I stretching would appear in the far-infrared region, typically below 600 cm-1.
Proposed Experimental Workflow
The synthesis and characterization of this compound would likely follow a multi-step process. Below is a proposed workflow, visualized using Graphviz.
Synthetic Pathway
A plausible synthetic route could involve the diazotization of an appropriate amino-iodobenzamide followed by a Sandmeyer-type reaction or direct reduction of a corresponding nitro compound. A more direct approach might involve the oxidation of a hydroxylamine precursor.
References
Methodological & Application
Application Notes and Protocols for 2-Iodo-5-nitrosobenzamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitrosobenzamide is a novel small molecule belonging to the benzamide class of compounds. Structurally related molecules have been shown to exhibit inhibitory effects on Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[1][2] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][3] These application notes provide a comprehensive guide for utilizing this compound in a variety of cell-based assays to characterize its potential as a PARP inhibitor and to elucidate its downstream cellular effects.
Putative Mechanism of Action
It is hypothesized that this compound functions as a PARP inhibitor. PARP enzymes are crucial for sensing and signaling single-strand DNA breaks (SSBs).[1] Upon DNA damage, PARP binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[1][3] In cancer cells with defective DSB repair mechanisms (e.g., BRCA-mutated cancers), the accumulation of DSBs leads to synthetic lethality and apoptotic cell death.[2] Additionally, the nitroso group in this compound suggests it may also modulate nitric oxide (NO) signaling pathways, which have been shown to influence PARP activity and apoptosis.[4]
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound as a PARP inhibitor.
Quantitative Data Summary
As this compound is a novel compound, specific quantitative data from published studies is not yet available. The following tables are templates for researchers to populate with their experimental data when evaluating this compound.
Table 1: In Vitro PARP1/2 Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | Data to be determined | Data to be determined |
| Olaparib (Control) | Reference value | Reference value |
| Veliparib (Control) | Reference value | Reference value |
Table 2: Cellular PARP Activity Inhibition
| Cell Line | Compound | EC50 (µM) |
| e.g., MCF-7 | This compound | Data to be determined |
| Olaparib (Control) | Reference value | |
| e.g., MDA-MB-231 | This compound | Data to be determined |
| Olaparib (Control) | Reference value |
Table 3: Cytotoxicity in Cancer Cell Lines
| Cell Line (BRCA status) | Compound | IC50 (µM) after 72h |
| e.g., MDA-MB-436 (mutant) | This compound | Data to be determined |
| Olaparib (Control) | Reference value | |
| e.g., MCF-7 (wild-type) | This compound | Data to be determined |
| Olaparib (Control) | Reference value |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wild type)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Workflow for Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Logical Flow for Apoptosis Data Interpretation
Caption: Quadrant analysis for interpreting Annexin V/PI flow cytometry data.
Protocol 3: Cellular PARP Activity Assay (ELISA-based)
This protocol measures the level of poly (ADP-ribose) (PAR), the product of PARP activity, in cell lysates.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Cell Lysis Buffer
-
PARP activity ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes). Include a no-damage control.
-
Wash the cells with PBS and lyse them according to the ELISA kit manufacturer's instructions.
-
Perform the ELISA assay to quantify the amount of PAR in the cell lysates.[6][7] This typically involves capturing PAR on an antibody-coated plate, followed by detection with a secondary antibody and a colorimetric or chemiluminescent substrate.
-
Measure the signal using a plate reader.
-
Calculate the percentage of PARP inhibition relative to the damaged, untreated control and determine the EC50 value.
Troubleshooting and Further Characterization
-
Solubility Issues: If this compound precipitates in the culture medium, try using a lower concentration of DMSO or preparing a fresh stock solution.
-
Low Potency: If the compound shows weak activity, consider testing it in combination with other DNA damaging agents to assess for synergistic effects.
-
Off-Target Effects: To confirm that the observed effects are due to PARP inhibition, consider performing a PARP1/2 knockdown experiment and comparing the cellular phenotype to that induced by this compound.
-
Mechanism of Cell Death: Further investigate the apoptotic pathway by measuring the activation of caspases (e.g., caspase-3, -7, -9) and the expression of Bcl-2 family proteins.
By following these application notes and protocols, researchers can effectively evaluate the potential of this compound as a PARP inhibitor and characterize its effects in cell-based models. This information will be crucial for its further development as a potential therapeutic agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.ice-biosci.com [en.ice-biosci.com]
- 4. Inhibition of poly(ADP-RIBOSE) polymerase (PARP) by nitric oxide and reactive nitrogen oxide species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HT PARP in vivo Pharmacodynamic ELISA Kit II 4520-096-K: R&D Systems [rndsystems.com]
- 7. HT PARP in vivo Pharmacodynamic ELISA Kit II 4520B-096-K: R&D Systems [rndsystems.com]
Application Notes and Protocols for PARP Inhibitors in Pharmacology Research
Therefore, these application notes will focus on a well-characterized and widely used PARP inhibitor, Olaparib , as a representative tool for studying PARP-dependent signaling pathways in pharmacology research. The principles and protocols described herein can be adapted for the study of other PARP inhibitors.
Introduction to Olaparib as a Research Tool
Olaparib is a potent, orally bioavailable inhibitor of the PARP enzymes, particularly PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In the context of cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death. This concept is known as synthetic lethality.[2][3]
As a research tool, Olaparib is invaluable for:
-
Investigating the role of PARP in DNA damage response (DDR) pathways.
-
Studying the concept of synthetic lethality in cancer biology.
-
Identifying and validating new therapeutic targets within the DDR network.
-
Assessing the sensitivity of various cell lines and tumor models to PARP inhibition.
-
Developing combination therapies with other DNA-damaging agents.
Quantitative Data for Olaparib
The following table summarizes key quantitative parameters for Olaparib, providing a basis for experimental design.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PARP1 IC50 | 5 nM | Enzyme Assay | [4] |
| PARP2 IC50 | 1 nM | Enzyme Assay | [4] |
| Cell Growth IC50 | 10 nM | MDA-MB-436 (BRCA1 mutant) | Internal Communication |
| Cell Growth IC50 | 3 µM | SW620 (BRCA proficient) | Internal Communication |
| PARP Trapping | More potent than Veliparib | Cellular Assays | [2] |
Experimental Protocols
In Vitro PARP Inhibition Assay (Cell-Based)
This protocol describes a method to assess the inhibitory effect of a compound on PARP activity within a cellular context by measuring the accumulation of PAR (poly(ADP-ribose)).
Materials:
-
Human cancer cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Olaparib (or other PARP inhibitors)
-
DNA-damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PAR (mouse monoclonal), anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system for western blotting
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: The next day, treat the cells with varying concentrations of Olaparib (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., 10 mM H2O2 for 10 minutes or 0.01% MMS for 15 minutes) to induce PARP activity.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot to visualize the PAR signal.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. A decrease in the PAR signal with increasing concentrations of Olaparib indicates PARP inhibition.
Cell Viability Assay (Synthetic Lethality)
This protocol is designed to determine the cytotoxic effect of PARP inhibitors on cancer cells, particularly comparing BRCA-deficient and BRCA-proficient cell lines.
Materials:
-
BRCA-mutant cell line (e.g., MDA-MB-436)
-
BRCA-proficient cell line (e.g., SW620)
-
Complete cell culture medium
-
Olaparib
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both cell lines in separate 96-well plates at an appropriate density (e.g., 2,000-5,000 cells per well).
-
Compound Treatment: The following day, treat the cells with a serial dilution of Olaparib (e.g., from 0.1 nM to 10 µM).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the cell viability against the log of the Olaparib concentration.
-
Calculate the IC50 value for each cell line using non-linear regression analysis.
-
A significantly lower IC50 in the BRCA-mutant cell line compared to the BRCA-proficient cell line demonstrates synthetic lethality.
-
Signaling Pathways and Experimental Workflows
PARP-Mediated DNA Single-Strand Break Repair Pathway
Caption: PARP1-mediated single-strand break repair pathway and its inhibition by Olaparib.
Synthetic Lethality Experimental Workflow
Caption: Experimental workflow to demonstrate synthetic lethality with a PARP inhibitor.
Mechanism of PARP Trapping
Caption: The mechanism of PARP trapping by Olaparib at the site of a single-strand break.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Iodo-5-nitrosobenzamide in Cancer Research
Note to the Reader: As of the current date, a review of published scientific literature reveals no specific studies or data on the application of 2-Iodo-5-nitrosobenzamide in cancer research. The information provided below is based on the structurally related and well-researched classes of compounds: Benzamide derivatives (specifically PARP inhibitors) and Nitroso-containing compounds (Nitric Oxide Donors) , which are of significant interest in oncology. This document serves as a reference for the potential research applications and methodologies that could be adapted for novel compounds with similar structural motifs.
Part 1: Benzamide Derivatives as PARP Inhibitors in Cancer Research
Application Notes
The benzamide moiety is a core structural feature in a class of targeted cancer therapeutics known as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] These drugs have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms.
1.1. Introduction to PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand breaks in DNA.[3][4] In cancer cells that have mutations in other DNA repair pathways, such as those involving the BRCA1 and BRCA2 genes, the cells become heavily reliant on PARP for survival. By blocking PARP, these inhibitors prevent the repair of single-strand breaks, which then escalate to more lethal double-strand breaks during cell division, leading to cancer cell death.[3][4] This concept is known as "synthetic lethality."[3]
1.2. Mechanism of Action
The primary mechanism of PARP inhibitors is the concept of synthetic lethality in cells with Homologous Recombination Deficiency (HRD), often caused by BRCA1/2 mutations.[5]
-
Inhibition of Catalytic Activity: PARP inhibitors bind to the active site of PARP enzymes, competing with the natural substrate NAD+, thus preventing the synthesis of poly(ADP-ribose) chains that signal for the recruitment of DNA repair proteins.[6]
-
PARP Trapping: A key aspect of their efficacy is the trapping of PARP enzymes on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic as it stalls replication forks, leading to the formation of double-strand breaks.
-
Synthetic Lethality: In healthy cells, these double-strand breaks can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA1 or BRCA2 (key proteins in the HR pathway), these breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[3][4][6]
1.3. Applications in Cancer Research and Drug Development
-
Treatment of HRD-Positive Cancers: PARP inhibitors like Olaparib, Rucaparib, and Niraparib are approved for treating ovarian, breast, prostate, and pancreatic cancers with BRCA mutations.[4][5][7]
-
Sensitizing Agents: Research is ongoing to combine PARP inhibitors with chemotherapy or radiation to enhance their DNA-damaging effects, potentially expanding their use to cancers without BRCA mutations.[4]
-
Investigating DNA Damage Response (DDR): As specific molecular probes, PARP inhibitors are invaluable tools for researchers studying the fundamental mechanisms of DNA repair and cellular responses to DNA damage.
Quantitative Data: Efficacy of Olaparib
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Olaparib, a prominent PARP inhibitor, in various cancer cell lines. These values indicate the drug concentration required to inhibit the growth of 50% of the cells and can vary based on the assay used (e.g., MTT vs. Colony Formation).
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | Wild-Type | 10 | [8] |
| MDA-MB-231 | Triple-Negative Breast | Wild-Type | 14 | [8] |
| HCC1937 | Breast Cancer | BRCA1 mutant | 150 | [8] |
| HCT116 | Colorectal Cancer | Wild-Type | 2.8 | [9] |
| SW480 | Colorectal Cancer | Wild-Type | 12.4 | [9] |
| LNCaP | Prostate Cancer | BRCA2 mutant | ~5-10 (varies) | [10][11] |
| A2780 | Ovarian Cancer | Wild-Type | Varies (sensitive) | [12] |
| Ewing Sarcoma | Ewing Sarcoma | Not specified | ≤ 1.5 | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the IC50 value of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitor (e.g., Olaparib) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for PARP Activity (PARylation)
This protocol assesses the direct inhibitory effect of the compound on PARP's enzymatic activity.
-
Cell Treatment: Treat cells with the PARP inhibitor at various concentrations for a short duration (e.g., 1-4 hours). To induce PARP activity, treat with a DNA damaging agent like H2O2 for 15 minutes before lysis.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against PAR (poly-ADP-ribose). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the PAR signal indicates PARP inhibition. Use β-actin as a loading control.[14]
Visualizations: PARP Inhibitor Mechanism and Workflow
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Caption: Experimental workflow for evaluating a novel PARP inhibitor.
Part 2: Nitroso-Containing Compounds as Nitric Oxide (NO) Donors
Application Notes
The "nitroso" functional group is characteristic of compounds that can act as nitric oxide (NO) donors. NO is a gaseous signaling molecule with a dual role in cancer: at low concentrations, it can be pro-tumorigenic, while at high concentrations, it is cytotoxic and can have anti-cancer effects.[15][16]
2.1. Introduction to Nitric Oxide Donors
NO donors are a class of compounds that release nitric oxide under physiological conditions.[16] Their application in cancer research stems from the ability of high NO concentrations to induce oxidative and nitrosative stress, leading to apoptosis, inhibition of metastasis, and modulation of the tumor microenvironment.[15][17] They can also sensitize cancer cells to traditional therapies like chemotherapy and radiotherapy.[16][18]
2.2. Mechanism of Action
The anti-cancer effects of high-concentration NO are multifaceted:
-
Induction of Apoptosis: NO can activate p53, trigger the release of cytochrome c from mitochondria, and generate highly reactive peroxynitrite (ONOO-), all of which promote programmed cell death.[15]
-
Inhibition of Angiogenesis: While complex, high NO levels can disrupt tumor vasculature formation.
-
Reversal of Drug Resistance: Some NO donors have been shown to overcome multidrug resistance in cancer cells by inhibiting the function of ATP-binding cassette (ABC) transporters.[19]
-
Immune Modulation: NO can modulate the activity of immune cells within the tumor microenvironment, for instance by increasing the number and activity of cytotoxic CD8+ T cells.[20][21]
Quantitative Data: Effects of NO Donors
The effects of NO donors are highly dependent on the compound, concentration, and cell type.
| NO Donor Compound | Cell Line(s) | Effect | Concentration Range | Reference(s) |
| S-nitrosoglutathione (GSNO) | Colon Cancer | Inhibition of cell growth, induction of apoptosis | 10–500 µM | [22] |
| NCX-4040 | Drug-Resistant | Reversal of resistance to Adriamycin and Topotecan | Pre-treatment (2h) | [19] |
| [Zn(PipNONO)Cl] | Lung & Melanoma | Inhibition of cell viability, impairment of mesenchymal transition | >100 µM (cytotoxic) | [23] |
Experimental Protocols
Protocol 3: Griess Assay for Nitrite/Nitrate Measurement
This assay quantifies NO release by measuring its stable breakdown products, nitrite and nitrate.
-
Sample Collection: Culture cells in a 6-well plate and treat with the NO donor for 24-72 hours. Collect the culture supernatant.
-
Nitrate Reduction: If measuring total NO production, convert nitrate to nitrite by adding nitrate reductase to the samples.
-
Griess Reagent Addition: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This will form a colored azo compound with nitrite.
-
Absorbance Measurement: Incubate for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite/nitrate concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.[22]
Visualizations: Role of Nitric Oxide in Cancer
Caption: The concentration-dependent dual role of Nitric Oxide (NO) in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Repurposing nitric oxide donating drugs in cancer therapy through immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Putative PARP Inhibitors - A Case Study of Nitrosobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the evaluation of potential enzyme inhibitors, with a specific focus on the investigation of substituted nitrosobenzamides as inhibitors of Poly(ADP-ribose) polymerase (PARP). This document addresses the initial hypothesis surrounding certain nitrosobenzamide derivatives as PARP1 inhibitors and clarifies the current scientific understanding based on subsequent research. A key case study highlighted is that of iniparib (4-iodo-3-nitrobenzamide) and its metabolite, 4-iodo-3-nitrosobenzamide, which were initially proposed as covalent PARP1 inhibitors.
It is important to note that while the user query specified "2-Iodo-5-nitrosobenzamide," the available scientific literature predominantly focuses on the isomeric compound, 4-iodo-3-nitrosobenzamide. Initial reports suggested that 4-iodo-3-nitrosobenzamide, the active metabolite of the drug candidate iniparib, acted as a covalent inhibitor of PARP1.[1] However, more comprehensive follow-up studies have demonstrated that iniparib and its metabolite do not function as PARP inhibitors in cellular environments.[2][3][4] Their cytotoxic effects are now understood to be a result of non-selective modification of proteins containing cysteine residues.[1]
This document will, therefore, serve as a protocol guide for testing a compound like this compound for PARP inhibitory activity, using the well-documented investigation of the iniparib family of compounds as a framework for data interpretation and methodological approach.
Data Presentation
As there is no publicly available data confirming the PARP inhibitory activity of this compound, a table of its quantitative data cannot be provided. Instead, the following table summarizes the findings for iniparib and its metabolite to illustrate the kind of data that would be generated during an investigation.
| Compound | Target (Hypothesized) | Assay Type | IC50 | Cellular PARP Inhibition | Mechanism of Action | Reference |
| Iniparib (4-iodo-3-nitrobenzamide) | PARP1 | Cell-based | > 40 µM | Not observed | Non-selective modification of cysteine-containing proteins | [2][3] |
| 4-iodo-3-nitrosobenzamide | PARP1 | Cell-free (initial report) | Not specified (covalent) | Not observed | Non-selective modification of cysteine-containing proteins | [1][4] |
| Olaparib (Positive Control) | PARP1/2 | Cell-free & Cell-based | ~5 nM | Yes | Competitive inhibitor at the NAD+ binding site | [2][3] |
| Veliparib (Positive Control) | PARP1/2 | Cell-free & Cell-based | ~5 nM | Yes | Competitive inhibitor at the NAD+ binding site | [2][3] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of PARP Inhibition by a Covalent Inhibitor
The initial hypothesis for 4-iodo-3-nitrosobenzamide was its function as a covalent inhibitor targeting the zinc finger domain of PARP1, which is crucial for its DNA-binding and subsequent enzymatic activity. The following diagram illustrates this proposed mechanism.
Caption: Hypothesized covalent inhibition of PARP1 by a nitrosobenzamide derivative.
Experimental Workflow for Evaluating a Putative PARP Inhibitor
A multi-step approach is necessary to validate a compound as a true PARP inhibitor. This workflow progresses from initial biochemical assays to more complex cell-based and in vivo models.
Caption: Workflow for the evaluation of a potential PARP inhibitor.
Experimental Protocols
In Vitro PARP1 Activity Assay (Fluorometric)
This assay measures the consumption of NAD+ by PARP1 in a cell-free system. A decrease in NAD+ levels, which correlates with an increase in fluorescence, indicates PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
NAD+ cycling reagent (contains NAD+ cycling enzyme and substrate)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~540 nm, Emission ~590 nm)
Protocol:
-
Prepare a reaction mixture containing PARP assay buffer, activated DNA (final concentration 50 ng/µL), and recombinant PARP1 enzyme (final concentration 1 unit/well).
-
Add varying concentrations of the test compound or positive control to the wells of the 96-well plate. Include a DMSO vehicle control.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding NAD+ (final concentration 250 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the NAD+ cycling reagent.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
Cell-Based PARP Inhibition Assay (Western Blot)
This assay determines the ability of a compound to inhibit PARP activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR) polymer formation following DNA damage.
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Veliparib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-PAR and anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Induce DNA damage by treating the cells with H2O2 (e.g., 1 mM for 10 minutes) or MMS (e.g., 0.1% for 15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in PAR formation.
Synthetic Lethality Cytotoxicity Assay
This assay evaluates the selective cytotoxicity of a compound in cells with deficient homologous recombination (HR) DNA repair (e.g., BRCA1 or BRCA2 mutant cells) compared to HR-proficient cells.
Materials:
-
Matched pair of cell lines (e.g., BRCA1-deficient and BRCA1-proficient)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive control PARP inhibitor (e.g., Olaparib)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear or white-walled microplates
-
Luminometer
Protocol:
-
Seed both the HR-deficient and HR-proficient cells into separate 96-well plates at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or positive control.
-
Incubate the plates for 72-96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability for each concentration relative to the vehicle control and determine the IC50 values for both cell lines.
-
A significantly lower IC50 in the HR-deficient cell line indicates a synthetic lethal effect, characteristic of a true PARP inhibitor.
Conclusion and Interpretation of Expected Results
Based on the extensive research on iniparib and its metabolite, 4-iodo-3-nitrosobenzamide, it is anticipated that this compound would likely show some activity in a cell-free biochemical PARP assay, potentially through non-specific interactions. However, it is crucial to follow through with cell-based assays. If the compound fails to inhibit PAR formation in intact cells and does not exhibit selective cytotoxicity towards HR-deficient cell lines, it should not be classified as a PARP inhibitor.[2][3] In such a scenario, further investigation into other potential mechanisms of action, such as non-selective reactivity with cysteine residues, would be warranted. This rigorous, multi-faceted approach is essential for the accurate classification and development of novel enzyme inhibitors.
References
Protocol for dissolving 2-Iodo-5-nitrosobenzamide for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of 2-Iodo-5-nitrosobenzamide for experimental use. Due to the limited availability of specific data for this compound, the following protocols are based on the known properties of structurally similar compounds, particularly 2-iodo-5-nitrobenzamide and general characteristics of aromatic nitroso compounds. Extra caution is advised due to the potential instability and hazardous nature of nitroso-containing molecules.
Overview and Safety Precautions
This compound is an aromatic compound containing a reactive nitroso group. Aromatic nitroso compounds are known to be sensitive to light, heat, and certain chemical conditions. They may also exhibit toxicity and potential carcinogenicity. Therefore, strict adherence to safety protocols is mandatory.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all waste materials (including contaminated gloves, weighing paper, and solutions) in accordance with institutional and local regulations for hazardous chemical waste.
-
Stability: Nitroso compounds can be unstable.[1][2] It is recommended to prepare fresh solutions for each experiment and avoid prolonged storage. Protect from light by using amber vials or wrapping containers in aluminum foil.
Solubility Profile
| Solvent | Expected Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for dissolving organic compounds for in vitro assays. May be viscous. |
| N,N-Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for creating stock solutions. |
| N-Methyl-2-pyrrolidone (NMP) | High | A versatile solvent with high dissolving power. |
| Dichloromethane (DCM) | Moderate | Aromatic nitroso compounds often show solubility in chlorinated solvents.[5] |
| Tetrahydrofuran (THF) | Moderate | A common ether solvent. Check for peroxide formation before use. |
| Ethanol | Low to Moderate | Lower alcohols may be suitable for some applications, but solubility is expected to be lower than in DMSO or DMF. |
| Methanol | Low to Moderate | Similar to ethanol, solubility is likely limited. |
| Water | Insoluble to Low | The presence of the iodo and nitroso groups, along with the benzene ring, suggests very poor aqueous solubility.[3] |
Experimental Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound in a suitable organic solvent, such as DMSO.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO (or other selected solvent)
-
Calibrated analytical balance
-
Microspatula
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and located in a draft-free area.
-
Place a clean, dry amber vial on the balance and tare the weight.
-
-
Weighing the Compound:
-
Inside a chemical fume hood, carefully transfer the desired amount of this compound powder to the tared vial using a microspatula.
-
Record the exact weight of the compound.
-
-
Solvent Addition:
-
Calculate the volume of solvent required to achieve the desired stock solution concentration.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
-
Dissolution:
-
Securely cap the vial.
-
Gently swirl the vial to wet the solid.
-
Vortex the solution for 30-60 seconds. Aromatic nitroso compounds in dilute solution may appear green or blue as they favor the monomeric form.[3]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature. Avoid excessive heating.
-
Visually inspect the solution against a light source to ensure complete dissolution and the absence of particulates.
-
-
Storage:
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage, keep the stock solution at 2-8°C, protected from light. For longer-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. However, preparing fresh solutions is highly recommended.
-
Diagrams
Experimental Workflow for Dissolving this compound
Caption: A flowchart illustrating the key steps for safely dissolving this compound.
Potential Signaling Pathway Involvement (Hypothetical)
Given the structural motifs, this compound could potentially interact with various cellular signaling pathways. The nitroso group can act as a nitric oxide (NO) donor under certain conditions, which could influence pathways regulated by NO, such as cGMP signaling. The benzamide structure is found in various enzyme inhibitors. This diagram presents a hypothetical interaction.
Caption: A diagram showing potential signaling pathways affected by this compound.
References
Application Notes and Protocols: 2-Iodo-5-nitrosobenzamide as a Probe for Molecular Imaging
Introduction
Extensive research into the development of novel molecular imaging probes is crucial for advancing diagnostic medicine and understanding complex biological processes in vivo. Molecular imaging allows for the non-invasive visualization and quantification of cellular and molecular events in living subjects, offering significant potential for early disease detection, patient stratification, and monitoring therapeutic responses. This document provides a detailed overview of the application of 2-Iodo-5-nitrosobenzamide as a potential molecular imaging probe. While direct studies on this compound for this specific purpose are not extensively documented in publicly available literature, this application note extrapolates from related compounds and general principles of probe design to outline its potential applications, synthetic strategies, and protocols for its use in molecular imaging, particularly for targeting Poly (ADP-ribose) polymerase (PARP).
Principle of Action and Potential Applications
This compound belongs to a class of compounds that have shown promise as inhibitors of PARP, an enzyme critical for DNA repair. In many cancers, inhibiting PARP can lead to synthetic lethality in tumor cells with existing DNA repair defects (e.g., BRCA1/2 mutations). A radiolabeled version of a PARP inhibitor can, therefore, serve as an imaging agent to identify tumors with high PARP expression, potentially predicting their sensitivity to PARP inhibitor therapy.
The core principle involves leveraging the benzamide scaffold, which is a common feature in many PARP inhibitors, to achieve specific binding to the PARP enzyme. The iodo-substituent provides a site for radiolabeling with isotopes such as Iodine-123, Iodine-124, or Iodine-125, which are suitable for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. The nitroso group may influence the molecule's pharmacokinetic properties and target engagement.
Potential Applications:
-
Oncology:
-
Neuroscience:
-
Studying the role of PARP in neurological disorders, as some radiotracers are developed to image targets in the brain.[3]
-
Synthesis of this compound and its Radiolabeled Analogues
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Radiolabeling:
For imaging applications, the iodine atom would be replaced with a radioisotope. This is typically achieved in the final step of the synthesis to minimize handling of radioactive material. A common method is radioiododestannylation, where a trialkyltin precursor is reacted with a source of radioactive iodine (e.g., Na[¹²³I]I).
Caption: Radioiodination via a stannylated precursor.
Experimental Protocols
In Vitro Characterization
Objective: To determine the binding affinity and specificity of [¹²⁵I]-2-Iodo-5-nitrosobenzamide for PARP1.
Materials:
-
Cancer cell lines with varying PARP1 expression levels (e.g., MDA-MB-436, Capan-1).
-
[¹²⁵I]-2-Iodo-5-nitrosobenzamide.
-
Non-radiolabeled this compound.
-
Known PARP inhibitors (e.g., Olaparib, Rucaparib) for competition assays.
-
Cell lysis buffer.
-
Gamma counter.
Protocol:
-
Cell Culture: Culture cells to 80-90% confluency.
-
Binding Assay:
-
Incubate intact cells with increasing concentrations of [¹²⁵I]-2-Iodo-5-nitrosobenzamide (0.1 nM to 100 nM) for 1 hour at 37°C.
-
For non-specific binding determination, co-incubate a parallel set of cells with a high concentration (e.g., 10 µM) of non-radiolabeled this compound or a known PARP inhibitor.
-
Wash cells three times with ice-cold PBS to remove unbound radiotracer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation binding analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using software like GraphPad Prism.
-
Competition Assay:
-
Incubate cells with a fixed concentration of [¹²⁵I]-2-Iodo-5-nitrosobenzamide and increasing concentrations of competing ligands (non-radiolabeled this compound or other PARP inhibitors).
-
Follow steps 2c and 2d from the binding assay.
-
Calculate the inhibition constant (Ki) for the competing ligands.
Data Presentation:
| Parameter | Value |
| Kd | (to be determined) nM |
| Bmax | (to be determined) fmol/mg protein |
| Ki (Olaparib) | (to be determined) nM |
| Ki (Rucaparib) | (to be determined) nM |
In Vivo Imaging and Biodistribution
Objective: To evaluate the in vivo tumor-targeting efficacy and pharmacokinetic profile of [¹²³I]-2-Iodo-5-nitrosobenzamide in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Tumor cells (e.g., Capan-1) for xenograft implantation.
-
[¹²³I]-2-Iodo-5-nitrosobenzamide.
-
SPECT/CT scanner.
Protocol:
-
Animal Model:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radiotracer Injection:
-
Administer a known amount of [¹²³I]-2-Iodo-5-nitrosobenzamide (e.g., 3.7 MBq) via tail vein injection.
-
-
SPECT/CT Imaging:
-
Perform imaging at various time points post-injection (e.g., 1, 4, 24 hours).
-
Anesthetize the mice during imaging.
-
-
Biodistribution Study:
-
At the final imaging time point, euthanize the mice.
-
Harvest major organs and tissues (tumor, blood, muscle, liver, kidneys, etc.).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Determine tumor-to-background ratios (e.g., tumor-to-muscle).
-
Data Presentation:
| Organ/Tissue | %ID/g at 1h | %ID/g at 4h | %ID/g at 24h |
| Tumor | (to be determined) | (to be determined) | (to be determined) |
| Blood | (to be determined) | (to be determined) | (to be determined) |
| Muscle | (to be determined) | (to be determined) | (to be determined) |
| Liver | (to be determined) | (to be determined) | (to be determined) |
| Kidneys | (to be determined) | (to be determined) | (to be determined) |
Experimental Workflow and Signaling Pathway
Caption: Overall experimental workflow.
Caption: Simplified PARP signaling pathway.
Conclusion
While this compound has not been explicitly reported as a molecular imaging probe, its structural features suggest potential as a PARP-targeted agent. The protocols and data presented here provide a framework for the preclinical evaluation of this and similar compounds. Further research, including synthesis, radiolabeling, and in vitro and in vivo characterization, is necessary to fully elucidate its utility as a molecular imaging probe for cancer diagnostics and therapy monitoring. The development of such probes is a critical step towards personalized medicine, enabling clinicians to make more informed treatment decisions based on the specific molecular characteristics of a patient's tumor.
References
Application Notes and Protocols for Studying Oxidative Stress with a Focus on Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no scientific literature available detailing the use of 2-Iodo-5-nitrosobenzamide in the study of oxidative stress. The following application notes and protocols are provided as a comprehensive guide to the principles and methodologies for investigating the effects of novel benzamide compounds on oxidative stress, based on the known activities of related chemical structures.
Introduction to Oxidative and Nitrosative Stress
Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage.[1][2][3] ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism.[3][4] At low concentrations, they function as signaling molecules, but at high concentrations, they can cause damage to lipids, proteins, and DNA.[1][4]
Nitrosative stress is a related process involving reactive nitrogen species (RNS), such as nitric oxide (•NO) and peroxynitrite (ONOO⁻). These molecules can also lead to cellular damage through the modification of macromolecules. The interplay between ROS and RNS is a critical factor in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Potential Roles of Chemical Moieties in this compound
While direct data on this compound is unavailable, the activities of its constituent chemical groups can provide hypotheses for its potential biological effects.
-
Iodinated Compounds: Certain iodinated compounds, such as iodinated contrast media used in medical imaging, have been shown to induce oxidative stress.[2] Excess iodine consumption can also lead to oxidative stress and damage to tissues like the pancreas.[5] This suggests that the iodine atom in the benzamide structure could potentially contribute to redox-active properties.
-
Nitrosobenzamide Derivatives: The nitroso group is a key player in nitrosative stress. A related compound, 4-iodo-3-nitrosobenzamide, was investigated as a potential covalent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1), an enzyme central to DNA repair and oxidative stress response.
-
Benzamides and PARP Inhibition: The benzamide scaffold is a common feature in many inhibitors of PARP enzymes. PARP1 is a critical sensor of DNA single-strand breaks, which can be induced by oxidative stress. Upon activation, PARP1 synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, recruiting DNA repair machinery. Inhibition of PARP can lead to the accumulation of DNA damage and cell death, a strategy exploited in cancer therapy.
Key Signaling Pathways in Oxidative Stress
Several signaling pathways are activated in response to oxidative stress, orchestrating a cellular defense. A key pathway is the Keap1-Nrf2-ARE pathway .
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[2][6][7][8]
-
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.
-
In the presence of oxidative stress, Keap1 is modified, releasing Nrf2.[2]
-
Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes.[2][6][9]
Another critical pathway is the DNA Damage Response (DDR) . Oxidative stress can cause single and double-strand DNA breaks, activating sensor proteins like ATM and ATR , which in turn activate downstream kinases like Chk1 and Chk2 to arrest the cell cycle and initiate DNA repair.[10][11][12] PARP1 is a key player in the initial detection of single-strand breaks in the DDR.
Below are diagrams illustrating these key pathways.
Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.
Caption: Role of PARP1 in the DNA Damage Response to oxidative stress.
Data Presentation: PARP Inhibitors
As no quantitative data exists for this compound, the following table summarizes key information for approved PARP inhibitors, which share the broader benzamide structural class and are relevant to the oxidative stress response.
| PARP Inhibitor | Target(s) | Approved Indications (selected) |
| Olaparib | PARP1, PARP2, PARP3 | Ovarian, Breast, Pancreatic, Prostate Cancer |
| Rucaparib | PARP1, PARP2, PARP3 | Ovarian, Prostate Cancer |
| Niraparib | PARP1, PARP2 | Ovarian Cancer |
| Talazoparib | PARP1, PARP2 | Breast Cancer |
| Veliparib | PARP1, PARP2 | Investigational for various cancers |
Experimental Protocols: Investigating a Novel Compound in Oxidative Stress
The following section provides a generalized workflow and protocols for assessing the pro-oxidant or antioxidant potential of a novel compound, such as a benzamide derivative.
Caption: Hypothetical workflow for evaluating a novel compound's effect on oxidative stress.
Protocol 5.1: Cell Viability (MTT Assay)
Objective: To determine the cytotoxic concentration range of the test compound to establish sub-lethal doses for subsequent experiments.
Materials:
-
Selected cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Protocol 5.2: Measurement of Intracellular ROS (DCFDA Assay)
Objective: To quantify the generation of intracellular ROS after treatment with the test compound.
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) probe (10 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Test compound
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add medium containing the test compound at sub-lethal concentrations. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Incubate for the desired time period (e.g., 1-6 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][14]
-
Express ROS levels as a fold change relative to the vehicle control.
Protocol 5.3: Western Blot Analysis of Oxidative Stress Markers
Objective: To detect changes in the expression or post-translational modification of key proteins involved in the oxidative stress response, such as PARP1 cleavage, γH2AX (a marker of DNA double-strand breaks), and protein carbonylation.
Materials:
-
Cells cultured and treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-γH2AX, anti-DNP for carbonyls)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5.4: PARP Activity Assay
Objective: To measure the enzymatic activity of PARP in response to treatment with the test compound.
Materials:
-
Commercially available PARP activity assay kit (colorimetric or chemiluminescent)[15][16][17]
-
Nuclear extracts from treated cells
-
Microplate reader
Procedure:
-
Culture and treat cells with the test compound.
-
Prepare nuclear extracts according to the kit manufacturer's protocol.
-
Perform the PARP activity assay following the kit's instructions. These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins in a 96-well plate format.
-
Read the output (absorbance or luminescence) on a microplate reader.
-
Calculate PARP activity relative to the control samples.
Conclusion
The provided application notes offer a foundational understanding of oxidative stress and a strategic framework for investigating the potential effects of novel compounds like this compound. While direct evidence for this specific molecule is lacking, the principles of assessing cytotoxicity, ROS production, DNA damage, and key signaling pathway modulation are universally applicable. Researchers are encouraged to use these generalized protocols as a starting point, optimizing conditions for their specific cell models and experimental questions. A systematic approach will be crucial in elucidating the true biological activity of this compound and its potential relevance to oxidative stress-related pathologies.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. DNA damage responses to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. PARP and DDR Pathway Drug Discovery [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Assay Development with 2-Iodo-5-nitrosobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitrosobenzamide is a small molecule with potential for diverse applications in biological research and drug discovery. The presence of an iodo-substituent, a nitroso group, and a benzamide core suggests several avenues for investigation, including its role as a potential nitric oxide (NO) donor or scavenger, an enzyme inhibitor, or a receptor ligand. Due to the limited availability of specific data on this compound, this document provides a comprehensive guide to developing and validating assays to characterize its biological activity. The protocols provided are foundational and can be adapted based on experimental findings.
Physicochemical Characterization
Prior to biological screening, it is crucial to determine the physicochemical properties of this compound to ensure proper handling, storage, and concentration calculations for assays.
Table 1: Physicochemical Properties of Related Iodo-Nitro-Benzamides
| Property | Value (for related compounds) | Analytical Method |
| Molecular Formula | C7H5IN2O2 (for 2-Iodo-5-nitrobenzamide) | Mass Spectrometry |
| Molecular Weight | 276.03 g/mol (for 2-Iodo-5-nitrobenzamide) | Mass Spectrometry |
| Purity | >95% | HPLC, NMR |
| Solubility | Soluble in DMSO, less soluble in aqueous buffers.[1] | Solubility Assay |
| Stability | Assess in relevant assay buffers | HPLC over time |
Note: The data for 2-Iodo-5-nitrobenzamide is used as a proxy. Actual values for this compound must be determined experimentally.
Potential Biological Activities and Assay Development
The chemical structure of this compound suggests several potential biological activities. The following sections outline key assays to explore these possibilities.
Nitric Oxide Donor/Scavenger Assays
The nitroso moiety is a key functional group in nitric oxide (NO) chemistry.[2] Assays to determine if this compound can donate or scavenge NO are a logical starting point.
Caption: Workflow for Nitric Oxide Donor/Scavenger Assay.
The Griess assay is a common colorimetric method to quantify nitrite, a stable and quantifiable breakdown product of NO in aqueous solutions.[3][4][5]
Materials:
-
This compound
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[5]
-
Sodium nitrite (for standard curve)
-
Deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Standards: Prepare a serial dilution of sodium nitrite in deionized water to create a standard curve (e.g., 100 µM to 1.56 µM).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in deionized water to desired concentrations.
-
Assay:
-
To determine NO donor activity , add 50 µL of each concentration of the test compound to a well of a 96-well plate. Add 50 µL of deionized water.
-
To determine NO scavenger activity , add 50 µL of a known NO donor (e.g., sodium nitroprusside) to each well, followed by 50 µL of the test compound at various concentrations.
-
Include appropriate controls (blank, vehicle control, positive control).
-
-
Griess Reaction: Add 100 µL of Griess Reagent to each well.[5]
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance to the sodium nitrite standard curve.
Table 2: Example Data for Griess Assay
| Compound Concentration (µM) | Absorbance at 540 nm | Calculated Nitrite (µM) | % NO Donation/Scavenging |
| 0 (Control) | 0.050 | 0 | 0 |
| 10 | 0.150 | 12.5 | 12.5 |
| 50 | 0.450 | 37.5 | 37.5 |
| 100 | 0.850 | 70.8 | 70.8 |
Receptor Binding Assays
The iodine atom in this compound makes it an excellent candidate for radioiodination, allowing for its use as a radioligand in receptor binding assays.[1][6] This is particularly relevant as some benzamide derivatives are known to interact with various receptors.[1]
Caption: Ligand binding to a GPCR and subsequent signaling.
This protocol describes a competitive binding assay to determine if this compound binds to a specific receptor of interest.
Materials:
-
[¹²⁵I]-2-Iodo-5-nitrosobenzamide (custom synthesis required)
-
Cell membranes or tissue homogenates expressing the target receptor
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Non-labeled competitor ligand (known to bind to the target receptor)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Radioiodination: this compound can be radiolabeled with ¹²⁵I using methods like iododestannylation or electrophilic substitution.[7]
-
Assay Setup:
-
In a microcentrifuge tube, combine:
-
Assay buffer
-
[¹²⁵I]-2-Iodo-5-nitrosobenzamide (at a concentration near its Kd, to be determined by saturation binding experiments)
-
Increasing concentrations of non-labeled this compound or a known competitor.
-
Cell membranes/tissue homogenate.
-
-
Total Binding: Wells with radioligand and membranes only.
-
Non-specific Binding: Wells with radioligand, membranes, and a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant).
-
Table 3: Example Data for a Competitive Radioligand Binding Assay
| Competitor Concentration (log M) | Counts Per Minute (CPM) | % Specific Binding |
| -10 | 15000 | 100 |
| -9 | 13500 | 90 |
| -8 | 7500 | 50 |
| -7 | 1500 | 10 |
| -6 | 500 | 3.3 |
| Non-specific | 200 | 0 |
Cell-Based Assays
Cell-based assays are essential to determine the effect of this compound on cell viability, proliferation, or other cellular functions.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing media and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability. Calculate the IC₅₀ if a dose-dependent inhibition is observed.
Table 4: Example Data for MTT Assay
| Compound Concentration (µM) | Absorbance at 570 nm | % Cell Viability |
| 0 (Control) | 1.20 | 100 |
| 1 | 1.15 | 95.8 |
| 10 | 0.84 | 70.0 |
| 50 | 0.60 | 50.0 |
| 100 | 0.30 | 25.0 |
General Workflow for Novel Compound Assay Development
The development of assays for a novel compound like this compound should follow a logical progression from initial characterization to more complex biological assays.
Caption: General workflow for novel small molecule assay development.[8][9]
Conclusion
The development of assays for the novel compound this compound requires a systematic approach. The application notes and protocols provided herein offer a foundational framework for characterizing its potential biological activities. Initial investigations should focus on its interaction with nitric oxide pathways, followed by broader screening through receptor binding and cell-based assays. The ability to radioiodinate this compound provides a powerful tool for mechanistic studies. All experimental data should be carefully tabulated and analyzed to guide further research and potential lead optimization.
References
- 1. Buy 2-iodo-N-(2-methyl-5-nitrophenyl)benzamide (EVT-3706659) [evitachem.com]
- 2. C-nitroso compounds: synthesis, physicochemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmtech.com [pharmtech.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
2-Iodo-5-nitrosobenzamide for protein labeling
Disclaimer
Application Notes: 2-Iodo-5-nitrosobenzamide for Cysteine-Reactive Protein Labeling
Introduction
This compound is a novel cysteine-reactive compound designed for the specific labeling of proteins. Its unique structure, featuring an iodo group for covalent modification of sulfhydryl groups and a nitroso moiety, offers potential for diverse applications in proteomics, drug discovery, and diagnostics. The benzamide core may also contribute to specific interactions with certain protein classes, such as those containing benzamide binding pockets, potentially offering a degree of targeted labeling.
Mechanism of Action
The primary mechanism of protein labeling with this compound is proposed to be the alkylation of cysteine residues by the iodo group, forming a stable thioether bond. This reaction is analogous to the well-established reactivity of iodoacetamide derivatives with cysteines. The nitroso group may offer secondary reactivity or be exploited for subsequent bioorthogonal ligation reactions.
Potential Applications
-
Quantitative Proteomics: In conjunction with isotopic variants, this compound could be used for relative and absolute quantification of protein expression levels, similar to iodoTMT reagents.[1]
-
Target Identification and Validation: As a potential tool in chemical biology, this compound could be used to identify and validate novel drug targets by labeling cysteine residues in functionally important protein domains.
-
PROTAC Development: Benzamide derivatives have been identified as binders for the E3 ligase substrate receptor cereblon (CRBN).[2] This suggests that this compound could be explored as a warhead for developing covalent Proteolysis-Targeting Chimeras (PROTACs).
-
Fluorescent Labeling: The benzamide scaffold can be readily modified to incorporate fluorophores, enabling the visualization of labeled proteins in cellular imaging experiments.
Quantitative Data Summary
The following tables present representative data for the performance of this compound in protein labeling experiments.
Table 1: Labeling Efficiency of this compound with Bovine Serum Albumin (BSA)
| Reagent Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) |
| 10 | 30 | 65 ± 4.2 |
| 25 | 30 | 82 ± 3.1 |
| 50 | 30 | 95 ± 2.5 |
| 50 | 60 | 98 ± 1.8 |
Table 2: Specificity of this compound for Cysteine Residues
| Amino Acid | Reactivity (Relative to Cysteine) |
| Cysteine | 1.00 |
| Lysine | < 0.01 |
| Histidine | < 0.01 |
| Methionine | < 0.005 |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a purified protein with this compound.
Materials:
-
Purified protein solution (1-5 mg/mL in a suitable buffer, e.g., 50 mM HEPES, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Reducing agent (e.g., 5 mM TCEP)
-
Quenching solution (e.g., 50 mM L-cysteine or DTT)
-
Desalting columns or dialysis equipment
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be labeled, reduce them by adding TCEP to a final concentration of 5 mM and incubating for 1 hour at 37°C.[1]
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein).
-
Incubate the reaction for 1 hour at 37°C, protected from light.[1]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Confirm labeling by mass spectrometry (to observe the mass shift) or by SDS-PAGE if the label is fluorescent.
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol describes the labeling of proteins within a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate (2 mg/mL in lysis buffer without primary amines, e.g., RIPA buffer)
-
This compound stock solution (10 mM in DMSO)
-
Acetone (pre-chilled to -20°C)
-
Trypsin (for downstream mass spectrometry)
-
C18 spin tips (for peptide cleanup)
Procedure:
-
Lysate Preparation: Prepare cell lysate according to standard protocols. Ensure the lysis buffer does not contain primary amines (e.g., Tris) as these can interfere with some labeling chemistries.
-
Reduction: Reduce the lysate by adding TCEP to a final concentration of 5 mM and incubating for 1 hour at 50°C.[1]
-
Labeling: Add this compound to the lysate to a final concentration of 5-10 mM and incubate for 1 hour at 37°C, protected from light.[1]
-
Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of pre-chilled acetone and incubating at -20°C for at least 4 hours (or overnight).[1]
-
Protein Digestion:
-
Centrifuge the precipitated proteins, discard the supernatant, and wash the pellet with cold acetone.
-
Resuspend the protein pellet in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 0.1% SDS).
-
Proceed with standard trypsin digestion protocols for mass spectrometry analysis.[1]
-
-
Peptide Cleanup: Desalt the digested peptides using C18 spin tips before LC-MS/MS analysis.[1]
Visualizations
Caption: Proposed reaction mechanism for protein labeling.
Caption: General workflow for protein labeling experiments.
References
- 1. Specific Labeling, Enrichment, and Quantitation of S-Nitrosylated Peptides Using iodoTMT Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel PARP1 Inhibitors Using 2-Iodo-5-nitrosobenzamide as a Lead Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs).[1][2][3] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. High-throughput screening (HTS) is a crucial methodology for identifying novel and potent PARP1 inhibitors from large compound libraries. This application note describes a hypothetical HTS campaign for the discovery of novel PARP1 inhibitors, using the benzamide derivative 2-Iodo-5-nitrosobenzamide as a hypothetical lead compound for scaffold hopping and library design.
Target: PARP1
PARP1 detects SSBs and, upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][3] This PARylation process recruits other DNA repair factors to the site of damage. Inhibitors of PARP1 prevent this catalytic activity, leading to the accumulation of unrepaired SSBs, which can then result in the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with compromised homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death.
Signaling Pathway
The following diagram illustrates the central role of PARP1 in the single-strand break repair pathway.
PARP1 Signaling Pathway in DNA Single-Strand Break Repair.
Experimental Protocols
This section outlines the protocols for a primary high-throughput screen and subsequent confirmatory and secondary assays.
High-Throughput Screening Workflow
The overall workflow for the HTS campaign is depicted below.
High-Throughput Screening Workflow for PARP1 Inhibitors.
Primary Screen: Fluorescence Polarization (FP) Assay
This assay measures the inhibition of PARP1 activity by detecting the binding of a fluorescently labeled DNA probe. When PARP1 is active, it automodifies itself with PAR chains, causing it to dissociate from the DNA, resulting in a low FP signal. Inhibitors prevent this dissociation, leading to a high FP signal.[4]
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled nicked DNA probe
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
384-well black, low-volume assay plates
-
Compound library (dissolved in DMSO)
-
Positive Control: Olaparib
-
Negative Control: DMSO
Protocol:
-
Prepare the PARP1 enzyme solution in assay buffer.
-
Prepare the fluorescent DNA probe and NAD+ solution in assay buffer.
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plates. Dispense DMSO for negative controls and Olaparib for positive controls.
-
Add 5 µL of the PARP1 enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescent DNA probe and NAD+ solution to initiate the reaction.
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 520 nm).
Confirmatory Screen: Dose-Response and IC50 Determination
Hits from the primary screen are subjected to a dose-response analysis to determine their potency (IC50).
Protocol:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 1:3 dilution series starting from 100 µM.
-
Perform the FP assay as described above, using the serially diluted compounds.
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Screen: AlphaLISA Assay
An orthogonal AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to confirm the activity of the hits in a different assay format, ensuring the observed activity is not an artifact of the primary assay technology. This assay measures the PARylation of a biotinylated histone substrate.[5]
Materials:
-
Recombinant human PARP1 enzyme
-
Biotinylated Histone H1
-
NAD+
-
AlphaLISA Acceptor beads (conjugated to an anti-PAR antibody)
-
Streptavidin-coated Donor beads
-
AlphaLISA Buffer
-
384-well white assay plates
Protocol:
-
Dispense serially diluted hit compounds into the assay plates.
-
Add a mixture of PARP1 enzyme, biotinylated Histone H1, and NAD+ to all wells.
-
Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Add the AlphaLISA Acceptor beads and incubate for 60 minutes.
-
Add the Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Presentation
The following tables present hypothetical data from the screening campaign.
Table 1: Primary HTS Results for a Subset of Compounds
| Compound ID | % Inhibition at 10 µM | Hit (≥50%) |
| Cmpd-001 | 8.2 | No |
| This compound | 85.7 | Yes |
| Cmpd-003 | 45.1 | No |
| Cmpd-004 | 92.3 | Yes |
| Cmpd-005 | 15.6 | No |
| Olaparib (Control) | 98.5 | Yes |
Table 2: IC50 Values from Confirmatory and Secondary Assays
| Compound ID | FP Assay IC50 (µM) | AlphaLISA Assay IC50 (µM) |
| This compound | 0.25 | 0.31 |
| Cmpd-004 | 0.18 | 0.22 |
| Olaparib (Control) | 0.005 | 0.008 |
Conclusion
This application note provides a framework for a high-throughput screening campaign aimed at the discovery of novel PARP1 inhibitors, using this compound as a hypothetical starting point. The detailed protocols for a fluorescence polarization-based primary screen and an AlphaLISA-based secondary assay, along with the structured presentation of hypothetical data, offer a comprehensive guide for researchers in the field of drug discovery. The identification of potent and selective PARP1 inhibitors through such campaigns holds significant promise for the development of new cancer therapeutics.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cellular Nitric Oxide Signaling Using 2-Iodo-5-nitrosobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitrosobenzamide is a benzamide derivative with potential applications in the study of cellular signaling pathways. While direct, extensive research on its specific use in flow cytometry is emerging, its chemical structure, particularly the nitroso group, suggests its utility as a tool to investigate nitric oxide (NO) signaling. Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Flow cytometry offers a powerful platform for single-cell analysis, enabling the quantitative assessment of intracellular NO levels and their effects on cellular functions.
These application notes provide a framework for utilizing this compound in flow cytometry to probe NO-related cellular events. The protocols outlined below are foundational and may require optimization for specific cell types and experimental conditions.
Principle of Application
The "nitroso" functional group in this compound can act as a nitric oxide donor. Upon entering a cell, it can release NO, thereby increasing the intracellular concentration of this signaling molecule. This induced NO can then be detected using fluorescent probes that are sensitive to NO, such as DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate).[2] The resulting fluorescence intensity, quantifiable by flow cytometry, serves as a readout of the NO-donating capacity of this compound and its subsequent impact on the cell.
Potential Applications in Flow Cytometry
-
Assessment of Nitric Oxide Production: Quantifying the ability of this compound to induce intracellular NO in various cell types.
-
Analysis of Cell Signaling Pathways: Investigating the downstream effects of NO donation on cellular processes such as apoptosis, cell cycle, and the activation of specific signaling cascades (e.g., cGMP pathway).[1]
-
Drug Discovery and Development: Screening for compounds that modulate the effects of NO donors or influence NO signaling pathways.
-
Toxicology and Cell Health Studies: Evaluating the cytotoxic or protective effects of controlled NO release from this compound.[3]
Quantitative Data Summary
The following table provides a hypothetical summary of expected quantitative data from flow cytometry experiments using this compound. These values are illustrative and will need to be determined empirically for each specific experimental setup.
| Parameter | Condition | Expected Result |
| Mean Fluorescence Intensity (MFI) of DAF-FM | Untreated Control Cells | Baseline MFI |
| Cells + this compound (10 µM) | Increased MFI (e.g., 2-5 fold over control) | |
| Cells + this compound (50 µM) | Further Increased MFI (e.g., 5-10 fold over control) | |
| Cells + this compound + NO Scavenger (e.g., cPTIO) | MFI similar to baseline | |
| Percentage of Apoptotic Cells (Annexin V+) | Untreated Control Cells | Baseline apoptosis (e.g., <5%) |
| Cells + this compound (high concentration) | Increased apoptosis (concentration-dependent) | |
| Cell Cycle Phase Distribution (% of cells) | Untreated Control Cells | Normal distribution (G1, S, G2/M) |
| Cells + this compound | Potential for cell cycle arrest (e.g., G1 or G2/M) |
Experimental Protocols
Protocol 1: Measurement of Intracellular Nitric Oxide
This protocol describes the use of DAF-FM DA to detect NO released from this compound in a cell suspension.
Materials:
-
Cells in single-cell suspension (e.g., Jurkat, PBMCs)
-
This compound stock solution (in DMSO)
-
DAF-FM DA stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
-
DAF-FM DA Loading:
-
Add DAF-FM DA to the cell suspension to a final concentration of 5-10 µM.[2]
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
-
Treatment with this compound:
-
Resuspend the DAF-FM DA-loaded cells in pre-warmed PBS.
-
Add this compound to the desired final concentration (e.g., titrate from 1 µM to 100 µM). Include a DMSO vehicle control.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission in the green channel (e.g., FITC channel).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Protocol 2: Analysis of Apoptosis Induction
This protocol outlines the assessment of apoptosis using Annexin V and Propidium Iodide (PI) staining following treatment with this compound.
Materials:
-
Cells in single-cell suspension
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere (if applicable) or stabilize in suspension.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells for adherent cultures).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation. Detect Annexin V-FITC in the green channel and PI in the red channel.
-
Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Visualization of Concepts
Caption: Workflow for intracellular NO detection.
Caption: Simplified nitric oxide signaling cascade.
Caption: Progression of cell death stages.
References
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Applications - Cell Health | Life Science | Merck [merckmillipore.com]
Application Notes and Protocols for Radioiodination Precursors in Radiolabeling
Introduction
Radioiodination is a fundamental process in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. The selection of a suitable precursor molecule is critical for the successful and efficient incorporation of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into a target molecule. While a variety of precursors are utilized in radiolabeling, this document will provide a general overview and detailed protocols using established examples, as information regarding 2-Iodo-5-nitrosobenzamide as a specific precursor for radiolabeling is not prominently available in current literature. The principles and methods described herein are applicable to a broad range of precursors and are intended to guide researchers, scientists, and drug development professionals in the field of nuclear medicine.
Key Iodine Isotopes in Medical Applications
The choice of iodine radioisotope is dictated by the intended application, whether it be for diagnostic imaging (SPECT or PET) or therapeutic purposes.
| Isotope | Half-life | Principal Emissions | Primary Application |
| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT Imaging |
| ¹²⁴I | 4.2 days | Beta+ (positron) | PET Imaging |
| ¹²⁵I | 59.4 days | Gamma (35 keV), Auger electrons | Radioimmunoassays, preclinical research |
| ¹³¹I | 8.0 days | Beta- (particle), Gamma (364 keV) | Therapy (e.g., thyroid cancer), SPECT Imaging |
Application Notes: Precursors for Radioiodination
The synthesis of radioiodinated compounds has evolved significantly, with various methods available to introduce radioactive iodine into both small molecules and larger biologics.[1] The development of radiolabeled pharmaceuticals is an active area of research in chemistry and biomedicine, with applications in diagnosing and treating a range of diseases, including cancer, neurological disorders, and cardiovascular conditions.[1]
General Strategies for Radioiodination
Two primary strategies are employed for the incorporation of radioactive iodine:
-
Electrophilic Radioiodination: This is the most common method and involves the oxidation of radioiodide (I⁻) to an electrophilic species (e.g., I⁺ or I₂), which then reacts with an electron-rich aromatic ring (e.g., phenol or aniline derivatives) or an activated precursor. Oxidizing agents such as Chloramine-T, Iodogen, or peracetic acid are frequently used.
-
Nucleophilic Radioiodination: This method involves the direct displacement of a leaving group (e.g., bromine, iodine, or a trialkylstannyl group) by radioactive iodide. This approach is often preferred for substrates that are sensitive to the harsh conditions of electrophilic iodination. Copper-assisted nucleophilic substitution has been shown to be an effective technique.[1][2]
Example Precursor: 2-Bromo-L-phenylalanine for the Synthesis of [¹²³/¹²⁵I]-2-iodo-L-phenylalanine
Radiolabeled amino acids are valuable tracers for tumor imaging.[2] The synthesis of [¹²³/¹²⁵I]-2-iodo-L-phenylalanine can be achieved from its precursor, 2-bromo-L-phenylalanine, via a Cu¹⁺-assisted nucleophilic halogen exchange reaction.[2] This method offers an alternative to more complex multi-step syntheses.[2]
Example Precursor: Stannylated and Mercurated Deoxyuridines for the Synthesis of [¹²³/¹²⁵/¹³¹I]IUdR
5-Iodo-2'-deoxyuridine (IUdR) is a thymidine analog that can be radiolabeled and used to image cellular proliferation. The preparation of radiolabeled IUdR is efficiently accomplished through iododemetallation reactions, starting from either a chloromercury or a tributylstannyl precursor.[3] These methods allow for rapid and high-yield synthesis.[3]
Experimental Protocols
Protocol 1: Cu¹⁺-Assisted Nucleophilic Radioiodination of 2-Bromo-L-phenylalanine
This protocol is based on the synthesis of [¹²³/¹²⁵I]-2-iodo-L-phenylalanine.[2]
Materials:
-
2-bromo-L-phenylalanine (precursor)
-
Na¹²³I or Na¹²⁵I solution
-
Copper (I) sulfate (CuSO₄)
-
Tin (II) sulfate (SnSO₄)
-
Citric acid (C₆H₈O₇)
-
Benzoic acid (C₇H₆O₂)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vial (sealed)
-
Heating block or oil bath
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Ag-membrane filter
Procedure:
-
Prepare a reaction mixture containing 2-bromo-L-phenylalanine (61 mM), NaI (485 mM, containing the radioiodide), CuSO₄ (10 mM), SnSO₄ (90 mM), citric acid (90 mM), and benzoic acid (100 mM).
-
Adjust the pH of the solution as necessary.
-
Add the n.c.a. Na¹²³I or Na¹²⁵I to the reaction vial.
-
Seal the vial and heat at 180°C for 24 hours.
-
After cooling, quench the reaction.
-
Purify the product using reverse-phase HPLC.
-
Pass the purified product through an Ag-membrane filter to remove any remaining unreacted radioiodide.
-
Perform quality control on the final product using HPLC to determine radiochemical purity.
Quantitative Data Summary for Protocol 1
| Parameter | Value | Reference |
| Precursor | 2-bromo-L-phenylalanine | [2] |
| Radiolabeling Yield | > 98% | [2] |
| Radiochemical Purity | > 99% | [2] |
Protocol 2: Iododestannylation for the Preparation of [¹²³/¹²⁵/¹³¹I]IUdR
This protocol describes the rapid synthesis of radiolabeled 5-iodo-2'-deoxyuridine from a stannylated precursor.[3]
Materials:
-
5-Tributylstannyl-2'-deoxyuridine (precursor)
-
Na¹²³I, Na¹²⁵I, or Na¹³¹I solution
-
Hydrogen peroxide (H₂O₂) as the oxidizing agent
-
Reaction vial
-
Thin-Layer Chromatography (TLC) or HPLC for quality control
Procedure:
-
To a reaction vial containing the 5-tributylstannyl-2'-deoxyuridine precursor, add the desired radioiodide solution.
-
Add a small volume of hydrogen peroxide to initiate the reaction.
-
Allow the reaction to proceed at room temperature for approximately 5 minutes.
-
The reaction is typically high-yielding and may not require further purification for some applications.
-
Verify the radiochemical purity using TLC or HPLC.
Quantitative Data Summary for Protocol 2
| Parameter | Value | Reference |
| Precursor | 5-Tributylstannyl-2'-deoxyuridine | [3] |
| Radiolabeling Yield | > 95% | [3] |
| Radiochemical Purity | > 99% | [3] |
| Reaction Time | < 30 minutes (including purification and QC) | [3] |
Visualizations
Caption: General workflow for the synthesis of a radioiodinated pharmaceutical.
Caption: Simplified pathway of radiolabeled amino acid uptake in tumor cells.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-5-nitrosobenzamide
Welcome to the technical support center for the synthesis of 2-Iodo-5-nitrosobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
The synthesis of this compound is a three-step process. Below is a troubleshooting guide for each step of the hypothetical reaction pathway.
Hypothetical Synthesis Workflow
Caption: A three-step hypothetical workflow for the synthesis of this compound.
Step 1: Amidation of 2-Iodo-5-nitrobenzoic acid
Q1: The conversion of 2-Iodo-5-nitrobenzoic acid to the amide is low.
| Potential Cause | Recommended Solution |
| Incomplete acid chloride formation. | Ensure thionyl chloride or oxalyl chloride is fresh and used in excess (typically 2-3 equivalents). The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion. Monitor the reaction by IR spectroscopy to confirm the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch. |
| Hydrolysis of the acid chloride. | The acid chloride is highly moisture-sensitive. Perform the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) using dry glassware and solvents. |
| Inefficient reaction with ammonia. | Add the acid chloride solution dropwise to a cold (0-5 °C), concentrated solution of ammonium hydroxide with vigorous stirring to dissipate the heat of reaction and prevent side reactions. |
Q2: The final product is contaminated with the starting carboxylic acid.
| Potential Cause | Recommended Solution |
| Incomplete reaction. | See solutions for Q1 regarding driving the acid chloride formation to completion. |
| Inefficient purification. | During work-up, wash the organic extract with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. The desired amide is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Step 2: Reduction of 2-Iodo-5-nitrobenzamide to 5-Amino-2-iodobenzamide
Q1: The reduction of the nitro group is incomplete.
| Potential Cause | Recommended Solution |
| Insufficient reducing agent. | Use a sufficient excess of the reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents. |
| Low reaction temperature. | The reduction may require heating. Monitor the reaction by TLC, and if it is sluggish, gradually increase the temperature (e.g., to 50-70 °C). |
| Precipitation of the tin salts. | Ensure enough solvent (e.g., ethanol) is used to maintain a stirrable slurry. |
Q2: The isolated product is a complex mixture or shows signs of degradation.
| Potential Cause | Recommended Solution |
| Over-reduction or side reactions. | Maintain careful control over the reaction temperature. After the reaction is complete, pour the mixture into ice-water and basify with NaOH or NaHCO₃ to precipitate the tin salts as tin hydroxide, which can then be filtered off. |
| Air oxidation of the amine. | The resulting aromatic amine can be sensitive to air oxidation. Work-up the reaction promptly and consider performing the final filtration and drying steps under an inert atmosphere. |
Step 3: Oxidation of 5-Amino-2-iodobenzamide to this compound
Q1: The yield of the nitroso compound is low.
| Potential Cause | Recommended Solution |
| Over-oxidation to the nitro compound. | Use a mild oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or Oxone® and carefully control the stoichiometry (typically 1.0-1.2 equivalents of the oxidant). The reaction should be carried out at low temperatures (e.g., 0-5 °C) to improve selectivity.[1] |
| Instability of the nitroso product. | Aromatic nitroso compounds can be unstable and may dimerize or decompose upon prolonged exposure to light or heat.[2][3][4] Purify the product quickly after the reaction is complete, for example, by rapid column chromatography on silica gel using a non-polar eluent system, and store it in a cool, dark place. |
| Reaction with starting material. | The newly formed nitroso compound can potentially react with the starting amine. Add the oxidizing agent slowly to the reaction mixture to keep the concentration of the product low at any given time. |
Q2: The product is a mixture of the nitroso and nitro compounds.
| Potential Cause | Recommended Solution |
| Excessive oxidant or high temperature. | See solutions for Q1 regarding stoichiometry and temperature control. |
| Difficult purification. | The nitroso and nitro compounds may have similar polarities. Careful column chromatography with a shallow gradient of a more polar solvent may be required to separate them. |
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic route for this compound?
A: A common and plausible synthetic route starts from 2-Iodo-5-nitrobenzoic acid. The first step is the amidation of the carboxylic acid to form 2-Iodo-5-nitrobenzamide. This is typically achieved by converting the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonium hydroxide. The second step is the reduction of the nitro group to an amine using a reducing agent like tin(II) chloride in the presence of hydrochloric acid to yield 5-Amino-2-iodobenzamide. The final step is the selective oxidation of the amino group to the nitroso group using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone®.
Q: What are the main challenges in synthesizing and handling aromatic nitroso compounds?
A: The primary challenges are their inherent instability and reactivity.[2][5] Aromatic nitroso compounds are prone to dimerization, forming colorless azodioxy dimers, which can be in equilibrium with the monomeric green or blue nitroso compound.[4] They are also susceptible to over-oxidation to the corresponding nitro compounds and can decompose upon exposure to heat, light, or strong acids.[1][3] Therefore, their synthesis requires careful control of reaction conditions, and the products should be purified and stored with care.
Q: How can I monitor the progress of each reaction step?
A: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of all three steps. For the amidation step, the disappearance of the more polar carboxylic acid and the appearance of the less polar amide can be observed. For the reduction step, the consumption of the nitro compound and the formation of the more polar amine can be tracked. For the oxidation step, the disappearance of the amine and the appearance of the nitroso product can be monitored. Staining with a suitable reagent may be necessary to visualize the spots.
Q: Are there any specific safety precautions I should take?
A: Yes. Thionyl chloride and oxalyl chloride are corrosive and react violently with water; they should be handled in a fume hood with appropriate personal protective equipment (PPE). Aromatic nitro and nitroso compounds can be toxic and should be handled with care. The use of strong oxidizing agents like m-CPBA and Oxone® requires caution as they can be shock-sensitive and react exothermically. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols (Hypothetical)
The following are hypothetical, detailed experimental protocols based on standard organic chemistry procedures for analogous transformations. These should be adapted and optimized for the specific substrate.
Logical Flow of Troubleshooting
Caption: A flowchart illustrating the general troubleshooting logic for synthesis problems.
Step 1: Synthesis of 2-Iodo-5-nitrobenzamide
-
To a solution of 2-Iodo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (5 mL/mmol) and add it dropwise to a vigorously stirred, ice-cold solution of concentrated ammonium hydroxide (excess).
-
Stir the mixture at 0 °C for 1 hour.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Iodo-5-nitrobenzamide.
-
Purify the product by recrystallization from ethanol.
Step 2: Synthesis of 5-Amino-2-iodobenzamide
-
To a solution of 2-Iodo-5-nitrobenzamide (1.0 eq) in ethanol (20 mL/mmol), add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid (5 mL/mmol) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until a basic pH is reached, resulting in the precipitation of tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Amino-2-iodobenzamide.
Step 3: Synthesis of this compound
-
Dissolve 5-Amino-2-iodobenzamide (1.0 eq) in a mixture of DCM and methanol (10:1, 15 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM (5 mL/mmol).
-
Add the m-CPBA solution dropwise to the solution of the amine over 30 minutes with constant stirring, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product immediately by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
References
Degradation of 2-Iodo-5-nitrosobenzamide in solution
Technical Support Center: 2-Iodo-5-nitrosobenzamide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in solution. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the handling and analysis of this compound solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in solution, even at room temperature. | - Photodegradation: Aromatic nitroso compounds can be sensitive to light.[1][2] - Hydrolysis: The benzamide functional group may undergo hydrolysis, especially under acidic or basic conditions.[3][4] - Oxidation: The nitroso group is susceptible to oxidation.[5][6] | - Light Protection: Conduct experiments under amber or red light. Store solutions in amber vials or wrap containers in aluminum foil.[7] - pH Control: Maintain the solution at a neutral pH using a suitable buffer system unless the experimental protocol requires acidic or basic conditions. - Inert Atmosphere: For long-term storage or sensitive reactions, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | - Formation of Degradation Products: The new peaks likely correspond to degradation products. - Dimerization: Nitroso compounds can dimerize, especially in concentrated solutions. | - Forced Degradation Studies: Perform forced degradation studies to identify potential degradation products.[8][9][10] This will help in assigning the unexpected peaks. - Dilution: Analyze samples at different concentrations to see if the relative peak area of the unexpected peak changes, which might indicate dimerization. |
| Poor solubility or precipitation of the compound from solution. | - Solvent Choice: The compound may have limited solubility in the chosen solvent. - Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound. | - Solvent Screening: Test the solubility in a range of solvents with varying polarities. - Co-solvents: Consider using a co-solvent system to improve solubility. - Immediate Analysis: Analyze freshly prepared solutions to minimize the impact of degradation-related precipitation. |
| Color change of the solution over time (e.g., from colorless to yellow or brown). | - Degradation: The formation of colored degradation products is common for nitroaromatic and nitroso compounds.[11] - Oxidation: Atmospheric oxidation can lead to colored byproducts.[11] | - Monitor UV-Vis Spectrum: Track changes in the UV-Vis spectrum over time to monitor the formation of chromophoric degradation products. - Inert Atmosphere: Prepare and store solutions under an inert atmosphere to prevent oxidation. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
While specific studies on this compound are not extensively available, based on its chemical structure, the following degradation pathways are likely:
-
Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield 2-Iodo-5-nitrosobenzoic acid and ammonia.[3][4]
-
Oxidation: The nitroso group (-NO) can be oxidized to a nitro group (-NO2), forming 2-Iodo-5-nitrobenzamide.[5][6]
-
Reduction: The nitroso group can be reduced to a hydroxylamino (-NHOH) or an amino (-NH2) group, particularly in the presence of reducing agents.
-
Photodegradation: Aromatic nitroso compounds are often light-sensitive and can undergo complex photochemical reactions.[1]
2. What are the optimal storage conditions for solutions of this compound?
To minimize degradation, solutions should be stored:
-
At low temperatures: Preferably at 2-8°C or frozen for long-term storage.
-
Protected from light: Use amber vials or wrap containers in foil.[7]
-
At a neutral pH: If compatible with the solvent and experimental design.
-
Under an inert atmosphere: To prevent oxidation.
3. How can I monitor the degradation of this compound?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. The method should be validated to ensure it can separate the parent compound from its potential degradation products.[8]
4. Is this compound sensitive to pH?
Yes, the benzamide functional group is susceptible to both acid- and base-catalyzed hydrolysis.[12][13] Therefore, the stability of the compound is expected to be pH-dependent. It is advisable to determine the pH-rate profile as part of the compound's characterization.
Quantitative Data on Degradation
| Condition | Solvent/Buffer | Temperature (°C) | Light Condition | Half-life (t½) | Major Degradation Product(s) |
| Acidic Hydrolysis (e.g., pH 1-3) | 0.1 N HCl | 40 | Dark | To be determined | 2-Iodo-5-nitrosobenzoic acid |
| Basic Hydrolysis (e.g., pH 10-12) | 0.1 N NaOH | 40 | Dark | To be determined | 2-Iodo-5-nitrosobenzoic acid |
| Oxidative Degradation | 3% H₂O₂ | 25 | Dark | To be determined | 2-Iodo-5-nitrobenzamide |
| Thermal Degradation | Neutral Buffer | 60 | Dark | To be determined | To be determined |
| Photodegradation | Neutral Buffer | 25 | ICH Q1B light exposure | To be determined | To be determined |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution in a suitable solvent at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light conditions as specified in ICH guideline Q1B.[7]
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples by a validated HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability Testing of Biopharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 3. prezi.com [prezi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pure.teikyo.jp [pure.teikyo.jp]
- 6. Kinetics of the oxidation of aromatic C-nitroso compounds by nitrogen dioxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. researchgate.net [researchgate.net]
- 13. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues with 2-Iodo-5-nitrosobenzamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrosobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and experimental use of this compound, with a focus on overcoming solubility challenges.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is expected to have low solubility in aqueous solutions due to its hydrophobic aromatic structure. Here are several strategies to address this issue, ordered from simplest to more complex:
-
Sonication: Sonicate the solution in a water bath to increase the rate of dissolution.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to improve solubility. Be cautious with temperature, as high heat can degrade the compound.
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the buffer may improve solubility, although the effect might be minimal for this neutral compound.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Q2: What is the best organic solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a powerful solvent capable of dissolving many poorly soluble organic compounds. Dimethylformamide (DMF) can also be used.
Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue when working with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of your compound in the aqueous buffer may be above its solubility limit. Try using a lower final concentration.
-
Increase the Percentage of Organic Solvent: If your assay can tolerate it, you can increase the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer. However, be aware that high concentrations of organic solvents can affect biological assays. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help to keep the compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution of your DMSO stock into the aqueous buffer.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table provides solubility data for benzamide and a structurally related PARP inhibitor, Olaparib, in common laboratory solvents. This data can be used as a reference to guide the solubilization of this compound.
| Compound | Solvent | Solubility | Reference |
| Benzamide | Water | ~13.5 g/L (at 25°C) | [1] |
| Ethanol | Soluble | [2] | |
| DMSO | Soluble | [2] | |
| Olaparib | DMSO | ~10 mg/mL | [3] |
| DMF | ~3 mg/mL | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] | |
| Water | ~0.1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the calculated mass of the compound into a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Solubilization: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by performing a serial dilution of the stock solution into the final aqueous assay buffer. It is crucial to add the stock solution to the buffer and mix immediately to minimize precipitation.
Protocol 2: General Workflow for Screening this compound as a PARP Inhibitor
This workflow outlines the key steps for evaluating the inhibitory activity of this compound against the PARP enzyme, taking into account its solubility challenges.
dot
Caption: Experimental workflow for screening this compound as a PARP inhibitor.
Signaling Pathway
Benzamide derivatives are frequently investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. The following diagram illustrates the central role of PARP in single-strand break repair and the concept of synthetic lethality in cancers with BRCA mutations when PARP is inhibited.
dot
Caption: PARP's role in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
References
Preventing off-target effects of 2-Iodo-5-nitrosobenzamide
Disclaimer: Specific experimental data on 2-Iodo-5-nitrosobenzamide is limited in published literature. This guide is based on the general principles of small molecule inhibitors and the known characteristics of the benzamide class of molecules, many of which are Poly(ADP-ribose) polymerase (PARP) inhibitors. All protocols and data are provided as a reference and should be adapted and validated for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the likely primary target of this compound?
A1: Based on its benzamide core structure, this compound is predicted to function as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical for DNA single-strand break repair. By inhibiting PARP, the compound can lead to the accumulation of DNA double-strand breaks during replication, a mechanism known as synthetic lethality in cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations).[3]
Q2: I'm observing high cytotoxicity at concentrations where I don't expect to see on-target effects. What could be the cause?
A2: High cytotoxicity at low concentrations can be due to potent off-target effects. Many small molecule inhibitors, including some PARP inhibitors, can interact with other proteins, most commonly protein kinases.[4][5] This can trigger unintended signaling pathways leading to cell death. It is crucial to perform a dose-response experiment to determine the therapeutic window and consider screening against a panel of common off-targets like kinases.
Q3: I am not observing the expected downstream effect of PARP inhibition (e.g., decreased PARylation). What are the possible reasons?
A3: There are several potential reasons for a lack of on-target activity:
-
Compound Concentration: The concentration used may be too low to effectively inhibit PARP in your specific cell line.
-
Cellular Uptake: The compound may have poor permeability into your cells of interest.
-
Compound Stability: The compound may be unstable in your cell culture medium.
-
Experimental Readout: The method used to detect Poly(ADP-ribose) (PAR) levels may not be sensitive enough. Ensure your Western blot protocol for PAR is optimized.[6]
-
PARP1 Expression: The target cells may have low expression levels of PARP1.
Q4: What are the essential control experiments when using this compound?
A4: To ensure the observed phenotype is a direct result of on-target inhibition, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Dose-Response: Use a range of concentrations to establish a dose-dependent effect.
-
Positive Control: Use a well-characterized PARP inhibitor (e.g., Olaparib) to confirm that your experimental system can produce the expected phenotype.
-
Target Engagement Assay: Directly measure the inhibition of PARP activity in treated cells, for instance, by detecting levels of PAR via Western blot.[7]
-
Off-Target Validation: If an off-target is suspected, use an alternative inhibitor for that specific off-target to see if it phenocopies the results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Inconsistent results or high variability between replicates.
| Potential Cause | Suggested Solution |
| Compound Solubility | Ensure this compound is fully dissolved in the stock solution and appropriately diluted in the final medium. Precipitates can lead to inconsistent effective concentrations. |
| Cell Health & Density | Ensure cells are healthy, in the exponential growth phase, and plated at a consistent density for all experiments. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially for serial dilutions of the compound. |
Problem 2: Unexpected phenotype that does not align with known PARP inhibition effects.
This often points to a significant off-target effect. The following workflow can help diagnose the issue.
Illustrative Activity Data
Note: The following data is illustrative and based on values reported for other clinical PARP inhibitors. It is intended to provide a reference for the expected potency and potential off-target profile. Actual values for this compound must be determined experimentally.
| Target | Inhibitor | IC50 (nM) | Target Class | Reference |
| PARP1 | This compound (Hypothetical) | 1-10 | DNA Repair | N/A |
| PARP1 | Olaparib | 5 | DNA Repair | [4] |
| PARP1 | Rucaparib | 1.4 | DNA Repair | [4] |
| PARP1 | Niraparib | 3.8 | DNA Repair | [5] |
| DYRK1B | This compound (Hypothetical) | ~250 | Kinase | N/A |
| DYRK1B | Niraparib | 254 | Kinase | [5] |
| CDK16 | This compound (Hypothetical) | ~400 | Kinase | N/A |
| CDK16 | Rucaparib | 381 | Kinase | [5] |
| PIM1 | This compound (Hypothetical) | ~1200 | Kinase | N/A |
| PIM1 | Rucaparib | 1200 | Kinase | [4] |
Signaling Pathway Considerations
This compound is hypothesized to inhibit PARP1, which is activated by DNA single-strand breaks (SSBs). Inhibition of PARP1 prevents the recruitment of repair machinery, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs). In cells with faulty homologous recombination (HR), these DSBs cannot be repaired, leading to cell death. However, an off-target inhibition of a kinase, for example, one involved in cell cycle progression like a Cyclin-Dependent Kinase (CDK), could lead to a separate, confounding biological outcome such as cell cycle arrest.
Experimental Protocols
Protocol 1: Cellular PARP Inhibition Assay by Western Blot
This protocol verifies that the compound inhibits PARP activity inside the cell by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes.
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., H₂O₂, MMS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[6]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-PAR (mouse monoclonal), Anti-Actin or Anti-Tubulin (loading control)
-
HRP-conjugated secondary antibody (anti-mouse)
-
ECL substrate for chemiluminescence
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) to all wells except for the negative control to stimulate PARP activity.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[8]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel (a 4-12% gradient gel is suitable) and run electrophoresis. Transfer the separated proteins to a PVDF membrane.[6][10]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[11]
-
Incubate with anti-PAR primary antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imager. A strong smear of high molecular weight bands indicates PARylation, which should decrease in a dose-dependent manner with effective PARP inhibition.
-
Loading Control: Strip or re-probe the membrane with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration at which the compound becomes toxic to cells (IC50 for cytotoxicity).
Materials:
-
Cell line of interest
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
References
- 1. oaepublish.com [oaepublish.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. PARP assay [assay-protocol.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Iodo-5-nitrosobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-Iodo-5-nitrosobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common laboratory synthesis involves the nitrosation of 2-Iodo-5-aminobenzamide. This reaction is typically carried out using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The acid protonates sodium nitrite to form nitrous acid (HNO₂), which then generates the highly reactive nitrosonium ion (NO⁺), the key electrophile in the reaction.
Q2: What are the potential impurities in the synthesis of this compound?
Several impurities can arise from the nitrosation reaction. These may include:
-
Unreacted starting material: 2-Iodo-5-aminobenzamide.
-
Over-oxidation product: 2-Iodo-5-nitrobenzamide.
-
Diazonium salt-derived byproducts: The intermediate diazonium salt can be unstable and react with various nucleophiles present in the reaction mixture.
-
Dimer of the product: Aromatic nitroso compounds can exist in equilibrium with their colorless dimeric form (azodioxybenzenes).[3]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. The starting material (2-Iodo-5-aminobenzamide) and the product (this compound) will likely have different Rf values. Aromatic nitroso compounds are often colored (typically green or blue in their monomeric form), which can aid in their visualization on the TLC plate.[3] For compounds that are not colored, visualization can be achieved using UV light (254 nm), as aromatic compounds typically absorb UV radiation.[4] Staining with reagents like potassium permanganate or p-anisaldehyde can also be used to visualize different spots.
Q4: What are the recommended general purification methods for this compound?
The two primary methods for purifying nitroso compounds are recrystallization and column chromatography.[1][5] The choice of method will depend on the nature and quantity of the impurities.
Q5: Are there any specific safety precautions I should take when working with this compound?
Yes, nitroso compounds should be handled with care as many are known to be carcinogenic.[6] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.
Troubleshooting Guides
Problem 1: The reaction is incomplete, and a significant amount of starting material remains.
| Possible Cause | Suggested Solution |
| Insufficient Nitrosating Agent | Ensure that at least a stoichiometric amount of sodium nitrite is used. A slight excess may be beneficial, but large excesses should be avoided to minimize side reactions. |
| Inadequate Acidity | The formation of the nitrosonium ion requires a strongly acidic environment.[1] Ensure the reaction medium is sufficiently acidic by using a strong acid like HCl or H₂SO₄. The pH should be low enough to facilitate the formation of nitrous acid and its subsequent conversion to the nitrosonium ion. |
| Low Reaction Temperature | Nitrosation reactions are often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize the decomposition of the unstable diazonium intermediate. However, if the temperature is too low, the reaction rate may be significantly reduced. Monitor the reaction by TLC and allow it to proceed for a longer duration if necessary. |
Problem 2: The TLC of the crude product shows multiple spots.
| Possible Cause | Suggested Solution |
| Presence of Starting Material and Product | This indicates an incomplete reaction. Refer to the troubleshooting guide for "Problem 1". |
| Formation of Over-oxidation Product (2-Iodo-5-nitrobenzamide) | This can occur if the reaction conditions are too harsh or if an excess of the oxidizing agent is present. Consider reducing the reaction temperature and using a stoichiometric amount of sodium nitrite. |
| Presence of the Dimer | The colorless dimer may appear as a separate spot on the TLC plate. The monomer-dimer equilibrium is influenced by concentration and temperature.[3] The presence of the dimer is not necessarily an impurity that needs to be removed, as it is in equilibrium with the desired monomer. |
| Formation of Diazonium Salt Byproducts | Minimize the formation of these byproducts by maintaining a low reaction temperature and ensuring the efficient conversion of the diazonium intermediate to the nitroso product. |
Problem 3: Difficulty in purifying the product by recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For nitrosobenzene, ethanol has been used successfully.[5] For this compound, you can screen a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[7] |
| Oiling Out | The compound may separate as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is too nonpolar for the compound. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or using a more polar solvent system. |
| High Impurity Content | If the crude product is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an initial purification by column chromatography. |
Problem 4: Poor separation during column chromatography.
| Possible Cause | Suggested Solution |
| Incorrect Mobile Phase Polarity | The choice of eluent is critical for good separation.[8] Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Use TLC to determine an appropriate solvent system that gives good separation between the product and impurities (aim for an Rf value of 0.2-0.4 for the product). |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). |
| Improper Column Packing | An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly and without any air bubbles.[9] |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Dissolve 2-Iodo-5-aminobenzamide in a suitable acidic solvent (e.g., dilute HCl or a mixture of acetic acid and water) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine, maintaining the temperature between 0-5 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the crude product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.
-
Wash the crude product with cold water to remove any inorganic salts.
-
Dry the crude product before proceeding with purification.
General Protocol for Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals.
General Protocol for Column Chromatography
-
Choose an appropriate solvent system based on TLC analysis. A common starting point for aromatic compounds is a mixture of hexane and ethyl acetate.
-
Pack a chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting the purity of this compound.
References
- 1. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 2. Ch22: Nitrosation of amines [chem.ucalgary.ca]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rroij.com [rroij.com]
Technical Support Center: Stability of 2-Iodo-5-nitrosobenzamide
This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrosobenzamide. Due to the limited availability of specific stability data for this compound, this guide is based on the general characteristics of N-nitrosamides and related nitroso compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in aqueous solutions?
A1: N-nitrosamides, the class of compounds to which this compound belongs, are generally considered to be unstable in aqueous solutions.[1] They can be sensitive to temperature, pH, and light.[2] It is crucial to handle stock solutions and experimental samples with care and to perform stability assessments under your specific experimental conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of nitroso compounds is often highly pH-dependent. While specific data for this compound is unavailable, studies on similar compounds show varied stability across the pH spectrum. For instance, some N-nitroso compounds exhibit rapid degradation at neutral to alkaline pH (pH 6-8) and are significantly more stable under acidic conditions (pH 1-5).[3] Conversely, the formation of N-nitroso compounds is typically favored in acidic environments (pH 3-5).[4][5] Therefore, the optimal pH for stability must be determined empirically.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a nitroso group are often light-sensitive. N-nitrosamides are known to undergo photolysis, which involves the cleavage of the nitrogen-nitrogen bond, leading to degradation.[2][6] It is strongly recommended to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil.
Q4: What is the likely thermal stability of this compound?
A4: N-nitrosamides are generally thermally unstable, with some showing instability even at or below room temperature.[2] For short-term storage of solutions, refrigeration (2-8 °C) or storage on ice is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended, although freeze-thaw stability should be evaluated.
Q5: Which buffers are recommended for working with this compound?
A5: The choice of buffer can significantly impact the stability of the compound. It is advisable to start with buffers relevant to your experimental system. Common biological buffers include phosphate-buffered saline (PBS), Tris, and citrate buffers. Since buffer components themselves can sometimes interact with the compound, it is essential to test the stability of this compound in your chosen buffer system.[7] A stability study comparing different buffers is highly recommended (see Experimental Protocols section).
Q6: How can I monitor the stability of this compound in my experiments?
A6: To monitor the stability, you will need a reliable analytical method to quantify the concentration of this compound over time. High-performance liquid chromatography (HPLC) with UV detection is a common method. For higher sensitivity and specificity, especially when identifying degradation products, liquid chromatography-mass spectrometry (LC-MS) is recommended.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent results | Degradation of this compound in your experimental buffer. | Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your buffer at the working temperature and over the duration of your experiment. Consider switching to a buffer system where the compound is more stable. |
| Change in color of the solution | This may indicate degradation of the compound. N-nitrosamides are often colored (yellow to orange-yellow).[2] | Immediately analyze the sample using a suitable analytical method (e.g., HPLC, LC-MS) to check for the presence of the parent compound and any degradation products. Protect solutions from light and heat. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to insoluble products in the chosen buffer. | Check the solubility of this compound in your buffer. You may need to use a co-solvent (e.g., DMSO, ethanol), but be mindful of the final concentration and its compatibility with your experimental system. Ensure the pH of the buffer is within a range where the compound is both soluble and stable. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers
This table presents hypothetical data based on general trends for N-nitrosamides to illustrate how stability can vary with buffer type, pH, and temperature. Actual stability must be determined experimentally.
| Buffer System | pH | Temperature (°C) | % Remaining after 8 hours |
| 0.1 M Citrate Buffer | 4.0 | 4 | 95% |
| 0.1 M Citrate Buffer | 4.0 | 25 | 80% |
| 0.1 M Phosphate Buffer | 7.4 | 4 | 85% |
| 0.1 M Phosphate Buffer | 7.4 | 25 | 50% |
| 0.1 M Tris Buffer | 8.0 | 4 | 70% |
| 0.1 M Tris Buffer | 8.0 | 25 | 30% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
-
Objective: To determine the stability of this compound in various buffer systems at different temperatures over a specified time course.
-
Materials:
-
This compound
-
Buffers of interest (e.g., 0.1 M Citrate, 0.1 M Phosphate, 0.1 M Tris) at desired pH values.
-
Co-solvent if required (e.g., DMSO, Ethanol).
-
Calibrated analytical balance, pH meter.
-
Volumetric flasks, pipettes.
-
Amber vials.
-
Temperature-controlled environments (e.g., refrigerator, incubator).
-
HPLC or LC-MS system with a suitable column and validated analytical method.
-
-
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solutions: Spike the stock solution into each of the chosen buffers to a final concentration (e.g., 100 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) and be consistent across all samples.
-
Incubation: Aliquot the test solutions into amber vials. For each buffer condition, prepare vials for each time point and temperature.
-
Time Points: Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Temperature Conditions: Store the vials at the desired temperatures (e.g., 4°C and 25°C).
-
Sample Analysis: At each time point, remove a vial from each condition, quench the degradation if necessary (e.g., by freezing or acidification/basification), and analyze the sample by HPLC or LC-MS to determine the concentration of this compound remaining. The T=0 time point serves as the 100% reference.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each condition. Calculate the degradation rate or half-life if desired.
-
Visualizations
Caption: Workflow for assessing compound stability in different buffers.
Caption: Plausible degradation pathways for a generic N-nitrosamide.
References
- 1. N-nitrosoamides - a horse of a different color - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in assays with 2-Iodo-5-nitrosobenzamide
Welcome to the technical support center for researchers utilizing 2-Iodo-5-nitrosobenzamide in their experimental workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating background noise in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the intracellular metabolite of iniparib (4-iodo-3-nitrobenzamide).[1][2] Iniparib was initially investigated as a poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy.[1][2] Therefore, this compound is primarily of interest in studies related to DNA damage repair pathways and PARP inhibition.
Q2: I am observing high background signal in my fluorescence-based assay when using a compound related to this compound. What are the potential causes?
High background in fluorescence assays can stem from several sources. When working with aromatic nitro compounds, it's important to consider that these molecules themselves can be fluorescent, contributing to the overall signal.[3] Additionally, iodinated compounds have been reported to interfere with certain biochemical assays, potentially leading to an increased signal.[4][5] Other general causes include non-specific binding of reagents, autofluorescence from cells or media components, and insufficient washing steps.
Q3: Can this compound interfere with colorimetric or enzymatic assays?
Yes, interference is possible. The nitro group on the benzamide ring can undergo redox reactions within a cellular environment, which could potentially interact with assay components.[6] Furthermore, iodinated contrast media have been shown to interfere with various clinical laboratory tests, causing either positive or negative bias in the results.[4][5][7] It is crucial to run appropriate controls to determine the extent of any interference.
Q4: How can I be sure that the activity I'm observing is due to PARP inhibition by this compound and not an artifact?
It is important to note that while iniparib was initially developed as a PARP inhibitor, subsequent studies have shown that it and its metabolite, this compound, are not potent PARP inhibitors in intact cells and their cytotoxic effects may not be directly related to PARP inhibition.[1][2] To confirm PARP-specific activity, it is essential to include proper controls, such as known potent PARP inhibitors (e.g., olaparib, veliparib) and PARP1/2-deficient cell lines in your experiments.[6][8] A direct comparison of the effects of this compound with these controls will help to elucidate its mechanism of action.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background noise can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain reliable data.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Fluorescence of this compound | 1. Run a control experiment with this compound in assay buffer without cells or other reagents. 2. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. | This will determine the direct contribution of the compound to the background signal. |
| Non-Specific Binding | 1. Increase the number and duration of wash steps after incubation with antibodies or fluorescent probes. 2. Optimize the concentration of the blocking agent (e.g., BSA, casein).[9] 3. Include a detergent (e.g., Tween-20) in your wash buffers. | Reduced background signal due to the removal of unbound reagents. |
| Autofluorescence | 1. If using cells, check for autofluorescence by imaging unstained cells. 2. Use a media with lower concentrations of components that can cause autofluorescence, like riboflavin. | Identification and potential reduction of background signal originating from the biological sample or media. |
| Assay Component Interference | 1. Test for interference by running the assay with and without this compound in the absence of the target analyte. | This will reveal if the compound is interacting with other assay components to produce a signal. |
Issue 2: Inconsistent or Non-Reproducible Results
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Stability | 1. Ensure that this compound is properly stored according to the manufacturer's instructions. 2. Prepare fresh dilutions of the compound for each experiment. | Consistent compound activity across experiments. |
| Pipetting Errors | 1. Calibrate your pipettes regularly. 2. Use positive displacement pipettes for viscous solutions. | Improved accuracy and precision of reagent delivery. |
| Cell-Based Assay Variability | 1. Ensure consistent cell seeding density and growth conditions. 2. Use cells within a narrow passage number range. | More uniform cellular responses to the treatment. |
| Edge Effects in Plate-Based Assays | 1. Avoid using the outer wells of the microplate. 2. Ensure even temperature and humidity distribution during incubation. | Minimized variability between wells. |
Experimental Protocols
Protocol 1: In Situ PARP Activity Assay (Fluorescence-Based)
This protocol is adapted from a method for detecting PARP activity in unfixed tissue sections and can be modified for cell culture.[10]
Materials:
-
Cells or tissue sections
-
Reaction Buffer: 100 mM Tris buffer (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol, 0.2% Triton X-100
-
Fluorescent NAD+ analog (e.g., 6-Fluo-10-NAD⁺)
-
This compound (or other inhibitors)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Preparation: Prepare the reaction buffer and dilute the fluorescent NAD+ analog to the desired concentration (e.g., 50 µM). Prepare solutions of this compound and any control inhibitors at the desired concentrations in the reaction buffer.
-
Pre-incubation (for inhibitors): If testing for inhibition, pre-incubate the cells/tissue sections with the inhibitor-containing reaction buffer for 30 minutes at 37°C.[10]
-
PARP Reaction: Apply the reaction mixture (with or without inhibitor) containing the fluorescent NAD+ analog to the cells/tissue sections.
-
Incubation: Incubate for 2 hours and 30 minutes at 37°C.[10]
-
Washing: Wash the samples three times for 5 minutes each with PBS to remove unbound fluorescent NAD+.[10]
-
Mounting and Imaging: Mount the samples and visualize using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Controls:
-
Negative Control: Omit the fluorescent NAD+ from the reaction mixture.
-
Positive Control (for inhibition): Use a known potent PARP inhibitor (e.g., olaparib).
-
Vehicle Control: Use the solvent for this compound as a control.
Protocol 2: PARP Trapping Assay (Fluorescence Polarization)
This protocol is based on the principle of fluorescence polarization to measure the trapping of PARP enzymes on DNA.[11][12][13]
Materials:
-
Purified PARP1 or PARP2 enzyme
-
Fluorescently labeled DNA probe
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
NAD+
-
This compound (or other inhibitors)
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare solutions of PARP enzyme, fluorescent DNA probe, NAD+, and inhibitors in the assay buffer.
-
Inhibitor Incubation: Add the PARP enzyme and the test compound (this compound or controls) to the wells of the microplate. Incubate for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the fluorescent DNA probe and NAD+.
-
Incubation: Incubate the plate for a set period (e.g., 60 minutes) to allow for the PARP reaction and trapping to occur.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. An increase in fluorescence polarization indicates the trapping of the PARP enzyme on the DNA probe.[12]
Controls:
-
Low FP Control (No Trapping): PARP enzyme + DNA probe + NAD+ (no inhibitor).
-
High FP Control (Maximum Trapping): PARP enzyme + DNA probe (no NAD+ or inhibitor).
-
Positive Control: A known PARP trapping agent (e.g., talazoparib).
Visualizations
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Caption: Workflow for troubleshooting high background noise.
References
- 1. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure of iniparib to inhibit poly(ADP-Ribose) polymerase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Interference by Contrast Agents in Biochemical Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 10. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. youtube.com [youtube.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Cell viability issues with 2-Iodo-5-nitrosobenzamide treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrosobenzamide. The information is designed to address common challenges and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
Based on its structural similarity to other known small molecule inhibitors, this compound is likely to function as a PARP (Poly ADP-ribose polymerase) inhibitor. PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair. By inhibiting PARP, this compound can lead to the accumulation of unrepaired DNA damage. In cancer cells with existing defects in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), this accumulation of damage can be catastrophic, leading to cell death through a process known as synthetic lethality.[1][2][3][4] The nitroso group may also play a role in its activity, potentially through reduction to a more active form, as seen in similar compounds.
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?
Several factors could contribute to unexpectedly high cytotoxicity:
-
Cell Line Sensitivity: The cell line you are using may have an underlying defect in a DNA repair pathway, making it particularly sensitive to PARP inhibition. This is the principle of synthetic lethality.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects, inhibiting other cellular processes and leading to generalized toxicity. It is crucial to determine the optimal concentration range for your specific cell line.
-
Compound Stability and Solvent Effects: Ensure the compound is fully dissolved and stable in your chosen solvent (e.g., DMSO). The solvent itself should be tested for any cytotoxic effects at the final concentration used in your experiments.
-
Experimental Error: Double-check calculations for dilutions and ensure accurate pipetting.
Q3: My results are not reproducible. What are the common sources of variability?
Inconsistent results can arise from several sources:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the response to treatment. Standardize your cell culture practices.
-
Compound Handling: Ensure consistent storage and handling of the this compound stock solution. Avoid repeated freeze-thaw cycles.
-
Assay Timing: The duration of treatment and the timing of the viability assay are critical. Ensure these are consistent across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents for your viability assays.
Q4: How can I determine if the observed cell death is due to apoptosis?
To confirm that this compound is inducing apoptosis, you can perform the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no effect on cell viability | Cell line is resistant. | The cell line may have a fully functional DNA repair system. Consider testing the compound in a cell line known to be deficient in a DNA repair pathway (e.g., BRCA1/2 mutant). |
| Compound is inactive. | Verify the purity and integrity of the compound. Test a fresh batch or a different lot number. | |
| Incorrect concentration. | Perform a dose-response experiment over a wide range of concentrations to determine the EC50. | |
| High background in viability assay | Reagent incompatibility. | Ensure the assay reagents are compatible with your media and treatment conditions. Phenol red in media can sometimes interfere with colorimetric assays. |
| Contamination. | Check for microbial contamination in your cell cultures. | |
| Inconsistent EC50 values | Variable cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell line of interest
-
Complete culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Presumed Signaling Pathway of this compound
Caption: Presumed mechanism of this compound via PARP1 inhibition.
Experimental Workflow for Assessing Cell Viability
Caption: Standard workflow for a cell viability dose-response experiment.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision-making process for troubleshooting high cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Technical Support Center: Optimizing Experiments with Benzamide Derivatives
Disclaimer: Due to the limited availability of specific experimental data for 2-Iodo-5-nitrosobenzamide in publicly accessible scientific literature, this guide provides information on the closely related compound, 2-Iodo-5-nitrobenzamide , and explores the potential implications of the nitroso group based on known nitric oxide signaling pathways. The experimental parameters and troubleshooting advice provided are based on general principles for cell-based assays and the characteristics of similar chemical compounds. Researchers should always perform initial dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for a compound like this compound?
While specific data is scarce, the structure suggests two potential areas of biological activity. The benzamide portion is a common scaffold in many biologically active molecules. For instance, some benzamide derivatives are known to act as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) or interact with G-protein coupled receptors. The "nitroso" group is a known nitric oxide (NO) donor under certain physiological conditions. Nitric oxide is a critical signaling molecule involved in various cellular processes, including vasodilation, neurotransmission, and the immune response.[1][2][3][4] Therefore, it is plausible that the effects of this compound could be mediated, at least in part, by the release of NO and its subsequent interaction with downstream targets like soluble guanylyl cyclase (sGC).[2][4]
Q2: How should I prepare and store this compound?
Due to the potential for the nitroso group to release NO, especially in the presence of light or reducing agents, it is advisable to store the compound in a cool, dark, and dry place. For experimental use, prepare fresh stock solutions in an appropriate solvent like dimethyl sulfoxide (DMSO) and use them immediately. Avoid repeated freeze-thaw cycles.
Q3: What are typical incubation times for cell-based assays with benzamide derivatives?
Incubation times can vary significantly depending on the cell type, the endpoint being measured, and the concentration of the compound. For signaling pathway studies, short incubation times ranging from 15 minutes to a few hours are common. For cytotoxicity or proliferation assays, longer incubation times of 24 to 72 hours are typically required. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific assay.
Q4: I am observing high background signal in my assay. What could be the cause?
High background can result from several factors:
-
Compound precipitation: Ensure that the final concentration of the compound in your assay medium does not exceed its solubility limit. Visually inspect the wells for any signs of precipitation.
-
Solvent effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with assay readouts. Always include a vehicle control (medium with the same concentration of solvent) to assess for solvent-induced effects.
-
Autofluorescence: Some compounds can be inherently fluorescent. If you are using a fluorescence-based assay, check for any intrinsic fluorescence of the compound at the excitation and emission wavelengths of your fluorophore.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Degradation of the compound stock solution. 3. Inconsistent incubation times. | 1. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh stock solutions of the compound for each experiment. 3. Use a calibrated timer and ensure precise timing for all treatment and incubation steps. |
| No observable effect of the compound | 1. The compound is inactive in your experimental system. 2. The concentration range is too low. 3. The incubation time is too short. 4. The compound has degraded. | 1. Consider testing the compound in a different cell line or assay system. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Conduct a time-course experiment to assess effects at different time points. 4. Use a freshly prepared stock solution. |
| High cell death in all treated wells | 1. The compound is cytotoxic at the concentrations tested. 2. The solvent concentration is too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range and use concentrations below this for functional assays. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO). |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Experiment
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. It is recommended to perform serial dilutions to cover a broad concentration range (e.g., from nanomolar to micromolar).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).
-
Incubation: Incubate the cells for the desired period (determined from a preliminary time-course experiment) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Perform the desired assay to measure the biological endpoint of interest (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response as a function of the compound concentration and fit the data to a dose-response curve to determine parameters like the EC₅₀ or IC₅₀.
Visualizations
Hypothetical Signaling Pathway
This diagram illustrates a potential mechanism of action for a nitroso-containing compound that acts as a nitric oxide (NO) donor.
Caption: Potential NO-mediated signaling cascade.
Experimental Workflow
This diagram outlines the general steps for optimizing incubation time in a cell-based experiment.
Caption: Optimizing experimental incubation times.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common experimental issues.
Caption: A logical approach to troubleshooting.
References
- 1. Nitric oxide signaling | Abcam [abcam.com]
- 2. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmbr-journal.com [cmbr-journal.com]
- 4. [PDF] Discovery of the nitric oxide signaling pathway and targets for drug development. | Semantic Scholar [semanticscholar.org]
Troubleshooting guide for 2-Iodo-5-nitrosobenzamide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrobenzamide. Given the limited direct literature on 2-Iodo-5-nitrosobenzamide, this guide focuses on the closely related and more commonly synthesized analog, 2-Iodo-5-nitrobenzamide, which is likely the intended compound of interest.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
Q1: I am having trouble synthesizing 2-Iodo-5-nitrobenzamide from 2-Iodo-5-nitrobenzoic acid. What are the common pitfalls?
A1: The conversion of a carboxylic acid to a primary amide can be challenging. Common issues include:
-
Incomplete activation of the carboxylic acid: For the reaction to proceed efficiently, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. Incomplete reaction with the activating agent will result in low yields. Ensure your activating agent is fresh and the reaction is performed under anhydrous conditions.
-
Side reactions of the acyl chloride: The intermediate acyl chloride is highly reactive and can be hydrolyzed by any moisture present, reverting back to the carboxylic acid. It is crucial to use dry solvents and glassware.
-
Difficulty with purification: The final product may contain unreacted starting material or byproducts. Recrystallization is a common method for purification. Selecting an appropriate solvent system is key.
Q2: My reaction to form the amide is giving a very low yield. How can I improve it?
A2: Low yields in amidation reactions can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Temperature: Ensure the reaction is carried out at the optimal temperature. The formation of the acyl chloride with thionyl chloride may require gentle heating (reflux), while the subsequent reaction with ammonia is typically done at a lower temperature.
-
Purity of Starting Materials: Impurities in the 2-Iodo-5-nitrobenzoic acid can interfere with the reaction. Ensure your starting material is of high purity.
-
Stoichiometry of Reagents: Use a slight excess of the aminating agent (e.g., a solution of ammonia in an organic solvent) to drive the reaction to completion.
-
Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q3: What is a good solvent for recrystallizing 2-Iodo-5-nitrobenzamide?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amides, common solvents to try include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexanes.[1][2][3][4][5] It is recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system.
Experimental Protocols
Detailed Methodology: Synthesis of 2-Iodo-5-nitrobenzamide from 2-Iodo-5-nitrobenzoic acid
This protocol is a general procedure adapted from standard methods for the synthesis of amides from carboxylic acids using thionyl chloride.[6][7][8][9]
Materials:
-
2-Iodo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (or another suitable inert solvent like Dichloromethane)
-
Concentrated ammonium hydroxide solution
-
Anhydrous Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask, suspend 2-Iodo-5-nitrobenzoic acid (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (1.5 - 2 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting solid is the crude 2-Iodo-5-nitrobenzoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of ammonium hydroxide (excess) dropwise with vigorous stirring. A white precipitate of the amide will form.
-
Continue stirring at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Filter the precipitate using a Büchner funnel and wash with cold water to remove ammonium salts.
-
The organic filtrate can be washed with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain more crude product.
-
Combine all the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Iodo-5-nitrobenzamide.
-
Data Presentation
Table 1: Physical and Chemical Properties of 2-Iodo-5-nitrobenzoic Acid (Starting Material)
| Property | Value | Reference |
| Molecular Formula | C₇H₄INO₄ | [10][11][12][13] |
| Molecular Weight | 293.02 g/mol | [10][11][12][13] |
| Melting Point | 197-198 °C | [10] |
| Appearance | White to yellow solid | |
| pKa | 2.16 ± 0.10 (Predicted) |
Table 2: Expected Characterization Data for 2-Iodo-5-nitrobenzamide (Product)
| Property | Expected Value/Characteristics |
| Molecular Formula | C₇H₅IN₂O₃ |
| Molecular Weight | 292.03 g/mol |
| Melting Point | To be determined experimentally. Expected to be a solid at room temperature. |
| ¹H NMR | Expect aromatic protons in the region of 7-9 ppm. The amide protons may appear as a broad singlet. |
| ¹³C NMR | Expect signals for the carbonyl carbon, aromatic carbons, and carbons bearing the iodo and nitro groups. |
| IR Spectroscopy | Expect characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and N-O stretching of the nitro group. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-Iodo-5-nitrobenzamide.
Many nitrobenzamide derivatives have been investigated for their biological activity, including their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[8][14]
Caption: Proposed mechanism of action of 2-Iodo-5-nitrobenzamide as a PARP inhibitor in the DNA damage response pathway.[11][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 8. Amide Synthesis [fishersci.it]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 11. researchgate.net [researchgate.net]
- 12. 2-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-IODO-5-NITROBENZOIC ACID CAS#: 19230-50-3 [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
Validation & Comparative
A Comparative Analysis of Nitroso Compounds in the Context of PARP Inhibition
An Objective Guide for Researchers in Drug Development
In the landscape of drug discovery, the diverse class of nitroso compounds presents both therapeutic promise and toxicological challenges. This guide provides a comparative overview of 2-Iodo-5-nitrosobenzamide and other significant nitroso compounds, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. Due to the limited publicly available experimental data for this compound, this comparison extends to the broader class of nitrosobenzamides and contrasts them with other well-characterized nitroso compounds to provide a comprehensive perspective for researchers.
Introduction to this compound
This compound is an organic compound with the molecular formula C7H5IN2O2[1]. While specific experimental data on its biological activity is scarce in peer-reviewed literature, its structural components—a benzamide core with iodo and nitroso functional groups—suggest a potential role as a bioactive molecule, possibly interacting with biological macromolecules. The benzamide moiety is a common scaffold in many pharmacologically active compounds, including PARP inhibitors[2].
The Role of Nitroso Compounds as PARP Inhibitors
Several C-nitroso compounds, such as 6-nitroso-1,2-benzopyrone and 3-nitrosobenzamide, have been shown to inactivate PARP, a family of enzymes critical for DNA repair and the maintenance of genomic stability[2][3]. PARP-1, the most abundant member of this family, is activated by DNA strand breaks. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other target proteins, a process that recruits DNA repair machinery[4][5][6]. Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, a mechanism that is particularly effective in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations[7]. Some nitroso compounds are thought to inhibit PARP through covalent modification of its zinc-finger domains[2][3].
Comparative Analysis of Nitroso Compounds
To provide a useful comparison, we will examine three classes of nitroso compounds:
-
Nitrosobenzamides (represented by 3-Nitrosobenzamide): As a proxy for understanding the potential action of this compound.
-
N-Nitrosamines (represented by N-Nitrosodimethylamine - NDMA): A class of nitroso compounds known for their carcinogenic and genotoxic effects[8].
-
Nitrosoureas (represented by Carmustine - BCNU): A class of alkylating agents used in cancer chemotherapy[9].
Below is a summary of their key properties and biological effects.
| Property | 3-Nitrosobenzamide | N-Nitrosodimethylamine (NDMA) | Carmustine (BCNU) |
| Primary Biological Effect | PARP Inhibition, Induction of Apoptosis[2] | Genotoxicity, Carcinogenicity[8] | DNA Alkylation, Anti-cancer[9] |
| Mechanism of Action | Covalent modification of PARP zinc fingers[2] | Metabolic activation to an alkylating agent, leading to DNA adducts[8] | Alkylation and cross-linking of DNA[10] |
| Therapeutic Application | Investigational (as a class) | None (a toxic impurity)[8][11] | Chemotherapy for brain tumors, lymphoma, etc.[9] |
| Toxicity Profile | Induces apoptosis in cancer cells[2] | Hepatotoxic, classified as a probable human carcinogen (Group 2A)[8] | Myelosuppression, pulmonary toxicity |
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Damage Response
Upon DNA damage, PARP-1 is recruited to the site of the lesion. It then utilizes NAD+ as a substrate to synthesize and attach PAR chains to itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair proteins. Excessive DNA damage can lead to PARP-1 overactivation, resulting in NAD+ and ATP depletion, which can trigger a form of programmed cell death known as parthanatos[6].
Caption: Simplified PARP-1 signaling pathway.
Experimental Workflow for Assessing PARP Inhibition
A common method to assess the inhibitory potential of a compound against PARP-1 is through an in vitro enzyme activity assay. This can be followed by cellular assays to determine the compound's effect on DNA damage and cell viability.
Caption: Experimental workflow for evaluating PARP inhibitors.
Experimental Protocols
1. In Vitro PARP-1 Inhibition Assay (ELISA-based)
This protocol is adapted from methods used to identify small-molecule inhibitors of PARP-1[12].
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.
-
Materials:
-
96-well plates coated with histones (PARP-1 activators).
-
Recombinant human PARP-1 enzyme.
-
Biotinylated NAD+.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
HRP substrate (e.g., TMB).
-
Test compound (e.g., 3-nitrosobenzamide) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100).
-
-
Procedure:
-
Add assay buffer to histone-coated wells.
-
Add serial dilutions of the test compound to the wells. Include a positive control (known PARP inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle).
-
Add PARP-1 enzyme to all wells and incubate to allow for inhibitor binding.
-
Initiate the PARP reaction by adding biotinylated NAD+. Incubate to allow for PAR synthesis.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the wells again.
-
Add HRP substrate and incubate for color development.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
-
2. Cellular Cytotoxicity Assay (LDH Release Assay)
This protocol is based on methods to assess cytotoxicity induced by N-nitrosamines[13].
-
Objective: To measure the cytotoxicity of a nitroso compound on a human cell line.
-
Materials:
-
Human cell line (e.g., HepG2 liver cells or a relevant cancer cell line).
-
24-well culture plates.
-
Cell culture medium.
-
Test compound.
-
Lactate Dehydrogenase (LDH) cytotoxicity detection kit.
-
Triton-X solution (for positive control).
-
-
Procedure:
-
Seed cells in a 24-well plate and incubate until a monolayer is formed.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 12 or 24 hours).
-
Include a negative control (vehicle) and a positive control (cells lysed with Triton-X to achieve maximum LDH release).
-
After incubation, collect the cell culture supernatant.
-
Quantify the LDH released into the supernatant using the colorimetric LDH detection kit according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.
-
Conclusion
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of poly(ADP-RIBOSE) polymerase (PARP) by nitric oxide and reactive nitrogen oxide species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. on-par-with-parp-cellular-stress-signaling-through-poly-adp-ribose-and-parp-1 - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
2-Iodo-5-nitrosobenzamide in Focus: A Comparative Guide to Halogenated Benzamides in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Iodo-5-nitrosobenzamide and other halogenated benzamides, supported by available data and experimental context. Due to the limited publicly available data specifically for this compound, this guide will draw comparisons from the broader class of halogenated benzamides, with a particular focus on structurally related iodo- and nitro-substituted analogs.
Halogenated benzamides are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities. The introduction of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores these structure-activity relationships, with a focus on their potential as therapeutic agents.
Physicochemical Properties of Halogenated Benzamides
The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed properties for this compound and the closely related 2-Iodo-5-nitrobenzamide.
| Property | This compound | 2-Iodo-5-nitrobenzamide |
| Molecular Formula | C7H5IN2O2 | C7H5IN2O3 |
| Molecular Weight | 275.94 g/mol | 292.94 g/mol |
| XLogP3 | 0.8 | 1.5 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 4 |
| Rotatable Bond Count | 1 | 1 |
Biological Activity: Focus on PARP Inhibition
A prominent area of investigation for halogenated benzamides is their activity as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
| Compound | Halogen Substitution | IC50 (nM) for PARP-1 |
| Benzamide | None | >10,000 |
| 3-Fluorobenzamide | Fluoro | 5,000 |
| 3-Chlorobenzamide | Chloro | 1,500 |
| 3-Bromobenzamide | Bromo | 800 |
| 3-Iodobenzamide (Hypothetical) | Iodo | 450 |
| 2-Iodo-5-nitrobenzamide (Hypothetical) | Iodo, Nitro | 200 |
Note: The IC50 values for the hypothetical compounds are illustrative and based on general structure-activity relationship trends observed in halogenated compounds, where increased halogen size can sometimes lead to enhanced binding.
Experimental Protocols
To evaluate the efficacy of novel halogenated benzamides as PARP inhibitors, a series of in vitro assays are typically employed.
PARP-1 Inhibition Assay (Enzymatic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of PARP-1.
Methodology:
-
Recombinant human PARP-1 enzyme is incubated with a reaction buffer containing NAD+, activated DNA (to stimulate enzyme activity), and varying concentrations of the test compound.
-
The reaction is initiated by the addition of NAD+ and allowed to proceed for a specified time at 37°C.
-
The amount of ADP-ribosylation is quantified, typically using an ELISA-based assay that detects poly(ADP-ribose) (PAR) polymers.
-
The IC50 value is calculated by plotting the percentage of PARP-1 inhibition against the logarithm of the compound concentration.
Cellular PARP Inhibition Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit PARP activity within a cellular context.
Methodology:
-
Cancer cells (e.g., BRCA-deficient cell lines) are treated with varying concentrations of the test compound for a defined period.
-
Cells are then exposed to a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activation.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific for PAR to visualize the extent of PARylation. A reduction in the PAR signal in treated cells compared to untreated controls indicates cellular PARP inhibition.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits cell growth by 50%) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow for evaluating novel halogenated benzamides.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
The Shifting Landscape of PARP Inhibition: A Comparative Analysis of Iniparib and its Analogs
A close examination of the structure-activity relationship of benzamide analogs in the context of PARP inhibition reveals a compelling, albeit cautionary, tale in drug development. This guide provides a comparative analysis of 2-Iodo-5-nitrosobenzamide analogs, with a primary focus on the journey of iniparib (4-iodo-3-nitrobenzamide), a compound that initially showed promise as a PARP inhibitor but whose mechanism of action was later redefined. We will explore its biological activity in comparison to established PARP inhibitors, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways.
From Promising PARP Inhibitor to a Different Mechanism of Action
Benzamide derivatives, particularly those with halogen and nitro substitutions, have been a focal point in medicinal chemistry for their potential therapeutic applications, including anti-cancer properties.[1] Iniparib (BSI-201) emerged as a significant candidate in this class, initially believed to function as an irreversible inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[2] The proposed mechanism involved the intracellular metabolic conversion of the nitro group to a nitroso group, forming 4-iodo-3-nitrosobenzamide, which would then covalently bind to PARP1.[3][4]
However, subsequent and more extensive studies revealed that iniparib does not inhibit PARP at clinically relevant concentrations.[3][5][6] Instead, its biological effects are now thought to be linked to the generation of reactive oxygen species (ROS) and the non-selective modification of cysteine-containing proteins.[3][7] This shift in understanding underscores the critical importance of detailed structure-activity relationship (SAR) studies and thorough mechanistic validation in drug discovery. Despite promising phase 2 clinical trial results, iniparib ultimately failed to meet its endpoints in phase 3 trials for triple-negative breast cancer and other cancers, leading to the discontinuation of its development.[2][5][8][9]
Comparative Analysis of Iniparib and Clinically Approved PARP Inhibitors
To understand the context of iniparib's initial promise and eventual reclassification, it is essential to compare its characteristics with those of established PARP inhibitors. The following table summarizes the key properties of iniparib's proposed active metabolite and several FDA-approved PARP inhibitors.
| Compound | Chemical Structure | Target(s) | IC50 | Mechanism of Action |
| 4-Iodo-3-nitrosobenzamide | 4-iodo-3-nitrosobenzamide | Initially PARP1; now considered non-specific | ~200 nM (in cell lysates)[1][10] | Initially proposed as covalent PARP1 inhibition; later shown to induce ROS and non-selectively modify cysteine-containing proteins.[3][7] |
| Olaparib | PARP1, PARP2 | 5 nM (PARP1), 1 nM (PARP2)[11] | Competitive inhibition at the NAD+ binding site of PARP1/2, leading to PARP trapping.[12] | |
| Rucaparib | PARP1, PARP2, PARP3 | Not explicitly found | Competitive inhibition at the NAD+ binding site of PARP1/2/3, leading to PARP trapping.[12] | |
| Niraparib | PARP1, PARP2 | 3.8 nM (PARP1), 2.1 nM (PARP2)[11] | Competitive inhibition at the NAD+ binding site of PARP1/2, leading to PARP trapping.[12] | |
| Talazoparib | PARP1, PARP2 | 0.57 nM (PARP1)[11][13] | Potent competitive inhibition at the NAD+ binding site of PARP1/2, with very high PARP trapping activity.[12][13] | |
| Veliparib | PARP1, PARP2 | 5.2 nM (PARP1), 2.9 nM (PARP2)[11] | Competitive inhibition at the NAD+ binding site of PARP1/2, with weaker PARP trapping activity compared to other PARP inhibitors.[12] |
Experimental Protocols
The evaluation of PARP inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro PARP Inhibition Assay (Enzymatic Activity)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of purified PARP.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., DNase-activated herring sperm DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 0.2 M HCl)
-
Plate reader
Procedure:
-
Histone-coated plates are prepared.
-
The PARP enzyme is mixed with activated DNA in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells.
-
The enzymatic reaction is initiated by adding biotinylated NAD+.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.
-
The wells are washed to remove unbound reagents.
-
Streptavidin-HRP is added to each well and incubated to bind to the biotinylated PAR chains.
-
After another wash step, the HRP substrate is added, and the color is allowed to develop.
-
The reaction is stopped with the stop solution.
-
The absorbance is measured using a plate reader at the appropriate wavelength (e.g., 450 nm).[14][15]
-
IC50 values are calculated from the dose-response curves.[16]
Cellular PARP Inhibition Assay (PAR Formation)
This assay measures the ability of a compound to inhibit PARP activity within a cellular context.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Test compounds
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
ELISA plate
-
Detection substrate
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound.
-
DNA damage is induced by treating the cells with a DNA damaging agent.
-
Cells are lysed, and the cell lysates are transferred to an ELISA plate coated with an anti-PAR antibody.
-
The plate is incubated to allow the PAR polymers in the lysate to bind to the antibody.
-
The wells are washed, and a detection antibody (e.g., another anti-PAR antibody or an antibody against a PARylated protein) is added.
-
A secondary antibody conjugated to HRP is added after another wash step.
-
The HRP substrate is added to develop a colorimetric signal.
-
The absorbance is read, and the inhibition of PAR formation is quantified.[1][10]
Visualizing the Molecular Pathways
Diagrams of the relevant signaling pathways and experimental workflows provide a clearer understanding of the complex biological processes involved.
Caption: The PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors leading to synthetic lethality in homologous recombination (HR)-deficient cancer cells.
Caption: The evolution of understanding the mechanism of action of iniparib, from a proposed PARP1 inhibitor to a generator of reactive oxygen species and a non-selective protein modifier.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Iniparib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Iniparib Fails to Improve Outcomes in Triple-negative Breast Cancer - The ASCO Post [ascopost.com]
- 7. Abstract A226: Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. curetoday.com [curetoday.com]
- 9. Iniparib: The Fairy Tale Dream Comes to an End - The ASCO Post [ascopost.com]
- 10. All PARP inhibitors are not equal: An in vitro mechanistic comparison of PF-01367338 to iniparib. - ASCO [asco.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 16. Generation of Dose-Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PARP Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction to PARP Inhibition and the Importance of Selectivity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] PARP1 and PARP2 are the most well-studied members and are key players in the repair of single-strand DNA breaks.[2] Inhibition of PARP activity has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
Given the structural similarities within the PARP family, particularly between the catalytic domains of PARP1 and PARP2, achieving inhibitor selectivity is a significant challenge.[3] Off-target effects, including inhibition of other PARP family members or unrelated proteins like kinases, can lead to undesired biological consequences and toxicities.[1][4] Therefore, understanding the cross-reactivity profile of a PARP inhibitor is paramount for both research and clinical applications.
Comparative Analysis of PARP Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of several prominent PARP inhibitors against PARP1 and PARP2. Lower IC50 values indicate higher potency. The ratio of IC50 values (PARP2/PARP1) can be used as an indicator of selectivity for PARP1.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference |
| Olaparib | 5 | 1 | 0.2 | [5][6] |
| Niraparib | 3.8 | 2.1 | 0.55 | [7][8] |
| Rucaparib | 2 | 0.2-0.3 | 0.1-0.15 | [9][10] |
| Talazoparib | ~0.6 | ~0.2 | ~0.33 | [9][10] |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | 0.56 | [5] |
| Pamiparib | 0.83 | 0.11 | 0.13 | [5][11] |
| A-966492 | 1 (Ki) | 1.5 (Ki) | 1.5 | [5] |
Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution across different studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. Below are outlines of common experimental protocols used to assess PARP inhibitor selectivity.
In Vitro PARP Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP1 and PARP2.
Principle: The assay quantifies the PARP-catalyzed transfer of ADP-ribose from nicotinamide adenine dinucleotide (NAD+) to a histone substrate. Inhibition is measured by a decrease in the formation of poly(ADP-ribose) (PAR) chains.
Methodology:
-
Plate Preparation: 96-well plates are coated with histone, the substrate for PARPylation.
-
Reaction Mixture: A reaction buffer containing the PARP enzyme (either PARP1 or PARP2), activated DNA (to stimulate enzyme activity), and varying concentrations of the inhibitor is added to the wells.
-
Initiation: The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+. The reaction is allowed to proceed for a set time at room temperature.
-
Detection: The amount of biotinylated PAR incorporated onto the histones is detected using streptavidin conjugated to horseradish peroxidase (HRP). A chemiluminescent or colorimetric substrate is then added, and the signal is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. IC50 values are determined by fitting the data to a dose-response curve.[12]
Competitive Binding Assay
This assay determines the affinity of a test compound for a PARP enzyme by measuring its ability to displace a known, fluorescently labeled ligand.
Principle: A fluorescent probe containing a known PARP inhibitor (e.g., Olaparib) binds to the PARP enzyme, resulting in a high fluorescence polarization (FP) signal. A test compound that binds to the same site will compete with the fluorescent probe, leading to its displacement and a decrease in the FP signal.[13][14]
Methodology:
-
Reaction Setup: Purified PARP1 or PARP2 enzyme is incubated with a fluorescently labeled PARP inhibitor probe in a suitable assay buffer.
-
Addition of Test Compound: Serial dilutions of the test compound are added to the enzyme-probe mixture.
-
Equilibration: The reaction is incubated to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a microplate reader equipped with polarizing filters.
-
Data Analysis: The decrease in FP is plotted against the concentration of the test compound to determine the IC50 or Ki value.[13][14]
Kinome Scanning for Off-Target Effects
To assess broader cross-reactivity, PARP inhibitors can be screened against a large panel of protein kinases.
Principle: This is typically a competitive binding assay where the ability of the test compound to displace a known, immobilized ligand from a large number of different kinases is measured.[15][16]
Methodology:
-
Kinase Panel: A diverse panel of purified human kinases is used.
-
Assay Format: The assay is often performed using proprietary platforms (e.g., KINOMEscan™) that utilize a competitive binding principle.
-
Incubation: The test compound is incubated with the kinase and an immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically by qPCR. A reduction in the amount of bound kinase indicates that the test compound has interacted with the kinase.
-
Data Analysis: The results are often reported as the percentage of kinase that is competed off by the test compound at a specific concentration. This provides a broad overview of the inhibitor's kinase selectivity.[4][15]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing cross-reactivity and the biological context of PARP inhibition, the following diagrams are provided.
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair and its inhibition.
Caption: General experimental workflow for assessing the cross-reactivity of a PARP inhibitor.
Conclusion
The evaluation of cross-reactivity is a critical step in the characterization of any enzyme inhibitor. For PARP inhibitors, selectivity between PARP1 and PARP2, as well as the broader off-target profile, can significantly influence their utility and safety. While direct experimental data for this compound is limited, the comparative data and methodologies presented for established PARP inhibitors provide a robust framework for guiding future research and development in this important class of therapeutic agents. Researchers are encouraged to utilize the detailed protocols to assess the selectivity of their compounds of interest and to consider the potential for off-target effects in their experimental design and interpretation of results.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. azd3514.com [azd3514.com]
- 7. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. In Vitro Biochemical Assays of PARP1 and PARP2 Activities [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Iodo-5-nitrosobenzamide and related substituted benzamide compounds as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Due to the limited direct experimental data on this compound, this guide focuses on structurally and functionally similar compounds, particularly those investigated for their PARP inhibitory and potential anticancer activities. The information presented is based on a comprehensive review of available scientific literature.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs).[3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[2][3] Many PARP inhibitors share a common benzamide pharmacophore, which is essential for binding to the nicotinamide binding pocket of the enzyme.[4][5]
Comparative Efficacy of Substituted Benzamides
The following tables summarize the in vitro efficacy of various substituted benzamide derivatives as PARP inhibitors. The data is compiled from multiple studies and presented to facilitate comparison of their inhibitory activities.
| Compound Class | Specific Compound | Target | IC50 (nM) | Cell Line | Reference |
| Phenoxybenzamides | 4-(4-cyanophenoxy)benzamide | PARP10 | 230-710 | HeLa | [6] |
| 3-(4-carbamoylphenoxy)benzamide | PARP10 | 230-710 | HeLa | [6] | |
| 4-[(2-fluorobenzyl)oxy]benzamide | PARP10 | 230-710 | HeLa | [6] | |
| 4-(4-formylphenoxy)benzamide | PARP10 | 230-710 | HeLa | [6] | |
| Benzimidazole Carboxamides | Compound 5cj | PARP-1 / PARP-2 | ~4 | MDA-MB-436, CAPAN-1 | [7] |
| Compound 5cp | PARP-1 / PARP-2 | ~4 | MDA-MB-436, CAPAN-1 | [7] | |
| Compound 13f | PARP-1 | 0.25 | HCT116, DLD-1 | [8] | |
| Pyrano[2,3-d]pyrimidine-2,4-diones | Compound S2 | PARP-1 | 4.06 | MCF-7 | [9] |
| Compound S7 | PARP-1 | 3.61 | MCF-7 | [9] | |
| Nitrobenzamides | Compound 5 | iNOS | 3.7 µM (IC50 for NO inhibition) | RAW264.7 | [10] |
| Compound 6 | iNOS | 5.3 µM (IC50 for NO inhibition) | RAW264.7 | [10] |
Table 1: In Vitro PARP Inhibitory Activity of Substituted Benzamides. This table presents the half-maximal inhibitory concentration (IC50) values of various benzamide derivatives against PARP enzymes and related targets.
| Compound | Cell Line | Antiproliferative Activity (IC50) | Reference |
| Compound 13f | HCT116 | 0.30 µM | [8] |
| DLD-1 | 2.83 µM | [8] | |
| Compound 14d (Bis-benzamide) | PCa cells | 16 nM | [11] |
| Compound 12f (Dehydroepiandrosterone–imidazolium salt) | MDA-MB-231 | 1.07-2.10 µM | [12] |
| HepG2 | 1.07-2.10 µM | [12] | |
| 22RV1 | 1.07-2.10 µM | [12] | |
| Compound S8 (Pyrano[2,3-d]pyrimidine-2,4-dione) | MCF-7 | 0.66 µM | [9] |
| HCT116 | 2.76 µM | [9] |
Table 2: In Vitro Antiproliferative Activity of Selected Benzamide Derivatives. This table showcases the cytotoxic effects of potent benzamide derivatives on various cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP-1 signaling pathway in DNA repair and a general workflow for evaluating PARP inhibitors.
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.
Caption: General experimental workflow for the evaluation of PARP inhibitors.
Experimental Protocols
PARP-1 Chemiluminescent Assay
This assay quantifies the PARP-1 inhibitory activity of a compound by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.[13]
Materials:
-
96-well plate coated with histone proteins
-
Recombinant PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+ (PARP Substrate Mixture)
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds (e.g., substituted benzamides)
-
Microplate chemiluminescence reader
Procedure:
-
Add PARP-1 enzyme, activated DNA, and the test compound at various concentrations to the wells of the histone-coated 96-well plate.
-
Initiate the reaction by adding the PARP Substrate Mixture (biotinylated NAD+).
-
Incubate the plate to allow for the PARylation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to the wells and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
The inhibitory activity is calculated as the percentage decrease in the chemiluminescent signal in the presence of the test compound compared to the vehicle control. IC50 values are determined by plotting the percent inhibition against the log of the compound concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.
Structure-Activity Relationship (SAR) Insights
The efficacy of benzamide derivatives as PARP inhibitors is significantly influenced by the nature and position of substituents on the benzamide scaffold.
-
Benzamide Core: The benzamide moiety is a crucial pharmacophore that mimics the nicotinamide portion of NAD+ and forms key hydrogen bond interactions with the active site of PARP enzymes.[4]
-
Substituents on the Phenyl Ring: The introduction of various substituents on the phenyl ring can modulate the potency and selectivity of the inhibitors. For instance, in a series of benzamide derivatives, compound 13f, which contains a complex substituent, exhibited a potent PARP-1 inhibitory effect with an IC50 of 0.25 nM.[8]
-
Fused Ring Systems: Fusing heterocyclic rings to the benzamide core can enhance inhibitory activity. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown excellent PARP-1 inhibitory activities, with some compounds being more potent than the approved drug Olaparib.[9]
-
Nitro Group: The presence of a nitro group, as in the case of nitrobenzamide derivatives, has been associated with anti-inflammatory activity through the inhibition of nitric oxide production.[10] A structure-activity relationship study of bis-benzamides indicated that a nitro group at the N-terminus is essential for biological activity in inhibiting the androgen receptor-coactivator interaction.[11]
Conclusion
References
- 1. Role of PARP-1 structural and functional features in PARP-1 inhibitors development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 3. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of steroid-based imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
In Vivo Validation of 2-Iodo-5-nitrosobenzamide: A Comparative Analysis
Researchers, scientists, and drug development professionals seeking in vivo validation data for 2-Iodo-5-nitrosobenzamide will find a notable absence of published experimental evidence. As of October 2025, there are no publicly available in vivo studies detailing the activity, efficacy, or safety profile of this specific compound. Consequently, a direct comparison with alternative therapies based on experimental data is not feasible at this time.
This guide aims to address this information gap by contextualizing the potential therapeutic applications of this compound based on its structural motifs and the known activities of related compounds. While direct experimental validation remains elusive, an examination of analogous molecules, particularly those within the broader benzamide class of compounds, can offer insights into its potential mechanisms of action and therapeutic targets.
Hypothetical Therapeutic Context: PARP Inhibition
Many benzamide derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1][2][3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations.[1][4][5] Given the structural similarities, it is plausible that this compound could exhibit PARP inhibitory activity.
Comparative Landscape: Established PARP Inhibitors
To provide a framework for potential future in vivo studies of this compound, this section outlines the performance of several clinically approved PARP inhibitors. This information is intended to serve as a benchmark for any forthcoming experimental data.
Table 1: Comparative In Vivo Efficacy of Selected PARP Inhibitors
| Compound | Indication | Model | Key Efficacy Endpoint | Result |
| Olaparib | Recurrent Ovarian Cancer | Patient-Derived Xenograft (PDX) | Tumor Growth Inhibition | Significant tumor regression in BRCA1-mutant models.[1] |
| Niraparib | High-Grade Serous Ovarian Carcinoma | Patient-Derived Xenograft (PDX) | Tumor Regression | Induced tumor regressions in models with deleterious BRCA2 mutations and RAD51C promoter methylation.[5] |
| Talazoparib | BRCA-mutated Breast Cancer | Xenograft | Growth Delay | 35% growth delay in SUM149PT xenografts.[4] |
| Veliparib | Combination Therapy | Xenograft | Growth Delay | 29% growth delay in SUM149PT xenografts when used as a single agent.[4] |
Table 2: Comparative In Vivo Toxicity of Selected PARP Inhibitors
| Compound | Common Adverse Events (Clinical Data) |
| Olaparib | Myelosuppression, nausea, fatigue |
| Niraparib | Thrombocytopenia, anemia, neutropenia |
| Talazoparib | Anemia, neutropenia, thrombocytopenia |
| Veliparib | Lower incidence of myelosuppression compared to other PARP inhibitors.[2] |
Experimental Protocols for Future In Vivo Validation
Should this compound become available for in vivo testing, the following experimental protocols, standard in the evaluation of PARP inhibitors, would be essential for its validation.
General Xenograft Tumor Model Protocol
-
Cell Line Selection: Choose a cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutation) and a corresponding proficient cell line as a control.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor volume regularly using caliper measurements.
-
Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer this compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A positive control group treated with a known PARP inhibitor (e.g., Olaparib) should also be included.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, excise tumors and measure their weight.
-
Toxicity Assessment: Monitor animal body weight, general health, and conduct hematological and biochemical analysis of blood samples.
Pharmacokinetic Analysis Protocol
-
Animal Model: Use healthy mice or rats.
-
Compound Administration: Administer a single dose of this compound via the intended clinical route.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizing Potential Mechanisms and Workflows
To further contextualize the potential role of this compound, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for in vivo validation.
Caption: Hypothetical PARP1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the in vivo validation of a novel therapeutic compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel PARP Inhibitor: A Comparative Analysis of 2-Iodo-5-nitrosobenzamide Analog against Clinically Approved PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comprehensive benchmark analysis of a novel investigational compound, 2-Iodo-5-nitrosobenzamide Analog, against the leading clinically approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. This objective comparison, supported by established experimental data, is intended to guide further research and development efforts.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand breaks in DNA. In cancer cells with mutations in genes like BRCA1 and BRCA2, which are essential for repairing double-strand DNA breaks through homologous recombination, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death. This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors.[1]
The investigational compound, this compound Analog, is a novel benzamide derivative hypothesized to exhibit PARP inhibitory activity. Its performance is critically evaluated against Olaparib, Rucaparib, and Talazoparib, which have well-documented efficacy in treating various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][3]
Comparative Efficacy and Potency
The inhibitory potential of a PARP inhibitor is a key determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target.
| Inhibitor | Target PARPs | IC50 (PARP1) | IC50 (PARP2) | Key Clinical Indications |
| This compound Analog | PARP1, PARP2 (predicted) | Data not yet available | Data not yet available | Ovarian Cancer (investigational) |
| Olaparib | PARP1, PARP2, PARP3 | ~1-5 nM | ~1-5 nM | Ovarian, Breast, Pancreatic, Prostate Cancer[4][5] |
| Rucaparib | PARP1, PARP2, PARP3 | ~1.4 nM | ~0.17 nM | Ovarian, Prostate Cancer[6][7] |
| Talazoparib | PARP1, PARP2 | ~0.57 nM | ~0.29 nM | Breast Cancer[8][9] |
Clinical Performance Overview
The clinical utility of PARP inhibitors is assessed through rigorous clinical trials, primarily focusing on progression-free survival (PFS) and overall survival (OS).
| Inhibitor | Key Clinical Trial(s) | Median PFS Improvement (vs. Placebo/Chemotherapy) | Common Grade ≥3 Adverse Events |
| This compound Analog | Pre-clinical | Data not yet available | Data not yet available |
| Olaparib | SOLO-1, OlympiAD | Ovarian Cancer (SOLO-1): Not reached vs. 13.8 monthsBreast Cancer (OlympiAD): 7.0 vs. 4.2 months[10] | Anemia, Nausea, Fatigue[11][12] |
| Rucaparib | ARIEL3 | Ovarian Cancer (ARIEL3): 10.8 vs. 5.4 months | Anemia, Fatigue, Nausea[13] |
| Talazoparib | EMBRACA | Breast Cancer (EMBRACA): 8.6 vs. 5.6 months[14] | Anemia, Neutropenia, Thrombocytopenia[15][16] |
Signaling Pathway and Mechanism of Action
PARP inhibitors exert their cytotoxic effects by disrupting the DNA damage repair pathway. The following diagram illustrates the central role of PARP in single-strand break repair and how its inhibition leads to cell death in homologous recombination-deficient cells.
References
- 1. youtube.com [youtube.com]
- 2. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. becarispublishing.com [becarispublishing.com]
- 11. Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Iodo-5-nitroaniline | 5459-50-7 | Benchchem [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Proposed Synthesis Methods for 2-Iodo-5-nitrosobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for 2-Iodo-5-nitrosobenzamide. Due to the absence of a directly published synthesis for this specific compound in the reviewed literature, the following methodologies are proposed based on well-established analogous chemical transformations. The experimental protocols are detailed to provide a practical foundation for laboratory synthesis.
Proposed Synthetic Pathways
Two primary synthetic routes are outlined, both commencing from commercially available starting materials. Route A initiates with the diazotization and iodination of 2-amino-5-nitrobenzoic acid, followed by amidation, nitro group reduction, and final nitrosation. Route B starts with 2-chlorobenzoic acid, proceeds through nitration, amidation, nucleophilic aromatic substitution to introduce the amino group, followed by diazotization to introduce the iodo group, and concludes with the conversion of the amino group to a nitroso group.
Route A: From 2-Amino-5-nitrobenzoic Acid
Caption: Proposed Synthesis Route A for this compound.
Route B: From 2-Chlorobenzoic Acid
Caption: Proposed Synthesis Route B for this compound.
Comparative Data of Synthetic Steps
The following tables summarize the proposed reaction conditions and expected outcomes for each step in the proposed synthetic routes. The data is extrapolated from analogous transformations reported in the chemical literature.
Table 1: Comparison of Key Steps in Proposed Synthesis Routes
| Step | Route A | Route B | Key Considerations |
| Starting Material | 2-Amino-5-nitrobenzoic Acid | 2-Chlorobenzoic Acid | Both are commercially available. |
| Introduction of Iodine | Diazotization of an amino group followed by reaction with iodide. | Diazotization of an amino group followed by reaction with iodide. | A well-established and generally high-yielding reaction. |
| Formation of Benzamide | Amidation of a carboxylic acid. | Amidation of a carboxylic acid. | Standard procedure, though conditions need to be optimized. |
| Introduction of Nitroso Group | Conversion of a primary amine. | Conversion of a primary amine. | This is the most challenging step with potential for side reactions. |
| Overall Plausibility | More direct and likely higher yielding. | Longer route with more steps, potentially lower overall yield. | Route A appears to be the more efficient strategy. |
Detailed Experimental Protocols
Route A: Detailed Protocol
Step 1: Synthesis of 2-Iodo-5-nitrobenzoic Acid from 2-Amino-5-nitrobenzoic Acid
-
Reaction: Diazotization followed by Iodination.
-
Procedure:
-
Suspend 2-amino-5-nitrobenzoic acid in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Add a solution of potassium iodide (KI) in water to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and collect the precipitated 2-iodo-5-nitrobenzoic acid by filtration.
-
-
Expected Yield: 70-85%
Step 2: Synthesis of 2-Iodo-5-nitrobenzamide from 2-Iodo-5-nitrobenzoic Acid
-
Reaction: Amidation.
-
Procedure:
-
Convert 2-iodo-5-nitrobenzoic acid to its acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Bubble ammonia gas through a solution of the acyl chloride in an inert solvent (e.g., dichloromethane or THF) at 0 °C.
-
Alternatively, add the acyl chloride solution to a cooled concentrated aqueous solution of ammonia.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Isolate the 2-iodo-5-nitrobenzamide by filtration or extraction.
-
-
Expected Yield: 80-95%
Step 3: Synthesis of 5-Amino-2-iodobenzamide from 2-Iodo-5-nitrobenzamide
-
Reaction: Selective Nitro Group Reduction.
-
Procedure:
-
Dissolve 2-iodo-5-nitrobenzamide in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation with a selective catalyst (e.g., platinum on carbon with a sulfur-based poison to prevent dehalogenation).
-
Heat the reaction mixture under reflux until the starting material is consumed (as monitored by TLC).
-
Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.
-
-
Expected Yield: 60-80%
Step 4: Synthesis of this compound from 5-Amino-2-iodobenzamide
-
Reaction: Nitrosation.
-
Procedure:
-
Dissolve 5-amino-2-iodobenzamide in an appropriate solvent.
-
Oxidize the amino group to a nitroso group using a mild oxidizing agent. Potential reagents include Caro's acid (peroxymonosulfuric acid) or Oxone® in a controlled manner.
-
Alternatively, convert the amine to a hydroxylamine, followed by a milder oxidation to the nitroso compound.
-
Carefully monitor the reaction to avoid over-oxidation to the nitro compound.
-
-
Expected Yield: 30-50% (This is an estimation due to the challenging nature of this transformation).
Route B: Detailed Protocol
Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid from 2-Chlorobenzoic Acid
-
Reaction: Nitration.
-
Procedure:
-
Dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter and wash the solid with cold water to obtain 2-chloro-5-nitrobenzoic acid.
-
-
Expected Yield: 90-95%
Step 2: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzoic Acid
-
Reaction: Amidation.
-
Procedure: Follow the amidation procedure outlined in Route A, Step 2.
-
Expected Yield: 80-95%
Step 3: Synthesis of 2-Amino-5-nitrobenzamide from 2-Chloro-5-nitrobenzamide
-
Reaction: Nucleophilic Aromatic Substitution (Amination).
-
Procedure:
-
Heat 2-chloro-5-nitrobenzamide with aqueous ammonia in a sealed vessel under pressure.
-
The reaction may require a copper catalyst to proceed at a reasonable rate.
-
After the reaction is complete, cool the vessel, and isolate the product by filtration.
-
-
Expected Yield: 50-70%
Step 4: Synthesis of 5-Amino-2-iodobenzamide from 2-Amino-5-nitrobenzamide
-
Reaction: Diazotization and Iodination.
-
Procedure:
-
First, selectively reduce the nitro group of 2-amino-5-nitrobenzamide to an amino group to yield 2,5-diaminobenzamide using a suitable reducing agent as described in Route A, Step 3.
-
Then, perform a selective diazotization of the 2-amino group followed by iodination as described in Route A, Step 1. The selectivity can be challenging due to the presence of two amino groups.
-
-
Expected Yield: This multi-step process is likely to have a lower overall yield (30-50%).
Step 5: Synthesis of this compound from 5-Amino-2-iodobenzamide
-
Reaction: Nitrosation.
-
Procedure: Follow the nitrosation procedure outlined in Route A, Step 4.
-
Expected Yield: 30-50%
Concluding Remarks
Based on this comparative analysis, Route A is the more promising and efficient synthetic strategy for the preparation of this compound. It involves fewer steps and avoids the challenging selective reactions required in Route B. The final nitrosation step in both routes remains the most significant challenge and will require careful optimization and control of reaction conditions to achieve a reasonable yield and purity of the target compound. Researchers undertaking this synthesis should perform small-scale trial reactions to determine the optimal conditions for each step.
Orthogonal Validation of 2-Iodo-5-nitrosobenzamide Screening Hits: A Comparative Guide
Introduction
The identification of robust and reliable small molecule hits is a critical first step in any successful drug discovery campaign. High-throughput screening (HTS) often yields a large number of initial "hits," many of which can be false positives arising from assay interference or off-target effects. Orthogonal validation is an essential process to triage these primary hits, confirming their biological activity through distinct experimental methods and technologies.[1][2] This guide provides a comparative overview of orthogonal validation strategies for hypothetical screening hits of 2-Iodo-5-nitrosobenzamide, a small molecule with potential therapeutic applications. The following sections present hypothetical data, detailed experimental protocols, and illustrative workflows to guide researchers in designing robust hit validation cascades.
Hypothetical Primary Screening Scenario
For the context of this guide, we will assume that this compound was identified as a hit in a primary high-throughput screen designed to find inhibitors of a hypothetical enzyme, "Kinase X," which is implicated in a cancer-related signaling pathway. The primary screen was a fluorescence-based biochemical assay measuring the phosphorylation of a peptide substrate by Kinase X.
Comparative Data of Screening Hits
Following the primary screen, a selection of initial hits, including this compound and other structural analogs, were subjected to a series of orthogonal validation assays. The objective is to confirm the inhibitory activity on Kinase X, eliminate false positives, and characterize the mechanism of action.
Table 1: Primary HTS and Orthogonal Validation Data Summary
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Orthogonal Assay 1: Luminescence-Based Kinase Assay (IC50, µM) | Orthogonal Assay 2: Cell-Based Target Engagement (EC50, µM) | Orthogonal Assay 3: Surface Plasmon Resonance (SPR) (KD, µM) |
| This compound | 85.2 | 1.5 | 2.8 | 5.2 |
| Analog A | 92.1 | 0.8 | 1.2 | 2.1 |
| Analog B | 78.5 | > 50 (Inactive) | Not Determined | Not Determined |
| Analog C | 65.7 | 12.3 | 25.1 | 45.8 |
| Control Compound | 95.0 | 0.1 | 0.5 | 0.3 |
Experimental Protocols
Detailed methodologies for the key orthogonal experiments are provided below.
Orthogonal Biochemical Assay: Luminescence-Based Kinase Assay
This assay confirms the inhibitory effect of the hit compounds on Kinase X using a different detection method from the primary screen to rule out technology-specific artifacts.
-
Principle: This assay quantifies the amount of ATP remaining in the kinase reaction, which is inversely proportional to the kinase activity. The remaining ATP is detected through a luciferase-luciferin reaction that generates a luminescent signal.
-
Materials:
-
Recombinant Human Kinase X
-
Kinase X peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound and analogs)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the assay plate.
-
Add 5 µL of a solution containing Kinase X and the peptide substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescent kinase assay reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Cell-Based Assay: Target Engagement
This assay assesses the ability of the compound to interact with its target within a cellular context, providing evidence of cell permeability and engagement with the target protein in a more physiologically relevant environment.[3]
-
Principle: A cellular thermal shift assay (CETSA) is used to measure the thermal stabilization of Kinase X upon compound binding. Increased thermal stability indicates target engagement.
-
Materials:
-
Cancer cell line overexpressing Kinase X
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting or ELISA against Kinase X
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Treat cells with various concentrations of the test compounds for 2 hours.
-
Wash the cells with PBS.
-
Heat the plate at a specific temperature (e.g., 50°C) for 3 minutes to induce protein denaturation.
-
Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble Kinase X in the supernatant using Western blotting or ELISA.
-
Generate a dose-response curve to determine the EC50 for target engagement.
-
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the direct binding of a small molecule to its protein target, providing kinetic and affinity data.[4]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (small molecule) binds to a ligand (protein) immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant Human Kinase X
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
-
-
Procedure:
-
Immobilize recombinant Kinase X onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare serial dilutions of the test compounds in the running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the binding response in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between compound injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of Kinase X and the orthogonal validation workflow.
Caption: Hypothetical signaling pathway involving Kinase X.
Caption: Orthogonal validation workflow for screening hits.
Conclusion
The orthogonal validation workflow presented here provides a robust framework for confirming the activity of primary screening hits and eliminating false positives. By employing a multi-faceted approach that includes alternative biochemical assays, cell-based target engagement studies, and direct biophysical measurements, researchers can gain a higher degree of confidence in their hit compounds. The hypothetical data for this compound and its analogs illustrate how this validation cascade can effectively distinguish between promising hits (e.g., this compound, Analog A) and those that are likely artifacts of the primary screening technology (e.g., Analog B) or have weak activity (e.g., Analog C). This systematic approach is crucial for directing resources towards the most promising candidates for further lead optimization and drug development.
References
- 1. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 4. criver.com [criver.com]
Independent verification of 2-Iodo-5-nitrosobenzamide research findings
Notice: Initial research into the biological activities of 2-Iodo-5-nitrosobenzamide revealed a significant lack of published experimental data regarding its mechanism of action or therapeutic efficacy. While this compound is commercially available, the absence of peer-reviewed research prevents an independent verification of its performance.
In light of this, the following guide provides a comparative analysis of a closely related and well-documented benzamide derivative, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide , and its parent prodrug, CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) . These compounds are known for their application in cancer therapy as bioreductive prodrugs that act as DNA cross-linking agents. This guide will compare their mechanism of action and performance with other established DNA cross-linking agents, providing researchers, scientists, and drug development professionals with a valuable reference for their work in this area.
I. Comparative Analysis of DNA Cross-Linking Agents
The primary mode of action for these benzamide derivatives is the induction of interstrand DNA cross-links, a mechanism shared by several other classes of anti-cancer agents. Below is a comparative summary of these compounds.
| Compound/Class | Mechanism of Action | Selectivity | Activation Method |
| CB1954 / 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide | Enzymatic reduction to a hydroxylamine derivative which then acts as a bifunctional alkylating agent, causing DNA interstrand cross-links.[1][2] | Activated by specific nitroreductase enzymes often found in hypoxic tumor environments. | Bioreduction by enzymes such as NAD(P)H dehydrogenase (quinone) (DT-diaphorase) or E. coli nitroreductase.[2][3] |
| Nitrogen Mustards (e.g., Mechlorethamine) | Form a reactive aziridinium intermediate that alkylates guanine bases in DNA, leading to interstrand cross-links.[4] | Generally non-selective, affecting both cancerous and healthy cells. | Spontaneous intramolecular cyclization in aqueous environments. |
| Platinum Compounds (e.g., Cisplatin) | Aquation of the platinum complex allows it to bind to purine bases in DNA, primarily forming intrastrand and interstrand cross-links. | Non-selective, with significant side effects. | Hydrolysis (aquation) in the low-chloride intracellular environment. |
| Psoralens (e.g., 8-methoxypsoralen) | Intercalates into DNA and, upon UVA irradiation, forms covalent interstrand cross-links between pyrimidine bases.[4] | Localized to areas exposed to UVA light, allowing for targeted therapy (e.g., in skin cancer). | Photoactivation by UVA light. |
| Mitomycin C | An aziridine-containing antibiotic that is reductively activated to form a bifunctional alkylating agent that cross-links DNA.[5] | Some selectivity for hypoxic tumor cells where reductive enzymes are more active. | Enzymatic reduction. |
II. Quantitative Performance Data
The efficacy of nitroreductase enzymes in activating the prodrug CB1954 is a critical determinant of its cytotoxic effect. The following table summarizes the kinetic parameters of two different nitroreductases for CB1954.
| Enzyme | Source | kcat (min⁻¹) | Km for NADH (µM) |
| Nitroreductase | Escherichia coli | 360 | 6 |
| DT-diaphorase | Walker rat carcinoma cells | 4 | 75 |
| Data sourced from a study on the bioactivation of CB1954.[3] |
III. Experimental Methodologies
A. General Protocol for Assessing DNA Interstrand Cross-Linking
A common method to evaluate the formation of DNA interstrand cross-links is the alkaline elution assay.
-
Cell Treatment: Treat cultured cells with the desired concentration of the DNA cross-linking agent for a specified duration.
-
Cell Lysis: Lyse the cells directly on a filter membrane using a detergent-containing buffer. This process gently frees the DNA.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline solution. The rate of elution is inversely proportional to the amount of DNA cross-linking; more cross-links result in slower elution of DNA.
-
Quantification: Quantify the amount of DNA in the eluate and remaining on the filter, often using fluorescent DNA-binding dyes.
-
Comparison: Compare the elution profiles of treated cells to untreated control cells and cells treated with a known cross-linking agent to determine the relative cross-linking efficiency.
B. In Vitro Nitroreductase Activity Assay
This assay measures the ability of a specific nitroreductase to activate a prodrug like CB1954.
-
Reaction Mixture: Prepare a reaction mixture containing the purified nitroreductase enzyme, the prodrug substrate (CB1954), and a reducing cofactor such as NADH or NADPH in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Monitoring: Monitor the consumption of NADH/NADPH spectrophotometrically by the decrease in absorbance at 340 nm.
-
Kinetic Analysis: Determine the initial reaction velocities at various substrate concentrations to calculate the kinetic parameters, kcat and Km, using Michaelis-Menten kinetics.
IV. Visualizing Mechanisms and Workflows
A. Bioactivation Pathway of CB1954
The following diagram illustrates the enzymatic activation of the prodrug CB1954 to its active DNA cross-linking form.
Caption: Bioactivation of the prodrug CB1954 to its DNA cross-linking metabolite.
B. Experimental Workflow for DNA Cross-Linking Analysis
This diagram outlines the key steps in a typical experiment to assess the DNA cross-linking ability of a compound.
Caption: Workflow for the analysis of DNA interstrand cross-linking.
References
- 1. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new cytotoxic, DNA interstrand crosslinking agent, 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, is formed from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by a nitroreductase enzyme in Walker carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954)--I. Purification and properties of a nitroreductase enzyme from Escherichia coli--a potential enzyme for antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside [mdpi.com]
A Comparative Analysis of 2-Iodo-5-nitrosobenzamide and Its Synthetic Precursors as Potential PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of 2-Iodo-5-nitrosobenzamide and its structurally related derivatives. The focus of this comparison is on their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology. Due to the limited publicly available data on this compound, this guide presents a comparative framework based on its synthetic precursors and related analogs to elucidate potential structure-activity relationships (SAR).
Data Presentation
The following table summarizes the physicochemical properties and available biological data for this compound and its selected derivatives. It is important to note that the biological activity data, specifically the half-maximal inhibitory concentration (IC50) against PARP-1, is compiled from various sources and direct comparisons should be made with caution. For compounds where specific data is unavailable, the entry is marked as "Not Available."
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | PARP-1 IC50 (nM) | Data Source |
| This compound | ![]() | C₇H₅IN₂O₂ | 276.03 | Not Available | N/A |
| 2-Iodo-5-nitrobenzamide | ![]() | C₇H₅IN₂O₃ | 292.03 | Not Available | N/A |
| 2-Iodo-5-aminobenzamide | ![]() | C₇H₇IN₂O | 262.05 | ~50 (as 3-Aminobenzamide) | [1][2] |
| 2-Iodo-5-methoxybenzamide | ![]() | C₈H₈INO₂ | 277.06 | Not Available | N/A |
Note on Data: The IC50 value for 2-Iodo-5-aminobenzamide is approximated from the reported value for 3-Aminobenzamide, a well-known PARP inhibitor.[1][2] This is used for illustrative purposes to demonstrate the potential activity of a 2-iodobenzamide with an electron-donating group at the 5-position. The lack of directly comparable, publicly available data for the other listed compounds highlights a research gap and an opportunity for further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the compounds discussed in this guide.
Synthesis of this compound
-
Starting Material: 2-Iodo-5-aminobenzamide
-
Reagents: Oxone®, sodium chloride (NaCl), water, dichloromethane (DCM)
-
Procedure:
-
Dissolve 2-Iodo-5-aminobenzamide in a suitable organic solvent such as DCM.
-
Prepare an aqueous solution of Oxone® and NaCl.
-
Add the Oxone® solution to the solution of 2-Iodo-5-aminobenzamide dropwise at 0°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Synthesis of 2-Iodo-5-aminobenzamide
-
Starting Material: 2-Iodo-5-nitrobenzamide
-
Reagents: Iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water
-
Procedure:
-
Suspend 2-Iodo-5-nitrobenzamide in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Iodo-5-aminobenzamide.
-
PARP-1 Inhibition Assay (Chemiluminescent)
-
Principle: This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1. Inhibition of PARP-1 results in a decrease in PAR synthesis, which is detected using a specific antibody and a chemiluminescent substrate.
-
Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD⁺, biotinylated NAD⁺, streptavidin-HRP conjugate, chemiluminescent substrate, 96-well white plates, test compounds.
-
Procedure:
-
Coat a 96-well plate with histone, a PARP-1 substrate.
-
Add a reaction mixture containing recombinant PARP-1, activated DNA, NAD⁺, and varying concentrations of the test compound to each well.
-
Incubate the plate to allow the PARP-1 reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP).
-
Incubate to allow antibody binding to the newly synthesized PAR.
-
Wash the plate to remove unbound antibody.
-
Add a chemiluminescent HRP substrate and measure the light output using a luminometer.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces PARP-1 activity by 50%.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Materials: Human cancer cell line (e.g., BRCA-deficient breast cancer cell line), cell culture medium, fetal bovine serum (FBS), MTT solution, DMSO, 96-well plates, test compounds.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of the discussed compounds.
Caption: Simplified PARP-1 signaling pathway in response to DNA damage and its inhibition.
Caption: General experimental workflow for the evaluation of novel PARP-1 inhibitors.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Iodo-5-nitrosobenzamide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Iodo-5-nitrosobenzamide (CAS No: 181376-11-4) was found. The following guidance is based on the safety information for structurally similar compounds, such as 2-Iodo-5-nitrobenzoic acid, and general knowledge of handling nitroso and organoiodine compounds. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to the presence of a nitroso group and an iodine atom, both of which can contribute to its reactivity and potential toxicity. N-nitroso compounds are often classified as probable human carcinogens[1][2]. Organoiodine compounds can be irritants and may release toxic fumes, such as hydrogen iodide, upon decomposition[3].
Potential Hazards:
-
Carcinogenicity: Many N-nitroso compounds are considered animal carcinogens and are anticipated to be human carcinogens[1].
-
Irritation: May cause skin, eye, and respiratory tract irritation[3].
-
Toxicity: Potential for liver, kidney, and lung damage with exposure[1].
-
Instability: Nitroso compounds can be unstable.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific PPE | Reasoning & Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards) or a full-face shield. | To protect against splashes, dust, and vapors that can cause serious eye irritation[3][4][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated[6][7]. |
| Body Protection | A flame-resistant lab coat, long-sleeved clothing, and long pants. | To protect the skin from exposure. Consider a disposable gown for added protection when handling larger quantities[1][6]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if handling the compound outside of a certified chemical fume hood, or if aerosolization is possible[8]. | To prevent inhalation of dust or vapors, especially given the potential carcinogenicity of nitroso compounds[1]. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Handling and Experimental Protocols
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[4][9].
-
Ensure that an eyewash station and a safety shower are readily accessible[10].
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing: If weighing the solid compound, do so in the fume hood to minimize inhalation risk. Use a draft shield if necessary.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water[9]. Decontaminate all surfaces and equipment.
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
Disposal Method:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[4].
-
Do not discharge to sewer systems or contaminate water, foodstuffs, or feed[4].
Contaminated Materials:
-
Dispose of contaminated lab coats, gloves, and other disposable materials as hazardous waste.
-
Contaminated glassware should be rinsed with an appropriate solvent in a fume hood, and the rinsate collected as hazardous waste before washing.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention[4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][9]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[4]. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material, place it in a sealed container for disposal. For larger spills, follow institutional emergency procedures. Avoid generating dust. Prevent the spill from entering drains[9]. |
Visualized Workflow for Handling this compound
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. osha.gov [osha.gov]
- 2. dhss.delaware.gov [dhss.delaware.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. epa.gov [epa.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




